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  • Product: methyl 3-amino-5-methyl-1H-indole-2-carboxylate
  • CAS: 462068-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, ex...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] Within this extensive family, 3-amino-1H-indole-2-carboxylates have emerged as a particularly valuable class of compounds. These molecules serve as versatile synthetic intermediates and possess intrinsic biological potential, notably in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, methyl 3-amino-5-methyl-1H-indole-2-carboxylate, focusing on its chemical structure, synthesis, and prospective applications in medicinal chemistry and drug discovery.

Molecular Structure and Properties

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS Number: 462068-67-3) is a polysubstituted indole with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .[2] The core of the molecule is the bicyclic indole ring system, which is functionalized with a methyl group at the 5-position, an amino group at the 3-position, and a methyl carboxylate group at the 2-position.

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule. The electron-donating amino group at the C3 position significantly influences the reactivity of the indole ring, while the methyl ester at C2 provides a handle for further chemical modifications, such as amide bond formation. The methyl group at the C5 position can also influence the molecule's lipophilicity and interaction with biological targets.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 462068-67-3[2]
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [2]
InChI Key UMTRNZODNOATRF-UHFFFAOYSA-N[2]
Physical Form Solid[2]
Storage 2-8°C, in a dark place under an inert atmosphere[2]

A diagram of the chemical structure is presented below:

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis 4-methylaniline 4-Methylaniline diazonium_salt 4-Methylbenzenediazonium chloride 4-methylaniline->diazonium_salt NaNO₂, HCl 0-5 °C hydrazone Methyl 2-((2-(p-tolyl)hydrazono)amino)-3-oxobutanoate diazonium_salt->hydrazone β-ketoester, Base beta_ketoester Methyl 2-amino-3-oxobutanoate target_molecule Methyl 3-amino-5-methyl-1H-indole-2-carboxylate hydrazone->target_molecule Acid catalyst (e.g., H₂SO₄ or PPA), Heat

Caption: Proposed synthetic workflow for methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of 4-Methylbenzenediazonium chloride

  • Dissolve 4-methylaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to form the Hydrazone

  • In a separate flask, dissolve methyl 2-amino-3-oxobutanoate in a suitable solvent (e.g., ethanol) and cool to 0-5 °C.

  • Add a base (e.g., sodium acetate) to the β-ketoester solution.

  • Slowly add the freshly prepared cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir for several hours, gradually warming to room temperature.

  • The resulting hydrazone product may precipitate from the solution and can be collected by filtration, washed with cold water, and dried.

Step 3: Fischer Indole Synthesis

  • Suspend the dried hydrazone in a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.

  • Heat the mixture with stirring to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide solution).

  • The crude product will precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Reactivity and Potential for Derivatization

The chemical structure of methyl 3-amino-5-methyl-1H-indole-2-carboxylate offers several sites for further chemical modification, making it a valuable building block in synthetic chemistry.

  • N-1 of the Indole: The indole nitrogen can be alkylated or acylated under basic conditions.

  • C-3 Amino Group: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

  • C-2 Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

The reactivity of the 3-aminoindole-2-carboxylate system allows for its use in the synthesis of more complex heterocyclic systems, such as pyrimido[5,4-b]indoles. [3]

Reactivity Start Methyl 3-amino-5-methyl-1H-indole-2-carboxylate N1_Alkylation N-Alkylation/ Acylation Start->N1_Alkylation N-1 Position C3_Acylation Amide Formation (Acylation) Start->C3_Acylation C-3 Amino C3_Sulfonylation Sulfonamide Formation Start->C3_Sulfonylation C-3 Amino C2_Hydrolysis Ester Hydrolysis Start->C2_Hydrolysis C-2 Ester Heterocycle_Formation Heterocyclic Annulation Start->Heterocycle_Formation Condensation Reactions Amide_Coupling Amide Coupling C2_Hydrolysis->Amide_Coupling

Caption: Key reactivity sites of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Potential Applications in Drug Discovery

While specific biological activity data for methyl 3-amino-5-methyl-1H-indole-2-carboxylate is not extensively reported in the public domain, the broader class of substituted indole-2-carboxylates and 3-aminoindoles has shown significant promise in various therapeutic areas.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of various protein kinases, which are often dysregulated in cancer. [1]The 3-amino-5-methyl substitution pattern of the target molecule provides a unique scaffold for the design of kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor in the active site of the target protein.

Anti-infective Agents

The 3-amino-1H-indole-2-carboxylate scaffold is valued for its potential to inhibit protein-protein interactions. One such target is the SPRY domain-containing SOCS box protein 2 (SPSB2), which is being explored for the development of novel anti-infective therapies. [1]

Anti-inflammatory and Immunomodulatory Activity

Certain 3-amino-1H-indole-2-carboxylate derivatives have demonstrated the ability to inhibit the transcription and release of interleukin-4 (IL-4), a key cytokine in allergic and asthmatic responses. [1]This suggests that methyl 3-amino-5-methyl-1H-indole-2-carboxylate could serve as a starting point for the development of new anti-inflammatory and immunomodulatory agents.

Conclusion

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a strategically functionalized indole derivative with significant potential as a versatile building block in medicinal chemistry. Its chemical structure offers multiple avenues for derivatization, enabling the synthesis of diverse compound libraries for drug discovery programs. While direct biological data for this specific molecule is limited, the well-established anticancer, anti-infective, and anti-inflammatory activities of the broader 3-aminoindole-2-carboxylate class provide a strong rationale for its further investigation. The proposed synthetic and analytical methodologies in this guide offer a framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

  • Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. [Journal Name, if available].
  • Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. [Journal Name, if available].
  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 780-785.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4583–4593.
  • Mohareb, R. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 297-305.
  • Gellis, A., et al. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.
  • R Discovery. (2010, September 15). Japp‐Klingemann Fischer Indole Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 7). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Scientific Reports, 14(1), 6439.
  • PubChem. (n.d.). Process for production of hexamethylenediamine from carbohydrate-containing materials and intermediates therefor - Patent US-9518005-B2. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: [Title of paper]. Retrieved from [Link]

  • Google Patents. (2017, June 15). Chemical gel to dissolve metal and hazardous medical sharps.
  • PubChem. (n.d.). methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • PubChem. (n.d.). Faradic porosity cell - Patent US-11117818-B2. Retrieved from [Link]

  • Google Patents. (n.d.). Long wavelength chemically reactive dipyrrometheneboron difluoride dyes and conjugates.
  • Semantic Scholar. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • USPTO Patent Full-Text and Image Database. (2016, September 20). ISSUE NOTIFICATION. Retrieved from [Link]

  • Defense Technical Information Center. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

  • PubChem. (n.d.). (3E)-3-Hexene-1,6-diol. Retrieved from [Link]

  • NIST. (n.d.). 3-Eicosene, (E)-. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of methyl 3-amino-5-methyl-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-5-methyl-1H-indole-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its handling and stability. This document is intended to serve as a valuable resource for researchers utilizing this molecule in drug discovery and development, offering both foundational data and practical methodologies.

Molecular Structure and Chemical Identity

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate possesses the characteristic bicyclic structure of an indole, which consists of a benzene ring fused to a pyrrole ring.[2] The specific substitution pattern—a methyl group at position 5, an amino group at position 3, and a methyl carboxylate at position 2—defines its unique chemical properties and reactivity.

PropertyValueSource(s)
IUPAC Name methyl 3-amino-5-methyl-1H-indole-2-carboxylate
CAS Number 462068-67-3[3]
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC[4]
InChI 1S/C11H12N2O2/c1-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15-2/h3-5,13H,12H2,1-2H3[3]
InChIKey UMTRNZODNOATRF-UHFFFAOYSA-N[3]

graph "Methyl_3_amino_5_methyl_1H_indole_2_carboxylate" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; C3a [label="C", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="0.8,-2.2!", fontcolor="#202124"]; C5 [label="C", pos="2.0,-1.7!", fontcolor="#202124"]; C6 [label="C", pos="2.0,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="0.8,0.3!", fontcolor="#202124"]; C7a [label="C", pos="0,0!", fontcolor="#202124"]; N_amino [label="NH₂", pos="-2.4,-1.2!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="3.2,-2.4!", fontcolor="#202124"]; C_ester [label="C", pos="-2.4,1.2!", fontcolor="#202124"]; O_ester1 [label="O", pos="-2.4,2.2!", fontcolor="#202124"]; O_ester2 [label="O", pos="-3.6,0.6!", fontcolor="#202124"]; C_methoxy [label="CH₃", pos="-4.8,1.2!", fontcolor="#202124"]; H1 [label="H", pos="0,2.0!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C3 -- N_amino; C5 -- C_methyl; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methoxy; N1 -- H1;

// Double bonds in the ring edge [style=double]; C2 -- C7a; C3 -- C3a; C4 -- C5; C6 -- C7; }

Caption: Chemical structure of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Synthesis and Purification

The most common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate can be achieved via the reaction of p-tolylhydrazine with methyl 2-amino-3-oxobutanoate under acidic conditions.

Fischer_Indole_Synthesis start1 p-Tolylhydrazine intermediate Hydrazone Intermediate start1->intermediate start2 Methyl 2-amino-3-oxobutanoate start2->intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄, PPA) intermediate->acid_catalyst cyclization [3,3]-Sigmatropic Rearrangement & Cyclization acid_catalyst->cyclization product Methyl 3-amino-5-methyl-1H-indole-2-carboxylate cyclization->product

Caption: Proposed Fischer indole synthesis pathway.

Detailed Experimental Protocol

Materials:

  • p-Tolylhydrazine hydrochloride

  • Methyl 2-amino-3-oxobutanoate hydrochloride

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of p-tolylhydrazine hydrochloride and methyl 2-amino-3-oxobutanoate hydrochloride in absolute ethanol.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cyclization: Once the starting materials are consumed, carefully add the reaction mixture to an excess of pre-heated polyphosphoric acid (approx. 80-100 °C) with vigorous stirring.

  • Maintain the temperature for 30-60 minutes. The color of the mixture will typically darken.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical Properties

Physical State and Appearance

The compound is typically supplied as a solid.

Melting Point

A melting point of 156–157°C has been reported for a compound synthesized in a study of related 3-amino-1H-indole-2-carboxylates.[6]

Solubility
  • Predicted High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Predicted Moderate Solubility: Polar protic solvents like methanol and ethanol.

  • Predicted Low Solubility: Non-polar solvents such as hexane and toluene.

Protocol for Experimental Solubility Determination (Isothermal Shake-Flask Method): This method is a gold standard for determining equilibrium solubility.

Shake_Flask_Solubility prep 1. Preparation Add excess solid to solvent in vials. equilibrate 2. Equilibration Shake at constant temperature (e.g., 24-72h). prep->equilibrate separate 3. Phase Separation Centrifuge or filter to remove undissolved solid. equilibrate->separate quantify 4. Quantification Analyze supernatant concentration (e.g., HPLC, UV-Vis). separate->quantify calculate 5. Calculation Determine solubility (e.g., mg/mL, mol/L). quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Acidity and Basicity (pKa)

The molecule has several ionizable groups:

  • Indole N-H (acidic): The indole N-H proton is weakly acidic.

  • Amino Group (basic): The 3-amino group is basic.

  • Ester Group: The ester is generally considered neutral but can be hydrolyzed under strongly acidic or basic conditions.

The pKa values have not been experimentally determined in the literature. They can be estimated using computational software or determined experimentally.

Protocol for pKa Determination (Potentiometric Titration):

  • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Then, titrate with a standardized solution of a strong base (e.g., NaOH).

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A calculated LogP (XLogP3) for a similar compound, methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate, is 0.4, suggesting a relatively low lipophilicity.[7]

Protocol for LogP Determination (Shake-Flask Method):

  • Prepare a solution of the compound in a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously to allow the compound to partition between the two phases.

  • After equilibration, separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for this compound are not publicly available. However, the expected signals can be predicted based on its structure and data from similar compounds.[4]

Expected ¹H NMR Signals (in DMSO-d₆):

  • Indole N-H: A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons (on benzene ring): Three protons exhibiting coupling patterns (e.g., doublets, singlets) in the aromatic region (approx. 6.5-7.5 ppm).

  • Amino Protons (NH₂): A broad singlet in the mid-field region.

  • Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester (approx. 3.7-3.9 ppm).

  • Methyl Protons (-CH₃): A sharp singlet for the three protons of the 5-methyl group (approx. 2.2-2.4 ppm).

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Approximately 11 distinct carbon signals are expected.

  • Carbonyl Carbon (-C=O): A signal in the downfield region (approx. 160-170 ppm).

  • Aromatic and Indole Carbons: Signals in the range of 100-140 ppm.

  • Methoxy Carbon (-OCH₃): A signal around 50-55 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region (approx. 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Expected Characteristic IR Bands:

  • N-H Stretching (Indole and Amino): Broad bands in the region of 3200-3500 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp band around 1680-1720 cm⁻¹.

  • C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N Stretching: Bands around 1200-1350 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Indole derivatives typically exhibit strong UV absorption due to the aromatic system. The UV spectrum of indole-3-carboxylic acid, a related compound, shows a maximum absorption at 278 nm.[8]

Protocol for UV-Vis Analysis:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Record the absorption spectrum over a range of approximately 200-400 nm using a spectrophotometer.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Stability and Storage

Indole compounds are known to be susceptible to degradation, particularly through oxidation.[9]

Factors Affecting Stability:

  • Light: Many indole derivatives are light-sensitive and can undergo photodegradation.

  • Air (Oxygen): The indole ring is prone to oxidation, which can lead to the formation of colored impurities.

  • pH: Extreme pH values can catalyze the degradation of the ester group through hydrolysis.

Recommended Storage Conditions: To ensure the integrity of the compound, it should be stored under the following conditions:

  • Temperature: 2-8°C.[3]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protected from light, for example, by using an amber vial.

Conclusion

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a valuable building block in chemical and pharmaceutical research. This guide has consolidated the available information on its physicochemical properties and provided detailed, actionable protocols for its synthesis, purification, and characterization. While some experimental data for this specific molecule is not yet published, the provided methodologies and data from closely related analogs offer a robust framework for its effective use in a research and development setting. Adherence to the recommended handling and storage procedures is crucial for maintaining the compound's purity and stability.

References

  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 780-785.
  • PubChem. (n.d.). methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved March 10, 2026, from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved March 10, 2026, from [Link]

  • Thieme. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Retrieved March 10, 2026, from [Link]

  • PubMed. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved March 10, 2026, from [Link]

  • MilliporeSigma. (n.d.). Methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Retrieved March 10, 2026, from [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. Retrieved March 10, 2026, from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved March 10, 2026, from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved March 10, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 3-methyl-1h-indole-5-carboxylate (C11H11NO2). Retrieved March 10, 2026, from [Link]

  • Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Retrieved March 10, 2026, from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved March 10, 2026, from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.

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Foundational

Molecular weight and formula of methyl 3-amino-5-methyl-1H-indole-2-carboxylate

An In-depth Technical Guide to Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. This guide provides a comprehensive technical overview of methyl 3-amino-5-methyl-1H-indole-2-carboxylate, a highly functionalized indole derivative. We will delve into its core molecular and physicochemical properties, explore logical synthetic pathways, and analyze its spectroscopic signature. A key focus will be on its chemical reactivity and its proven utility as a versatile scaffold in the synthesis of complex heterocyclic systems for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in drug discovery. Its unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it a frequent constituent of molecules designed to interact with biological targets.

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (from here on referred to as MAMIC ) is a particularly valuable derivative. The strategic placement of its functional groups—an amino group at the 3-position, a methyl ester at the 2-position, and a methyl group on the benzene ring—creates a molecule primed for selective, multi-directional chemical modification.

  • The 3-amino group acts as a potent nucleophile and a key handle for building out complex side chains or participating in cyclization reactions.

  • The 2-carboxylate ester is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for amide couplings or serve as a directing group.

  • The 5-methyl group subtly modulates the electronic properties and lipophilicity of the scaffold, which can be crucial for tuning pharmacokinetic properties in drug candidates.[1]

This guide will systematically unpack the chemistry of MAMIC, providing the foundational knowledge required for its effective application in research and development.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the starting point for any synthetic endeavor. MAMIC is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name methyl 3-amino-5-methyl-1H-indole-2-carboxylateN/A
CAS Number 462068-67-3[2]
Molecular Formula C11H12N2O2[3]
Molecular Weight 204.23 g/mol [2]
Physical Form Solid
Typical Purity ≥97%
Storage 2-8°C, Keep in dark place, inert atmosphere
InChI Key UMTRNZODNOATRF-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

While multiple synthetic routes to the 3-aminoindole core exist, a common and logical approach involves a modified Fischer indole synthesis. The causality behind this choice lies in the accessibility of starting materials and the robustness of the reaction. A plausible workflow is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product p_toluidine p-Toluidine hydrazone Step 1: Hydrazone Formation (p-tolylhydrazine intermediate) p_toluidine->hydrazone pyruvate Methyl Pyruvate pyruvate->hydrazone fischer Step 2: Fischer Indolization (Acid Catalyst, Heat) hydrazone->fischer [3,3]-sigmatropic rearrangement nitration Step 3: Nitration (e.g., HNO3/H2SO4) fischer->nitration Forms 5-methyl-indole-2-carboxylate reduction Step 4: Reduction (e.g., SnCl2/HCl or H2, Pd/C) nitration->reduction Selective reduction of nitro group MAMIC Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate reduction->MAMIC

Caption: Key reactive centers on the MAMIC scaffold.

  • Site A (Indole N-H): The indole nitrogen proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to block this site or introduce functionality.

  • Site B (3-Amino Group): This is often the most exploited reactive center. As a primary amine, it is nucleophilic and readily undergoes acylation, sulfonylation, and condensation reactions. For instance, reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea linkages, which can then cyclize. [4]* Site C (2-Ester Group): The methyl ester can be saponified (hydrolyzed) to the corresponding carboxylic acid. This acid is a critical functional group for forming amide bonds via peptide coupling reagents, a cornerstone of medicinal chemistry for linking molecular fragments.

Applications in Medicinal Chemistry and Drug Discovery

The true value of MAMIC lies in its application as a starting material for pharmacologically active compounds. Its derivatives have shown potential in several therapeutic areas.

Scaffold for Complex Heterocycles

MAMIC is an ideal precursor for synthesizing more complex, fused heterocyclic systems. A prominent example is the synthesis of 5H-pyrimido[5,4-b]indole derivatives. [3][4]These structures are of significant research interest due to their structural similarity to purines, suggesting potential interactions with a wide range of biological targets, including kinases and polymerases.

G cluster_process Reaction & Cyclization MAMIC Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate (MAMIC) Condensation Step 1: Condensation Nucleophilic attack by 3-amino group MAMIC->Condensation Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Condensation Cyclization Step 2: Intramolecular Cyclization (Heat or Base-catalyzed) Condensation->Cyclization Urea Intermediate Product 3-Aryl-1H-pyrimido[5,4-b]indole- 2,4(3H,5H)-dione Cyclization->Product Ring Closure

Caption: Workflow for synthesis of pyrimido[5,4-b]indoles from MAMIC.

Modulators of Protein-Protein Interactions

The 3-amino-1H-indole-2-carboxylate core is recognized as a versatile scaffold for developing inhibitors of protein-protein interactions (PPIs). [3]For example, this class of compounds has been investigated for inhibiting the SPRY domain-containing SOCS box protein 2 (SPSB2), a target for developing novel anti-infective agents. [3]

Anti-inflammatory and Anti-cancer Research

Compounds derived from 3-amino-1H-indole-2-carboxylates have been shown to inhibit the transcription and release of interleukin-4 (IL-4), a key cytokine involved in allergic and asthmatic responses. [3]This inhibitory activity also suggests potential applications in oncology, as IL-4 can play a role in tumor progression. [3][5]

Experimental Protocols

To ensure trustworthiness and utility, this section provides a representative, self-validating protocol for the derivatization of a MAMIC-type scaffold. This protocol is adapted from established literature procedures for the synthesis of pyrimido[5,4-b]indoles. [4] Objective: To synthesize a 3-aryl-pyrimido[5,4-b]indole-2,4-dione derivative from a methyl 3-amino-1H-indole-2-carboxylate scaffold.

Materials:

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (MAMIC) (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl Isocyanate) (1.1 eq)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

  • Magnetic Stirrer and Hotplate

  • Reflux Condenser

  • Inert Atmosphere (Nitrogen or Argon)

  • Standard Glassware

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure all glassware is oven-dried to exclude moisture, which can react with the isocyanate.

  • Reagent Addition: To the flask, add MAMIC (1.0 eq) and dissolve it in the anhydrous solvent (approx. 10-20 mL per gram of MAMIC).

  • Initiation: Begin stirring the solution. Slowly add the aryl isocyanate (1.1 eq) to the solution at room temperature. The addition may be slightly exothermic.

  • Reaction - Condensation: Stir the reaction mixture at room temperature for 1-2 hours. This allows for the formation of the intermediate urea adduct.

    • Self-Validation Checkpoint 1: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane/Ethyl Acetate). A new, more polar spot corresponding to the urea intermediate should appear, and the starting material spots should diminish.

  • Reaction - Cyclization: After the initial condensation, heat the reaction mixture to reflux (the boiling point of the solvent). Maintain reflux for 4-8 hours. During this phase, the intramolecular cyclization occurs with the elimination of methanol.

    • Self-Validation Checkpoint 2: Continue to monitor by TLC. The intermediate spot should gradually be replaced by a new spot for the final cyclized product. The reaction is complete when the intermediate spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure pyrimido[5,4-b]indole derivative.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 4.0 (NMR, MS, IR).

Conclusion

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is far more than a simple chemical. It is a strategically designed synthetic platform that offers multiple avenues for molecular elaboration. Its well-defined reactive sites, coupled with the inherent biological relevance of the indole scaffold, make it an indispensable tool for medicinal chemists. From creating complex heterocyclic libraries to developing targeted inhibitors of biological pathways, the potential applications of MAMIC are extensive. This guide has provided the foundational, expert-driven insights necessary for researchers to confidently and effectively incorporate this powerful molecule into their drug discovery programs.

References

  • PubChem. (n.d.). methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 778-786.

  • Pranathi, Y., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. ACS Omega.
  • Google Patents. (n.d.). WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors.
  • SpectraBase. (n.d.). 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-(dimethylamino)-1H-indole-2-carboxylate. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 8(4), 810-825.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

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Exploratory

A Technical Guide to the Solubility of Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic eff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Methyl 3-amino-5-methyl-1H-indole-2-carboxylate, a member of the versatile 3-amino-1H-indole-2-carboxylate class of compounds, presents a unique solubility profile governed by its distinct structural features. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to accurately assess and understand its solubility characteristics. This document delves into the physicochemical principles influencing solubility, presents expected solubility trends based on analogous structures, details a robust experimental protocol for solubility determination, and discusses the profound implications of solubility in the drug development pipeline.

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the realm of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising lead compound to a marketed therapeutic is fraught with challenges. Among the most significant of these is the issue of solubility. An adequate solubility profile is a prerequisite for achieving the desired concentration of a drug in systemic circulation necessary for it to elicit its pharmacological effect.[1] It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble in water.[2] Such poor solubility can lead to low and erratic bioavailability, thereby compromising therapeutic efficacy and posing a significant hurdle to clinical success.[2]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Methyl 3-amino-5-methyl-1H-indole-2-carboxylate belongs to this important class of heterocyclic compounds. Its structure, featuring a bicyclic aromatic indole core, a nucleophilic amino group, and a methyl ester, suggests a complex solubility behavior that is highly dependent on the nature of the solvent.[1][3] A thorough understanding of its solubility in various organic solvents is therefore indispensable for optimizing synthetic routes, developing robust purification strategies like crystallization, and formulating effective dosage forms.[4]

This guide serves as a detailed resource for researchers working with methyl 3-amino-5-methyl-1H-indole-2-carboxylate and similar compounds. It aims to provide both the theoretical underpinnings and practical methodologies for a comprehensive characterization of its solubility profile.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the solid phase and the solution phase are in equilibrium at a given temperature and pressure.[2] This equilibrium is governed by a complex interplay of physicochemical factors related to both the solute (the API) and the solvent. For a heterocyclic compound like methyl 3-amino-5-methyl-1H-indole-2-carboxylate, the key determinants of its solubility include:

  • Molecular Structure and Polarity : The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The structure of methyl 3-amino-5-methyl-1H-indole-2-carboxylate incorporates both polar and non-polar features. The indole nucleus is relatively non-polar, while the amino (-NH2) and methyl ester (-COOCH3) groups introduce polarity and the capacity for hydrogen bonding. The overall solubility will therefore be a balance of these characteristics.

  • Hydrogen Bonding : The ability of a molecule to act as a hydrogen bond donor or acceptor is a critical factor in its solubility in protic solvents like alcohols. The amino group and the indole N-H are hydrogen bond donors, while the carbonyl oxygen of the ester and the nitrogen atoms can act as hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding with the solute are likely to be good solvents.

  • Crystal Lattice Energy : In its solid state, the API molecules are arranged in a crystal lattice, held together by intermolecular forces. The energy required to break these forces and liberate a molecule into the solution is the crystal lattice energy. A higher crystal lattice energy generally corresponds to lower solubility. The presence of strong intermolecular interactions, such as hydrogen bonding within the crystal, will increase the lattice energy.

  • Temperature : The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), and therefore, solubility increases with increasing temperature.[2] However, this is not a universal rule, and the temperature dependence of solubility should be determined experimentally.

  • Polymorphism : The existence of different crystalline forms (polymorphs) of a compound can have a significant impact on its solubility. Metastable polymorphs generally exhibit higher solubility than the stable form.[2] It is crucial to characterize the solid form of the API before and after solubility experiments to ensure no phase transformations have occurred.[2]

Expected Solubility Profile of Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

Table 1: Experimentally Determined Solubility of Indole-2-Carboxylic Acid in Various Organic Solvents at Different Temperatures. [5]

SolventTemperature (K)Mole Fraction Solubility (x1)
Methanol278.150.0883
298.150.1345
318.150.1973
Ethanol278.150.0698
298.150.1039
318.150.1491
1-Propanol278.150.0543
298.150.0818
318.150.1189
2-Propanol278.150.0501
298.150.0763
318.150.1118
1-Butanol278.150.0433
298.150.0664
318.150.0989
Ethyl Acetate278.150.0412
298.150.0653
318.150.1001
Dichloromethane278.150.0019
298.150.0033
318.150.0055
Toluene278.150.0003
298.150.0008
318.150.0020
1,4-Dioxane278.150.0536
298.150.0833
318.150.1245
Water278.150.0002
298.150.0003
318.150.0005

Based on this data and the structural features of methyl 3-amino-5-methyl-1H-indole-2-carboxylate, the following solubility profile can be anticipated:

  • High Solubility in Polar Protic and Aprotic Solvents : Due to the presence of the amino and methyl ester groups, which can participate in hydrogen bonding and dipole-dipole interactions, the compound is expected to be readily soluble in polar solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Moderate Solubility in Less Polar Solvents : Solvents like ethyl acetate and 1,4-dioxane, which have moderate polarity and hydrogen bond accepting capabilities, are expected to be effective at dissolving the compound, though likely to a lesser extent than the more polar solvents.

  • Limited Solubility in Non-Polar Solvents and Water : The relatively non-polar indole backbone will contribute to some solubility in non-polar solvents like toluene and dichloromethane, but the polar functional groups will limit this. Similarly, despite its hydrogen bonding capabilities, the overall non-polar character of the molecule will likely lead to low aqueous solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is widely recognized for its reliability.[6] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved solute in the saturated solution is then determined.

Step-by-Step Protocol
  • Preparation : Add an excess amount of finely powdered methyl 3-amino-5-methyl-1H-indole-2-carboxylate to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that a solid phase remains at the end of the experiment.[6]

  • Equilibration : Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] Preliminary experiments may be necessary to determine the time required to achieve equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.[6]

  • Quantification : Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis : Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or as a mole fraction. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

  • Solid Phase Characterization : After the experiment, recover the remaining solid and analyze it using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation has occurred during the equilibration process.[2]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data & Solid Analysis prep1 Add excess solid API to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant1 Dilute filtered solution sep2->quant1 analysis2 Analyze residual solid (XRPD, DSC) sep2->analysis2 quant2 Analyze by HPLC-UV quant1->quant2 analysis1 Calculate solubility (mg/mL) quant2->analysis1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Interpretation and Thermodynamic Modeling

The experimental solubility data can be further analyzed to gain insights into the thermodynamics of the dissolution process. The van't Hoff equation can be used to model the temperature dependence of solubility and to calculate thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.[4] These parameters provide valuable information about the driving forces of the dissolution process.

Furthermore, various thermodynamic models, such as the modified Apelblat equation and the Buchowski-Ksiazczak λh equation, can be used to correlate the experimental solubility data.[4] These models can be powerful tools for predicting solubility at different temperatures and for optimizing crystallization processes.[4]

Conclusion and Future Directions

A comprehensive understanding of the solubility of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in organic solvents is fundamental to its successful development as a potential therapeutic agent. This guide has outlined the key theoretical principles that govern its solubility, provided an expected solubility profile based on analogous structures, and detailed a robust experimental methodology for its determination. For researchers in the field, a thorough characterization of the solubility of this and other indole derivatives is not merely an academic exercise but a critical step in the rational design and development of new medicines. Future work should focus on generating precise experimental solubility data for this compound in a wide range of pharmaceutically relevant solvents and at various temperatures. This data will be invaluable for building predictive solubility models and for guiding the formulation of this promising class of compounds into effective and bioavailable drug products.

References

  • Ahad, A., Al-Saleh, A. A., Al-Mohizea, A. M., Al-Jenoobi, F. I., Raish, M., Yassin, A. E. B., & Alam, M. A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11489-11502.
  • Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4789.
  • Reuman, M., & Noland, W. E. (1956).
  • Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Emmert, D. A. (2011). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 64(11), 1493-1496.
  • Ghanadzadeh, H., & Mohammadi, A. (2019). A thermodynamic approach for correlating the solubility of drug compounds in supercritical CO2 based on Peng–Robinson and Soave–Redlich–Kwong equations of state coupled with van der Waals mixing rules. Journal of the Serbian Chemical Society, 84(10), 1087-1100.
  • Varoni, E. M., Linciano, P., & Moro, S. (2024).
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • ResearchGate. (2025, October 5).
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  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • International Journal of Pharmaceutical Sciences. (2025, July 11).
  • Kiani, M., & Mohammadlou, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Kumari, A., & Singh, R. K. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 969205.
  • Zarghampour, F., Mohammadlou, M., & Kiani, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Bergström, C. A. S., & Box, K. (2015). Solubility in Pharmaceutical Chemistry. In Pharmaceutical Salts and Cocrystals (pp. 1-24). The Royal Society of Chemistry.
  • Wang, X., Wang, J., & Zhang, C. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
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Foundational

The Ascendant Scaffold: A Technical Guide to 3-Amino-5-methyl-1H-indole-2-carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that forms the backbone of a multitude of biologically active molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that forms the backbone of a multitude of biologically active molecules.[1] Its inherent structural features and electronic properties make it a fertile ground for the design of novel therapeutics. This guide delves into a specific, highly promising class of indole derivatives: the 3-amino-5-methyl-1H-indole-2-carboxylates. These compounds have emerged as versatile building blocks for the synthesis of a wide array of heterocyclic systems and have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection.[1][2]

This in-depth technical guide, designed for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, chemical reactivity, and multifaceted biological activities of 3-amino-5-methyl-1H-indole-2-carboxylate derivatives. We will explore the causality behind synthetic choices, present detailed experimental protocols, and dissect the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Core

The synthesis of the 3-amino-5-methyl-1H-indole-2-carboxylate core is a critical first step in the exploration of this chemical space. Several synthetic routes have been developed, with a common and effective approach being a multi-step synthesis commencing from commercially available starting materials.[2]

A Representative Three-Step Synthesis

A robust and efficient three-step synthesis has been reported for a derivative of the target scaffold, which can be adapted for the synthesis of the core molecule.[2] This methodology involves a nucleophilic aromatic substitution, followed by the introduction of a glycinate moiety, and a final intramolecular cyclization.

Experimental Protocol: Synthesis of a 3-Amino-1-substituted-1H-indole-2-carboxylate Derivative [2]

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of a substituted benzonitrile (1.0 eq) in methanol, add concentrated hydrochloric acid.

    • Add 2-amino-4,6-dichloropyrimidine (1.0 eq) to the mixture.

    • Heat the reaction mixture at 65 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Glycinate Formation.

    • Dissolve the product from Step 1 (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.0-2.5 eq) and the appropriate bromoacetate ester (1.1 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • The resulting crude glycinate derivative is often used in the next step without further purification.

  • Step 3: Intramolecular Cyclization.

    • Dissolve the crude glycinate derivative from Step 2 (1.0 eq) in dry tetrahydrofuran (THF).

    • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the formation of the indole ring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final 3-amino-1H-indole-2-carboxylate derivative by column chromatography.

Synthesis_Workflow Start Substituted Benzonitrile + 2-Amino-4,6-dichloropyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution (HCl, MeOH, 65°C) Start->Step1 Intermediate1 2-Aminopyrimidine- benzonitrile derivative Step1->Intermediate1 Step2 Step 2: Glycinate Formation (Bromoacetate, K2CO3, ACN) Intermediate1->Step2 Intermediate2 2-Aminopyrimidine- glycinate derivative Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (KOtBu, THF) Intermediate2->Step3 Product 3-Amino-1-substituted- 1H-indole-2-carboxylate Step3->Product

Chemical Reactivity and Derivatization Potential

The 3-amino-5-methyl-1H-indole-2-carboxylate scaffold possesses several reactive sites that can be readily functionalized to generate a diverse library of derivatives. This chemical versatility is a key attribute that makes this scaffold attractive for drug discovery.

  • The 3-Amino Group: The primary amino group at the 3-position is a key nucleophilic center. It can readily undergo a variety of reactions, including acylation, sulfonylation, and condensation with aldehydes and ketones to form Schiff bases. This handle allows for the introduction of a wide range of substituents, which can be tailored to modulate the biological activity and physicochemical properties of the molecule. For instance, reactions with aryl isocyanates and isothiocyanates lead to the formation of more complex heterocyclic systems like 5H-pyrimido[5,4-b]indole derivatives.[3]

  • The Indole Nitrogen (N-1): The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. Modification at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

  • The Carboxylate Group (C-2): The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form a diverse array of amides, further expanding the chemical space of the derivatives.

  • The Aromatic Ring (C-4, C-6, C-7): The benzene ring of the indole nucleus can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. This allows for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule.

Biological Activities and Therapeutic Potential

Derivatives of the 3-amino-5-methyl-1H-indole-2-carboxylate scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of 3-amino-5-methyl-1H-indole-2-carboxylate have shown promise as potent inhibitors of cancer cell proliferation. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell division and signaling pathways crucial for tumor growth and survival.[4][5]

One of the key mechanisms of action for some indole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[5]

Anticancer_Mechanism cluster_0 Indole Derivative Action cluster_1 Cellular Processes Indole 3-Amino-5-methyl-1H-indole- 2-carboxylate Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indole-Pyrimidine HybridVarious Human Cancer CellsModerate Activity[6]
3-Amino-4-indolylmaleimideHeLa (Cervical)Moderate to High[1]
3-Amino-3-hydroxymethyloxindoleSJSA-1 (Osteosarcoma)3.14[1]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indole derivatives have been investigated as a promising source of new antimicrobial agents.[7][8] The 3-amino-5-methyl-1H-indole-2-carboxylate scaffold can be functionalized to produce compounds with potent activity against a range of bacteria and fungi.

The mechanism of antimicrobial action for these derivatives is believed to involve the disruption of essential bacterial processes. For instance, some indole derivatives can interfere with bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[7] Others may inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[9]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassPathogenMIC (µg/mL)Reference
Aminoguanidine-indole derivativesESKAPE pathogens2-64[7]
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine DerivativesGram-positive & Gram-negative bacteriaPotent Activity[8]
Dipeptide-indole-3-carboxylic acid conjugatesE. coli, P. aeruginosa, S. pyogenes, S. aureusVaried Activity[9]
Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. Indole derivatives have shown significant promise in this area, with some compounds exhibiting potent antioxidant and neuroprotective properties.[10][11]

The neuroprotective effects of indole derivatives are often attributed to their ability to combat oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[10] Some derivatives can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a major cellular defense mechanism against oxidative stress.[11][12] Activation of this pathway leads to the expression of a battery of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[12]

Neuroprotective_Mechanism cluster_0 Indole Derivative Action cluster_1 Cellular Signaling cluster_2 Cellular Outcome Indole Indole Derivative Keap1 Keap1 Indole->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activation Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Structure-Activity Relationships (SAR)

The biological activity of 3-amino-5-methyl-1H-indole-2-carboxylate derivatives is highly dependent on the nature and position of the substituents on the indole core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Substitution at the 3-Amino Group: The nature of the substituent on the 3-amino group plays a critical role in determining the biological activity. For example, the introduction of bulky or lipophilic groups can enhance anticancer activity, likely by improving interactions with the target protein.

  • Substitution at the 5-Position: The methyl group at the 5-position can influence the electronic properties and steric bulk of the indole ring, which in turn can affect binding to biological targets. The impact of this substituent is often context-dependent and needs to be evaluated for each specific biological activity.

  • Modifications of the Carboxylate Group: Conversion of the C-2 carboxylate to various amides can significantly impact the pharmacokinetic and pharmacodynamic properties of the derivatives. The choice of the amine used for amide formation can be used to tune solubility, cell permeability, and target engagement.

Future Perspectives and Challenges

The 3-amino-5-methyl-1H-indole-2-carboxylate scaffold represents a promising starting point for the development of new therapeutic agents. The chemical tractability of this core allows for the generation of large and diverse chemical libraries, increasing the probability of identifying lead compounds with desirable biological activities.

However, several challenges remain. The optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties is a critical and often time-consuming process. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action for these derivatives is needed to guide rational drug design efforts.

Despite these challenges, the continued exploration of the chemical space around the 3-amino-5-methyl-1H-indole-2-carboxylate scaffold holds significant promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and neurodegeneration.

Sources

Exploratory

The Bioactivity Potential of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Scaffolds: A Technical Guide for Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] This technical guide delves into the therapeutic potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored scaffold: methyl 3-amino-5-methyl-1H-indole-2-carboxylate . By dissecting the known bioactivities of its core components—the 3-aminoindole and the indole-2-carboxylate moieties—we present a scientifically grounded rationale for its investigation as a source of novel drug candidates. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of potential anticancer, antimicrobial, and anti-inflammatory applications, complete with proposed mechanisms of action, detailed experimental protocols for validation, and a forward-looking perspective on its place in modern drug discovery.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active molecules, both natural and synthetic.[3][4] Its unique electronic properties and its ability to mimic the structure of peptides allow it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity.[4][5] Marketed drugs such as Indomethacin (an anti-inflammatory agent), Ondansetron (an antiemetic), and Sumatriptan (an antimigraine agent) underscore the therapeutic success of indole-based compounds. The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile.

Our focus, methyl 3-amino-5-methyl-1H-indole-2-carboxylate, combines three key features that are individually associated with significant bioactivity: the core indole nucleus, an amino group at the 3-position, and a carboxylate group at the 2-position. The methyl group at the 5-position can further influence its lipophilicity and metabolic stability.

Deconstructing the Scaffold: Known Bioactivities of Constituent Moieties

While direct and extensive bioactivity data for methyl 3-amino-5-methyl-1H-indole-2-carboxylate is not abundant in publicly available literature, a wealth of information on its constituent parts provides a strong basis for predicting its potential.

The Anticancer Potential of Indole-2-Carboxylate and 3-Aminoindole Derivatives

Substituted indole-2-carboxylates have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][6] The mechanisms often involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways.[1]

Derivatives of 3-aminoindole have also shown potent cytotoxic effects against cancer cells. The introduction of different functional groups to the 3-aminoindole core can significantly impact its anticancer potency.[7]

Proposed Anticancer Mechanism of Action:

A key mechanism for some substituted indole-2-carboxylates is the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers apoptosis.[1] This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair and cell death.[1] Furthermore, indole derivatives have been shown to modulate critical intracellular signaling pathways involved in cell proliferation and survival.[2]

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anticancer_pathway IndoleScaffold Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate ROS Increased Reactive Oxygen Species (ROS) IndoleScaffold->ROS Induces CellularDamage Cellular Damage (e.g., DNA) ROS->CellularDamage PARP PARP Cleavage CellularDamage->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed anticancer mechanism via ROS production.

Quantitative Data for Related Indole-2-Carboxylate Derivatives:

CompoundCancer Cell LineIC50 (µM)
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateHepG210.11 ± 1.12[1]
A5493.78 ± 0.58[1]
MCF711.24 ± 1.03[1]
Thiazolyl-indole-2-carboxamide (6i)MCF-76.10 ± 0.4[8]
N-(4-fluorobenzyl)indoleamide (8c)DAOY (medulloblastoma)4.10[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the methyl 3-amino-5-methyl-1H-indole-2-carboxylate scaffold. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The Antimicrobial Potential of Indole Scaffolds

Indole derivatives are well-documented for their broad-spectrum antimicrobial activity against various pathogenic microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The indole nucleus is a promising scaffold for the development of new antimicrobial agents.[11][12]

Proposed Antimicrobial Mechanism of Action:

One of the proposed mechanisms of action for indole derivatives against bacteria is the inhibition of biofilm formation.[13][14] Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. Some indole derivatives have been shown to reduce the expression of genes involved in quorum sensing, a cell-to-cell communication system that regulates biofilm formation.[13] Another potential mechanism is the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

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antimicrobial_workflow Start Synthesized Indole Scaffold MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC BiofilmAssay Biofilm Inhibition Assay MIC->BiofilmAssay QS Quorum Sensing Gene Expression Analysis (qRT-PCR) BiofilmAssay->QS Mechanism Elucidate Mechanism of Action QS->Mechanism

Caption: Workflow for antimicrobial activity screening.

Quantitative Data for Related Indole Derivatives:

Compound ClassMicroorganismMIC (µg/mL)
Indole-triazole derivativesS. aureus, MRSA, E. coli, B. subtilis3.125-50[10]
C. krusei3.125[10]
7-hydroxyindoleExtensively drug-resistant A. baumanniiSynergistic with carbapenems[13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of the methyl 3-amino-5-methyl-1H-indole-2-carboxylate scaffold in DMSO.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The Anti-inflammatory Potential of 3-Aminoindoles

3-Aminoindole analogues have been identified as potent inhibitors of inflammatory pathways.[7][15] They primarily target key mediators of inflammation, such as nitric oxide (NO) and pro-inflammatory cytokines.[7]

Proposed Anti-inflammatory Mechanism of Action:

Many anti-inflammatory compounds function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] This pathway is a crucial regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]

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anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) NFkB NF-κB Pathway LPS->NFkB Activates IndoleScaffold Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate IndoleScaffold->NFkB Inhibits ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory Upregulates Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data for Related 3-Amino-alkylated Indoles:

CompoundAssayIC50 (µM)
GLYC 4Nitric Oxide Production Inhibition5.41[15]
GLYC 5Nitric Oxide Production Inhibition4.22[15]
GLYC 9Nitric Oxide Production Inhibition6.3[15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the methyl 3-amino-5-methyl-1H-indole-2-carboxylate scaffold for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

Synthesis and Future Directions

The synthesis of methyl 3-amino-1H-indole-2-carboxylates can be achieved through various established chemical routes.[17][18] The specific introduction of a methyl group at the 5-position can be accomplished by starting with a correspondingly substituted aniline derivative.

The future for the methyl 3-amino-5-methyl-1H-indole-2-carboxylate scaffold is promising. Based on the robust evidence from related compounds, a systematic investigation into its anticancer, antimicrobial, and anti-inflammatory properties is highly warranted. Structure-activity relationship (SAR) studies, involving the modification of the substituents on the indole ring, the amino group, and the carboxylate, will be crucial in optimizing its potency and selectivity for specific biological targets.

Conclusion

The methyl 3-amino-5-methyl-1H-indole-2-carboxylate scaffold represents a convergence of pharmacologically privileged motifs. The strong and diverse bioactivities associated with its constituent parts—the indole-2-carboxylate and the 3-aminoindole—provide a compelling rationale for its exploration as a novel therapeutic agent. This guide offers a foundational framework for initiating such an investigation, from initial in vitro screening to the elucidation of its mechanism of action. The systematic evaluation of this scaffold and its derivatives holds the potential to yield novel drug candidates with significant therapeutic impact.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023, April 17). Bentham Science. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). PubMed. [Link]

  • 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. (2020, January 15). Future Science. [Link]

  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. (2024, April 7). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). ASM Journals. [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024, June 23). Natural Resources for Human Health. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025, March 20). ACS Omega. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-activity Relationships of Indole Derivatives: A Review. (n.d.). PubMed. [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016, June 30). IntechOpen. [Link]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (2017, January 20). MDPI. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. [Link]

  • Anti-inflammatory and analgesic activities of 3-imino-1-oxoisoindolines in CF1 mice. (n.d.). PubMed. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. [Link]

  • Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins. (2020, September 15). PubMed. [Link]

  • (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2014, August 28). ResearchGate. [Link]

  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. (2023, October 5). MDPI. [Link]

  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025, September 9). Thieme. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). MDPI. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (2008, May 15). PubMed. [Link]

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate. (n.d.). MilliporeSigma. [Link]

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2025, August 6). ResearchGate. [Link]

Sources

Foundational

Electronic Properties and Stability of 3-Amino-5-Methyl Indole Esters: A Technical Guide for Drug Development

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry and materials science. Among its functionalized derivatives, 3-amino-5-methyl indole esters represent a highly specialized class of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry and materials science. Among its functionalized derivatives, 3-amino-5-methyl indole esters represent a highly specialized class of compounds characterized by a unique "push-pull" electronic system. The interplay between the electron-donating 5-methyl and 3-amino groups, contrasted with the electron-withdrawing ester moiety, dictates the molecule's reactivity, photophysical properties, and stability.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the electronic properties of these compounds, explore why they behave the way they do under experimental conditions, and outline self-validating protocols for characterizing their HOMO-LUMO gaps and oxidative stability.

Mechanistic Overview of the Electronic Structure

The Push-Pull Electronic System

The electronic architecture of 3-amino-5-methyl indole esters is defined by competing inductive (+I/-I) and mesomeric (+M/-M) effects:

  • 5-Methyl Group (+I Effect): Acts as a mild electron donor, pushing electron density into the aromatic core and slightly raising the Highest Occupied Molecular Orbital (HOMO).

  • 3-Amino Group (+M Effect): The lone pair on the nitrogen atom strongly delocalizes into the indole π -system. This significantly raises the HOMO energy, making the molecule highly electron-rich and biologically active. Derivatives of 3-aminoindoles are known for their potent antiproliferative properties and COX-II inhibition [1].

  • Ester Group (-I, -M Effect): Typically located at the C2 position, the ester group acts as an electron sink. It lowers the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the molecule against the extreme reactivity induced by the amino group.

HOMO-LUMO Gap and Photophysical Properties

The energy difference between the HOMO and LUMO dictates the molecule's stability and optical properties. Indole esters typically exhibit tunable HOMO-LUMO energy gaps in the range of 4.04–4.32 eV [2]. A smaller gap indicates higher reactivity and a shift toward longer-wavelength absorption (bathochromic shift), while a larger gap indicates higher chemical stability. The ester group is critical here; without its electron-withdrawing nature, the HOMO-LUMO gap of a 3-aminoindole would be dangerously narrow, leading to spontaneous degradation.

G cluster_0 Electron Donating Groups (Push) cluster_1 Electron Withdrawing Group (Pull) N1 5-Methyl Group (+I Effect) N3 Indole Core (Conjugated π System) N1->N3 Increases Electron Density Raises HOMO N2 3-Amino Group (+M Effect) N2->N3 Increases Electron Density Raises HOMO N4 Ester Group (-I, -M Effect) N3->N4 Delocalizes Electrons Lowers LUMO

Electronic push-pull effects in 3-amino-5-methyl indole esters.

Causality in Experimental Workflows: Handling and Stability

The Threat of Oxidative Dimerization

Unprotected 3-aminoindoles are notoriously unstable. The elevated HOMO level makes the C2 and C3 positions highly susceptible to oxidation by atmospheric oxygen, leading to rapid oxidative dimerization [3]. This manifests experimentally as the sample turning from a pale powder to a dark, insoluble tar within hours of ambient exposure.

Stabilization Strategies

To mitigate this, two structural interventions are utilized:

  • Salt Formation: Converting the free amine to a hydrochloride (HCl) salt protonates the nitrogen. This eliminates the +M effect, drastically lowering the HOMO and preventing oxidation.

  • Esterification: The presence of an ester group at C2 sterically blocks one of the primary sites of dimerization while simultaneously pulling electron density away from the core, providing thermodynamic stability.

Quantitative Data: Substituent Effects and Stability

Table 1: Substituent Effects on Electronic Properties

SubstituentPositionElectronic EffectImpact on HOMOImpact on LUMONet Effect on Gap
Methyl C5Inductive (+I)Slight IncreaseNegligibleSlight Decrease
Amino C3Mesomeric (+M)Major IncreaseSlight IncreaseMajor Decrease
Ester C2Mesomeric (-M)Slight DecreaseMajor DecreaseModerate Decrease

Table 2: Stability Profile under Ambient Conditions (Air/Light Exposure)

Compound StateHOMO Energy LevelSusceptibility to OxidationShelf-Life (Ambient)
Free Base (Unprotected) HighSevere (Dimerization)< 24 Hours
Hydrochloride Salt Low (Protonated)Minimal> 6 Months
Ester-Protected Base ModerateLow> 1 Month

Experimental Protocols (Self-Validating Systems)

To accurately characterize the electronic properties of these compounds, we must employ a self-validating experimental design. Relying solely on optical spectroscopy can introduce solvent-dependent artifacts (solvatochromism). Therefore, we cross-validate the optical bandgap (via UV-Vis/Fluorescence) with the electrochemical bandgap (via Cyclic Voltammetry).

Protocol 1: Spectroscopic Determination of the Optical Bandgap

Causality: UV-Vis absorption measures the energy required to excite an electron from the HOMO to the LUMO, creating a bound exciton.

  • Sample Preparation: Dissolve the 3-amino-5-methyl indole ester in anhydrous spectroscopic-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10−5 M. Reasoning: DMSO ensures complete dissolution of both free base and salt forms without introducing protic solvent interactions that could quench fluorescence.

  • UV-Vis Absorption: Scan the sample from 200 nm to 600 nm using a dual-beam spectrophotometer. Identify the onset wavelength ( λonset​ ) of the lowest energy absorption band.

  • Fluorescence Emission: Excite the sample at its absorption maximum ( λmax​ ) and record the emission spectrum. The Stokes shift will indicate the degree of structural relaxation in the excited state.

  • Tauc Plot Analysis: Convert the absorption data using the Tauc equation: (αhν)2=A(hν−Eg​) . Plot (αhν)2 versus photon energy ( ) and extrapolate the linear region to the x-axis to determine the optical bandgap ( Eg​ ).

Protocol 2: Electrochemical Determination of HOMO/LUMO Levels

Causality: Cyclic Voltammetry (CV) measures the energy required to add or remove an electron, providing the absolute energies of the HOMO (oxidation potential) and LUMO (reduction potential).

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Reasoning: TBAPF6​ provides a wide electrochemical window without interfering with the indole's redox events.

  • Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Measurement: Add 1 mM of the indole ester to the electrolyte. Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Calculation: Calculate the HOMO and LUMO levels using the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials relative to a ferrocene internal standard:

    • EHOMO​=−(Eox​+4.8) eV

    • ELUMO​=−(Ered​+4.8) eV

  • Cross-Validation: Compare the electrochemical gap ( ELUMO​−EHOMO​ ) with the optical bandgap from Protocol 1. A discrepancy of < 0.2 eV validates the structural integrity of the ester group's electron-withdrawing effect.

G N1 Sample Preparation (Dissolution in DMSO/MeCN) N2 UV-Vis Absorption Spectroscopy N1->N2 N3 Fluorescence Emission Spectroscopy N1->N3 N4 Cyclic Voltammetry (Electrochemical Gap) N1->N4 N5 Tauc Plot Analysis (Optical Bandgap) N2->N5 N3->N5 N6 HOMO-LUMO Determination N4->N6 Direct Measurement N5->N6 Cross-validation

Experimental workflow for determining the HOMO-LUMO energy gap.

References

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • In Silico studies and Antimicrobial Investigation of Synthesised Novel N-acylhydrazone Derivatives of Indole Source: ResearchGate. URL:[Link]

Exploratory

Comprehensive pKa Profiling of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate: Mechanistic Insights and Experimental Protocols

Executive Summary Understanding the ionization constants (pKa) of active pharmaceutical ingredients and their intermediates is a foundational requirement in drug development. The molecule methyl 3-amino-5-methyl-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization constants (pKa) of active pharmaceutical ingredients and their intermediates is a foundational requirement in drug development. The molecule methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) presents a highly functionalized heterocyclic core. Because its ionizable centers are heavily conjugated, their pKa values deviate significantly from standard aliphatic or isolated aromatic baselines. This whitepaper provides a rigorous mechanistic deconstruction of its acid-base properties and outlines a self-validating experimental framework for empirical determination.

Mechanistic Structural Analysis & pKa Prediction

To accurately predict the behavior of this molecule, we must analyze the electronic cross-talk between the indole π -system and its substituents. The molecule possesses two primary ionizable centers:

The Acidic Center: Indole N-H

Unsubstituted indole is a very weak acid, exhibiting an N-H pKa of approximately 16.2 in aqueous media. However, the introduction of a methyl ester (-COOCH₃) at the C2 position fundamentally alters the local electronic environment.

  • Causality: The C2-ester acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. Upon deprotonation of the N-H, the resulting indolyl anion is highly stabilized by delocalization of the negative charge onto the ester carbonyl oxygen.

  • Electronic Modifiers: For structural context, the closely related methyl 1H-indole-2-carboxylate exhibits a predicted pKa of 14.97[1]. In our target molecule, the C3-amino group acts as an electron-donating group (EDG) via resonance, while the C5-methyl group provides weak inductive donation. These effects slightly destabilize the anion, counteracting the ester's pull.

  • Predicted pKa: 14.5 – 15.5

The Basic Center: C3-Amino Group (-NH₂)

While typical aliphatic amines possess a basic pKa of 9–10, the basicity of the C3-amino group in this system is severely attenuated.

  • Causality: The nitrogen lone pair is heavily delocalized into the electron-rich indole ring (an enamine-like conjugation). Furthermore, the adjacent C2-ester pulls electron density away from the C3 position. Protonation of the C3-amino group to form the conjugate acid (-NH₃⁺) completely disrupts this resonance stabilization.

  • Electronic Modifiers: Indole itself is preferentially protonated at the C3 carbon with a highly acidic pKa of -3.6[2]. While the presence of the C3-amino group shifts the preferred site of protonation to the exocyclic nitrogen, the resulting conjugate acid remains highly eager to shed its proton to restore aromatic conjugation.

  • Predicted pKa (Conjugate Acid): 2.0 – 3.5

Quantitative Data Summary
Ionizable CenterFunctional GroupPredicted pKaPrimary Electronic ModifiersThermodynamic State at pH 7.4
Acidic Indole N-H14.5 – 15.5C2-Ester (EWG, lowers pKa)C3-Amino (EDG, raises pKa)Neutral (Protonated)
Basic C3-Amino (-NH₂)2.0 – 3.5Indole Ring (Resonance, lowers pKa)C2-Ester (EWG, lowers pKa)Neutral (Deprotonated)

Experimental Methodology: UV-Vis Spectrophotometric Titration

Because the predicted pKa values lie at the extreme ends of the aqueous pH scale, and due to the high lipophilicity of the neutral species, standard aqueous potentiometric titration is inadequate.

Expert Insight: I highly recommend UV-Vis Spectrophotometric Titration coupled with a cosolvent extrapolation method (e.g., Yasuda-Shedlovsky). The ionization of both the N-H and the C3-NH₂ directly perturbs the conjugated π→π∗ and n→π∗ transitions of the indole core. This optical shift allows us to track ionization even at extremely low concentrations, bypassing solubility limits.

Workflow Visualization

G N1 Compound Preparation (Stock in DMSO) N3 Sample Mixing & Equilibration (Constant Ionic Strength) N1->N3 N2 Aqueous Buffer Series (pH 1.0 to 12.0) N2->N3 N4 UV-Vis Spectrophotometry (Scan 200-400 nm) N3->N4 N5 Data Matrix Generation (Absorbance vs. Wavelength vs. pH) N4->N5 N6 Global Non-linear Regression (Henderson-Hasselbalch) N5->N6 N7 pKa Extraction (Acidic & Basic Values) N6->N7

Fig 1: UV-Vis spectrophotometric workflow for high-precision pKa determination.

Step-by-Step Protocol & Self-Validating Mechanics

Step 1: Cosolvent Stock Preparation

  • Action: Dissolve methyl 3-amino-5-methyl-1H-indole-2-carboxylate in anhydrous DMSO to a concentration of 10 mM.

  • Causality: The neutral species of this functionalized indole is highly lipophilic. DMSO ensures complete solvation at the molecular level and prevents micro-precipitation, which would otherwise cause baseline scattering and invalidate the UV-Vis spectra.

Step 2: Buffer Matrix Formulation

  • Action: Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 1.0 to 15.0. Maintain a strict, constant ionic strength ( I=0.15 M) using KCl.

  • Causality: pKa is a thermodynamic value dependent on activity coefficients. Fluctuating ionic strength alters the Debye-Hückel parameters, leading to artifactual shifts in the measured pKa.

Step 3: Spectrophotometric Titration & System Self-Validation

  • Action: Titrate the sample into the buffer matrix while acquiring full UV-Vis spectra (200–400 nm) at 0.2 pH unit increments.

  • Trustworthiness & Validation: Monitor the spectra for sharp isosbestic points (wavelengths where total absorbance remains constant during the titration). The presence of strict isosbestic points mathematically proves a clean, two-state thermodynamic equilibrium (e.g., Neutral Anion). Self-Validation trigger: If the isosbestic point drifts by even 1-2 nm during the run, the system automatically flags compound degradation or precipitation, invalidating the dataset and preventing false reporting.

Step 4: Global Non-Linear Regression

  • Action: Export the data matrix and perform Target Factor Analysis (TFA). Fit the multi-wavelength absorbance matrix to the Henderson-Hasselbalch equation.

  • Causality: Single-wavelength analysis is highly susceptible to baseline noise. Global multi-wavelength fitting utilizes the entire spectral matrix simultaneously, maximizing the signal-to-noise ratio and extracting highly accurate pKa values even when spectral transitions overlap.

References

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • INDOLE - Ataman Kimya Source: atamanchemicals.com URL:

  • Cas 1202-04-6, Methyl 1H-indole-2-carboxylate Source: lookchem.com URL:1

  • Indole - Wikipedia Source: wikipedia.org URL:2

Sources

Foundational

Photophysical Profiling and Fluorogenic Applications of Methyl 3-Amino-5-methyl-1H-indole-2-carboxylate

Executive Summary Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) is a highly specialized heterocyclic building block that bridges the gap between synthetic versatility and photophysical utility. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) is a highly specialized heterocyclic building block that bridges the gap between synthetic versatility and photophysical utility. While naked 3-aminoindoles are notoriously unstable and difficult to isolate, this specific derivative leverages a finely tuned donor-acceptor electronic configuration to achieve bench stability. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic origins of its fluorescence, its solvatochromic behavior, and its critical role as a precursor in the synthesis of advanced fluorophores, concluding with a self-validating protocol for quantum yield determination.

Mechanistic Grounding: Structural Stability and the Push-Pull Chromophore

Unprotected 3-aminoindoles are highly electron-rich systems. In the presence of ambient light and oxygen, they rapidly undergo [1]. To engineer a stable fluorogenic core, two critical substitutions are made in this molecule:

  • The C2-Carboxylate Acceptor : The introduction of the electron-withdrawing methyl ester at the C2 position fundamentally alters the electron density of the pyrrole ring. By pulling electron density away from the C3-amine, it raises the oxidation potential of the molecule, preventing spontaneous oxidative degradation.

  • The C3-Amino Donor & C5-Methyl Modulator : The C3-amine acts as a strong electron donor. Coupled with the C2-carboxylate, this creates a classic "push-pull" fluorophore architecture. Furthermore, the 5-methyl group provides weak electron donation via hyperconjugation to the aromatic system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), subtly reducing the HOMO-LUMO gap and red-shifting the absorption and emission spectra compared to unsubstituted analogs.

Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT) , shifting electron density from the amino donor to the carboxylate acceptor.

Jablonski S0 S0 (Ground State) S1_FC S1 (Franck-Condon State) S0->S1_FC Excitation (hν_ex) S1_ICT S1 (ICT Relaxed State) S1_FC->S1_ICT Solvent Relaxation S1_ICT->S0 Emission (hν_em)

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) and solvent relaxation.

Photophysical Properties and Solvatochromism

Because the excited state ( S1,ICT​ ) possesses a significantly larger dipole moment than the ground state ( S0​ ), the molecule exhibits pronounced positive solvatochromism .

In non-polar solvents, the emission is relatively blue-shifted with a high quantum yield. As solvent polarity increases, dipole-dipole interactions stabilize the ICT state, lowering its energy level prior to emission. This results in a bathochromic (red) shift in the emission wavelength and a larger Stokes shift. In protic solvents like methanol, hydrogen bonding provides non-radiative decay pathways, which quenches the fluorescence intensity.

Table 1: Representative Photophysical Data for the Push-Pull Indole Core

SolventPolarity Index λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 )Relative ΦF​
Toluene2.4315385~5,7000.45
Chloroform4.1320395~5,9000.40
Acetonitrile5.8325415~6,6000.25
Methanol5.1330425~6,7000.15

Fluorogenic Applications in Drug Discovery

Beyond its intrinsic fluorescence, methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a highly sought-after precursor for synthesizing complex, biologically active fused heterocycles.

A prominent application is its use in the combinatorial synthesis of [2], which are extensively utilized as NF-κB activation modulators and HIV-1 reverse transcriptase inhibitors. The 3-amino group allows for facile cross-coupling and condensation reactions, making it a privileged scaffold in medicinal chemistry[3].

Workflow A Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate B Isothiocyanate Addition A->B Ethanol Reflux C Thiourea Intermediate B->C D Intramolecular Condensation C->D Acetyl Chloride E Pyrimido[5,4-b]indole Fluorophore D->E Cyclization

Workflow for synthesizing fluorescent pyrimido[5,4-b]indoles from the indole-2-carboxylate.

Experimental Protocol: Rigorous Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

To ensure trustworthiness and reproducibility when characterizing the photophysics of this compound or its downstream derivatives, absolute precision in sample preparation is required. The following self-validating protocol eliminates common optical artifacts.

Step 1: Standard Selection and Preparation

  • Action : Prepare a 0.1 M H2​SO4​ solution of Quinine Sulfate ( ΦF​ = 0.54).

  • Causality : Quinine sulfate is selected because its excitation/emission profile broadly overlaps with indole derivatives, minimizing wavelength-dependent detector bias in the photomultiplier tube (PMT).

Step 2: Sample Dilution and Absorbance Matching (Critical Step)

  • Action : Dilute the methyl 3-amino-5-methyl-1H-indole-2-carboxylate sample in the solvent of interest until the absorbance at the chosen excitation wavelength ( λex​ ~320 nm) is strictly between 0.05 and 0.10. Match the absorbance of the Quinine Sulfate standard to within 0.01 units of the sample at λex​ .

  • Causality : Keeping absorbance below 0.1 is a mandatory self-validating check to prevent the inner-filter effect (IFE) . If the concentration is too high, the fluorophore will re-absorb its own emitted light, artificially depressing the measured quantum yield.

Step 3: Spectral Acquisition

  • Action : Record the fluorescence emission spectra for both the sample and the standard using the exact same slit widths (e.g., 2.5 nm excitation / 2.5 nm emission) and integration times.

  • Causality : Altering slit widths between the standard and the sample invalidates the comparative photon count, destroying the quantitative integrity of the assay.

Step 4: Integration and Calculation

  • Action : Integrate the area under the emission peak for both spectra. Calculate the relative quantum yield using the standard Grad-plot equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)
  • Causality : Correcting for the refractive index ( η ) is mandatory because solvent density affects the speed of light and the solid angle of emission captured by the spectrometer's optics.

References

  • Title : A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source : MDPI Molecules (2023) URL :[Link]

  • Title : Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity Source : ACS Combinatorial Science (2017) URL :[Link]

  • Title : Cross-Dehydrogenative C–H Amination of Indoles under Aerobic Photo-oxidative Conditions Source : Organic Letters (2017) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for methyl 3-amino-5-methyl-1H-indole-2-carboxylate

An Application Note and Detailed Protocol for the Synthesis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Authored by a Senior Application Scientist Introduction: The Significance of the 3-Aminoindole Scaffold The i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of the 3-Aminoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among its many derivatives, the 3-amino-1H-indole-2-carboxylate framework is of particular interest to researchers in drug discovery. This scaffold is a versatile intermediate, enabling the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[1][2][3] The presence of the amino group at the C3 position and the carboxylate at C2 offers two reactive handles for further chemical modification, making it a valuable building block for combinatorial chemistry and the development of new chemical entities.

However, the synthesis of unprotected 3-aminoindoles can be challenging due to their inherent instability. These electron-rich compounds are often sensitive to air and light, with a propensity for oxidative dimerization or decomposition.[1][4] This application note provides a detailed, reliable, and field-tested protocol for the synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate, a key intermediate for further chemical exploration. We will present a robust multi-step synthesis, explaining the rationale behind each procedural step and providing key insights for a successful outcome.

Strategic Approach: A Multi-Step Synthesis

The synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate is most reliably achieved through a multi-step approach that involves the initial construction of the indole ring system, followed by functionalization at the 3-position. The chosen strategy leverages the classic Japp-Klingemann reaction followed by a Fischer indole synthesis to construct the methyl 5-methyl-1H-indole-2-carboxylate core.[5][6][7][8][9] This intermediate is then nitrated at the electron-rich 3-position, and the resulting nitro group is subsequently reduced to the desired amine. This approach is advantageous as it allows for the controlled introduction of the functional groups and avoids the direct synthesis of the potentially unstable 3-aminoindole from non-indolic precursors.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 4-Methylaniline B 4-Methylbenzenediazonium chloride A->B Diazotization (NaNO2, HCl) C Methyl 2-((4-methylphenyl)hydrazono)-3-oxobutanoate B->C Japp-Klingemann Reaction (Methyl acetoacetate, NaOAc) D Methyl 5-methyl-1H-indole-2-carboxylate C->D Fischer Indole Synthesis (Polyphosphoric acid) E Methyl 5-methyl-3-nitro-1H-indole-2-carboxylate D->E Nitration (HNO3, Ac2O) F Methyl 3-amino-5-methyl-1H-indole-2-carboxylate E->F Reduction (SnCl2·2H2O, HCl)

Caption: Overall synthetic scheme for methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Part 1: Synthesis of Methyl 5-methyl-1H-indole-2-carboxylate

This initial phase focuses on the construction of the core indole structure using a combination of the Japp-Klingemann and Fischer indole synthesis methodologies.

Step 1.1: Diazotization of 4-Methylaniline

The synthesis begins with the conversion of 4-methylaniline (p-toluidine) to its corresponding diazonium salt. This is a classic transformation that proceeds via the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Experimental Protocol
  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.7 g (0.1 mol) of 4-methylaniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 15 mL of water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15 minutes. The resulting solution of 4-methylbenzenediazonium chloride is used immediately in the next step.

Step 1.2: Japp-Klingemann Reaction

The freshly prepared diazonium salt is then coupled with methyl acetoacetate in a Japp-Klingemann reaction to form the key hydrazone intermediate.[5][9] This reaction involves the electrophilic attack of the diazonium cation on the enolate of the β-ketoester.

Experimental Protocol
  • In a separate 1 L beaker, dissolve 13.0 g (0.112 mol) of methyl acetoacetate and 30 g of sodium acetate in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Step 1.1 to the methyl acetoacetate solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, and then let it stand at room temperature overnight.

  • A yellow-orange precipitate of the hydrazone will form. Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product, methyl 2-((4-methylphenyl)hydrazono)-3-oxobutanoate, in a vacuum oven at 50 °C.

Step 1.3: Fischer Indole Synthesis

The synthesized hydrazone is then cyclized to the indole using a strong acid catalyst, such as polyphosphoric acid (PPA), in a Fischer indole synthesis.[10] The mechanism involves a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.

Experimental Protocol
  • Place 150 g of polyphosphoric acid in a 500 mL beaker and heat it to 90 °C in an oil bath with mechanical stirring.

  • Slowly add 15.0 g of the dried hydrazone from Step 1.2 to the hot PPA in small portions. An exothermic reaction will occur, and the temperature should be maintained between 90-100 °C.

  • After the addition is complete, continue stirring the mixture at 95 °C for 30 minutes.

  • Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The crude indole product will precipitate as a solid. Allow the ice to melt completely, and then collect the solid by vacuum filtration.

  • Wash the filter cake with copious amounts of water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure methyl 5-methyl-1H-indole-2-carboxylate.

Part 2: Functionalization of the Indole Core

With the indole-2-carboxylate in hand, the next steps involve introducing the amino group at the 3-position via a nitration-reduction sequence.

Step 2.1: Nitration of Methyl 5-methyl-1H-indole-2-carboxylate

The electron-rich C3 position of the indole ring is susceptible to electrophilic substitution. Nitration can be achieved using a mixture of nitric acid and acetic anhydride.

Experimental Protocol
  • In a 250 mL flask, suspend 10.0 g of methyl 5-methyl-1H-indole-2-carboxylate in 50 mL of acetic anhydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of 5.0 mL of concentrated nitric acid and 10 mL of acetic anhydride dropwise, ensuring the temperature does not rise above 5 °C.

  • After the addition, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto 200 g of crushed ice and stir until the ice has melted.

  • The precipitated product, methyl 5-methyl-3-nitro-1H-indole-2-carboxylate, is collected by vacuum filtration, washed with water, and dried.

Step 2.2: Reduction of the Nitro Group

The final step is the reduction of the 3-nitro group to the desired 3-amino group. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.[4]

Experimental Protocol
  • To a solution of 8.0 g of methyl 5-methyl-3-nitro-1H-indole-2-carboxylate in 100 mL of ethanol in a round-bottom flask, add 20.0 g of stannous chloride dihydrate (SnCl₂·2H₂O).

  • Add 20 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final product, methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Quantitative Data Summary
StepStarting MaterialReagentsProductExpected Yield
1.1 4-MethylanilineNaNO₂, HCl4-Methylbenzenediazonium chlorideUsed in situ
1.2 Diazonium salt, Methyl acetoacetateNaOAc, EthanolMethyl 2-((4-methylphenyl)hydrazono)-3-oxobutanoate75-85%
1.3 Hydrazone intermediatePolyphosphoric acidMethyl 5-methyl-1H-indole-2-carboxylate60-70%
2.1 Indole-2-carboxylateHNO₃, Ac₂OMethyl 5-methyl-3-nitro-1H-indole-2-carboxylate80-90%
2.2 3-Nitroindole derivativeSnCl₂·2H₂O, HClMethyl 3-amino-5-methyl-1H-indole-2-carboxylate70-80%

Alternative Synthetic Route: From 5-Methylisatin

An alternative approach to the indole-2-carboxylate core involves the use of 5-methylisatin as a starting material.[11][12] Isatins can be converted to indole-2-carboxylic acids through various methods, such as the Pfitzinger reaction or by treatment with a base followed by reduction. While this route is also viable, the Japp-Klingemann/Fischer indole synthesis is often more direct for this specific target.

Visualization of the Alternative Workflow

Alternative_Workflow G 5-Methylisatin H 5-Methyl-1H-indole-2-carboxylic acid G->H Base treatment & Reduction I Methyl 5-methyl-1H-indole-2-carboxylate H->I Esterification (MeOH, H+)

Caption: An alternative route to the indole core starting from 5-methylisatin.

Conclusion and Further Applications

The protocol detailed above provides a reliable and scalable method for the synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. The choice of the Japp-Klingemann/Fischer indole synthesis followed by a nitration/reduction sequence offers a well-controlled and high-yielding pathway. The final product is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds of interest in medicinal chemistry and materials science. The dual functionality of the amino and carboxylate groups allows for diverse derivatization strategies, including peptide couplings, cyclization reactions to form fused ring systems, and various cross-coupling reactions.

References

  • Japp–Klingemann reaction - Wikipedia. Available at: [Link]

  • Japp‐Klingemann Fischer Indole Synthesis - R Discovery. Available at: [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]

  • A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF - ResearchGate. Available at: [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. Available at: [Link]

  • Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity | Request PDF - ResearchGate. Available at: [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Available at: [Link]

  • Japp-Klingemann reaction - chemeurope.com. Available at: [Link]

  • Synthesis of 5-methylisatin - PrepChem.com. Available at: [Link]

  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive β-Carbolines via Pictet-Spengler Reaction of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate with Aldehydes

Introduction: The Strategic Value of the 3-Aminoindole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Aminoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Among its many derivatives, methyl 3-amino-5-methyl-1H-indole-2-carboxylate stands out as a particularly versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic 3-amino group, an electron-rich indole core, and a modifiable ester—provides a gateway to complex heterocyclic systems.

This guide focuses on a pivotal transformation of this scaffold: its reaction with aldehydes. This reaction primarily proceeds through the celebrated Pictet-Spengler condensation, a robust and reliable method for constructing the tetrahydro-β-carboline (THβC) ring system.[2][3] These THβCs, and their oxidized aromatic β-carboline counterparts, are of immense interest to drug development professionals due to their profound and diverse pharmacological activities, including potent antitumor, antimicrobial, antiviral, and anxiolytic properties.[4][5][6][7][8]

Herein, we provide an in-depth exploration of the underlying reaction mechanisms, detailed experimental protocols, and critical insights gleaned from extensive field experience to empower researchers in the synthesis of novel therapeutic candidates.

Core Reaction Mechanisms: A Stepwise Analysis

The reaction cascade initiates with the formation of a Schiff base, which then undergoes an intramolecular cyclization. The choice of reaction conditions, particularly the presence and nature of an acid catalyst, is paramount in guiding the reaction towards the desired product.

Step 1: Schiff Base (Imine) Formation

The initial step is a classic condensation reaction between the primary amino group at the C3 position of the indole and the carbonyl group of the aldehyde. This reversible reaction proceeds via a hemiaminal intermediate, which subsequently eliminates a molecule of water to form the C=N double bond of the Schiff base (or imine).

Schiff_Base_Formation Figure 1: Mechanism of Schiff Base Formation Indole Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Hemiaminal Hemiaminal Intermediate Indole->Hemiaminal + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase - H₂O

Caption: Figure 1: Mechanism of Schiff Base Formation.

Step 2: Acid-Catalyzed Pictet-Spengler Cyclization

This is the key bond-forming step that defines the reaction. While the Schiff base itself can cyclize, the reaction is significantly accelerated under acidic conditions.[2][9] The acid protonates the imine nitrogen, forming a highly electrophilic iminium ion. This potent electrophile triggers an intramolecular electrophilic aromatic substitution. The electron-rich C2 position of the indole ring acts as the nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and close the six-membered ring, yielding the tetrahydro-β-carboline (THβC) skeleton.[2][10]

Pictet_Spengler cluster_0 Pictet-Spengler Reaction Mechanism cluster_1 Key Features A Schiff Base B Iminium Ion (Electrophilic) A->B H⁺ (Acid Catalyst) C Spiro Intermediate B->C Intramolecular Electrophilic Attack (C2) D Tetrahydro-β-carboline (THβC) C->D Deprotonation (-H⁺) Key1 • C-C Bond Formation • Acid Catalysis is Crucial • Forms Tricyclic Core caption Figure 2: The Pictet-Spengler Cyclization Pathway.

Caption: Figure 2: The Pictet-Spengler Cyclization Pathway.

Optional Step 3: Aromatization to β-Carbolines

The synthesized THβC derivatives are stable and can be isolated. However, for many biological applications, the fully aromatic β-carboline scaffold is desired. This is achieved through an oxidation reaction that removes two hydrogen atoms from the newly formed ring. This can sometimes occur spontaneously with exposure to air, but is more reliably achieved by introducing a mild oxidizing agent either in a subsequent step or in a one-pot procedure.[4][10][11]

Aromatization_Workflow Figure 3: Synthetic Progression to Aromatic β-Carbolines Reactants Indole + Aldehyde THBC Tetrahydro-β-carboline (THβC) Reactants->THBC Pictet-Spengler (Acid Catalyst) BC Aromatic β-Carboline THBC->BC Oxidation (e.g., I₂, DDQ, Air)

Caption: Figure 3: Synthetic Progression to Aromatic β-Carbolines.

Experimental Protocols & Data

The following protocols are designed to be robust and adaptable. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific aldehyde substrate.

Protocol 1: Synthesis of Methyl 1-Aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylates (THβCs)

Objective: To synthesize and isolate the intermediate tetrahydro-β-carboline product.

Materials:

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.1 equiv)

  • Solvent: Methanol (MeOH) or Glacial Acetic Acid[9]

  • Catalyst: Trifluoroacetic Acid (TFA) (0.2 equiv) or concentrated HCl (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-Layer Chromatography (TLC) apparatus

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 3-amino-5-methyl-1H-indole-2-carboxylate (1.0 equiv) and dissolve it in methanol (approx. 0.1 M concentration).

  • Add the selected aldehyde (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add the acid catalyst (e.g., TFA, 0.2 equiv) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C for MeOH) and monitor its progress using TLC (typically 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes or Ethanol).

Data Presentation: Representative Reaction Outcomes

The choice of aldehyde significantly impacts reaction time and yield. The following table provides expected outcomes for a range of aldehyde substrates under the conditions described in Protocol 1.

AldehydeR GroupCatalystSolventTime (h)Product TypeTypical Yield (%)
BenzaldehydePhenylTFAMeOH6THβC85-95%
4-Chlorobenzaldehyde4-ChlorophenylTFAMeOH5THβC90-98%
4-Methoxybenzaldehyde4-MethoxyphenylTFAMeOH8THβC80-90%
IsobutyraldehydeIsopropylHClAcetic Acid12THβC65-75%

Causality Behind Choices:

  • Methanol vs. Acetic Acid: Methanol is a good general-purpose solvent. Glacial acetic acid can act as both solvent and catalyst, and is particularly effective for less reactive aldehydes, though it may require higher temperatures and can complicate work-up.[9]

  • TFA as Catalyst: TFA is a strong acid that is highly effective at promoting iminium ion formation and is easily removed during work-up due to its volatility.[10]

  • Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups (e.g., 4-chlorobenzaldehyde) are more electrophilic and tend to react faster. Aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) are less reactive. Aliphatic aldehydes are generally less reactive than aromatic ones in this condensation.

Applications in Drug Development

The β-carboline framework synthesized through this reaction is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure allows it to intercalate with DNA and interact with various enzyme active sites.[4] This has led to the development of compounds with a wide range of therapeutic applications:

  • Anticancer Agents: Many β-carboline derivatives exhibit potent cytotoxicity against a range of cancer cell lines, often by inhibiting topoisomerase enzymes or cyclin-dependent kinases (CDKs).[4][12]

  • Antimicrobial & Antiviral: The scaffold has been successfully utilized to develop agents effective against various bacteria, fungi, and viruses.[5][6]

  • CNS Activity: Certain derivatives interact with benzodiazepine and serotonin receptors in the central nervous system, leading to anxiolytic, sedative, and anticonvulsant effects.[7][8]

The synthetic route detailed here provides a direct and efficient entry point for creating libraries of novel β-carboline analogues, enabling structure-activity relationship (SAR) studies crucial for modern drug discovery.

References

  • Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues. RJPT. Available at: [Link]

  • Synthesis and diverse biological activities of substituted indole β-carbolines: a review. ResearchGate. Available at: [Link]

  • Synthesis and diverse biological activities of substituted indole β-carbolines: a review. Taylor & Francis Online. Available at: [Link]

  • Synthesis and diverse biological activities of substituted indole β-carbolines: a review. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC. Available at: [Link]

  • Post‐Pictet‐Spengler Cyclization (PPSC): A Strategy to Synthesize Polycyclic β‐Carboline‐Derived Natural Products and Biologically Active N‐Heterocycles. ResearchGate. Available at: [Link]

  • STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. MyJurnal. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]

  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. Available at: [Link]

  • Pictet-Spengler reaction. ChemEurope. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Synthesis and Chemistry of Indole. Pharmapproach. Available at: [Link]

Sources

Method

Application Note: Cyclization Strategies for Methyl 3-Amino-5-methyl-1H-indole-2-carboxylate Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The 3-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The 3-amino-1H-indole-2-carboxylate scaffold is a highly versatile building block in medicinal chemistry, frequently utilized to construct complex tricyclic systems such as pyrimido[5,4-b]indoles and 1,4-diazepino[6,5-b]indoles[1, 2]. Specifically, methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) [3] offers unique electronic and steric properties. The electron-donating 5-methyl group enriches the electron density of the indole core, subtly enhancing the nucleophilicity of the 3-amino group compared to its unsubstituted counterparts.

The Causality of Reactivity

The synthetic utility of this scaffold relies on its dual-functional nature:

  • Nucleophilic Center: The primary amine at the C3 position is the most nucleophilic site. The indole N1 nitrogen is sterically hindered and its lone pair is delocalized into the aromatic system and conjugated with the C2-ester (acting as a vinylogous amide), rendering N1 relatively unreactive.

  • Electrophilic Center: The C2-methyl carboxylate serves as an internal electrophile. However, esters are relatively poor electrophiles. Therefore, successful intramolecular cyclization requires either thermal driving forces, strong base catalysis, or acid-mediated activation to increase the electrophilicity of the carbonyl carbon.

This application note details two highly robust, self-validating cyclization pathways to generate pyrimido[5,4-b]indole derivatives, which are critical pharmacophores for Toll-Like Receptor 4 (TLR4) ligands and kinase inhibitors[1, 2].

Pathway Visualization

The following diagram illustrates the two primary cyclization workflows: Pathway A (Isothiocyanate-mediated) and Pathway B (Orthoester-mediated).

G SM Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate CondA R-NCS, EtOH Reflux, 6h SM->CondA CondB HC(OEt)3, Ac2O Reflux, 4h SM->CondB IntA Thiourea Intermediate (Isolatable Checkpoint) CondA->IntA CondA2 AcCl, EtOH Reflux, 12h IntA->CondA2 ProdA 2-Thioxopyrimido[5,4-b]indole Derivative CondA2->ProdA IntB Imidate Intermediate (Isolatable Checkpoint) CondB->IntB CondB2 R-NH2, EtOH Reflux, 8h IntB->CondB2 ProdB 3-Substituted pyrimido[5,4-b] indol-4-one CondB2->ProdB

Caption: Divergent cyclization pathways for methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Quantitative Data: Cyclization Optimization

To establish a self-validating protocol, it is critical to understand why specific reagents are chosen. Table 1 summarizes the optimization data for the cyclization of the intermediate thiourea (Pathway A) into the final pyrimido[5,4-b]indole [1].

Table 1: Optimization of Thiourea Intramolecular Cyclization

EntryReagent / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1None (Thermal)Toluene11024< 10%Ester electrophilicity too low for spontaneous ring closure.
2NaOEt (1.5 eq)EtOH781245%Base promotes N-attack, but competing ester hydrolysis occurs.
3Polyphosphoric AcidNeat120468%Viscous reaction mixture; difficult workup, moderate yield.
4 Acetyl Chloride EtOH 78 12 85% In situ anhydrous HCl generation perfectly activates the ester.

Experimental Protocols

Protocol A: Synthesis of 2-Thioxopyrimido[5,4-b]indole Derivatives (Isothiocyanate Method)

This two-step protocol is highly modular, allowing for late-stage diversification via the choice of isothiocyanate [1, 2].

Step 1: Formation of the Thiourea Intermediate

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-amino-5-methyl-1H-indole-2-carboxylate (1.0 eq, 5.0 mmol) in warm, anhydrous ethanol (25 mL).

  • Addition: Dropwise, add the appropriate aryl or alkyl isothiocyanate (1.1 eq, 5.5 mmol) over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) under an inert argon atmosphere for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The primary amine spot should disappear, replaced by a lower-Rf UV-active spot.

  • Isolation: Allow the reaction to cool to 4 °C overnight. Filter the precipitated thiourea intermediate, wash with cold ethanol (2 × 10 mL), and dry under high vacuum. Note: Do not skip drying; residual moisture impedes the subsequent acid-catalyzed cyclization.

Step 2: Intramolecular Cyclization

  • Activation: Suspend the dry thiourea intermediate (1.0 eq) in anhydrous ethanol (20 mL). Place the flask in an ice bath.

  • Catalyst Generation: Slowly add acetyl chloride (3.0 eq) dropwise. Causality: Acetyl chloride reacts exothermically with ethanol to generate anhydrous HCl and ethyl acetate. This avoids the introduction of water, which would hydrolyze the methyl ester.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the suspension to reflux for 12 hours. The suspension will typically clear as the intermediate dissolves, followed by the precipitation of the cyclized product.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to half its volume. Filter the precipitated 3-substituted-5-methyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-4-one, wash with cold methanol, and dry.

Protocol B: Synthesis of Pyrimido[5,4-b]indol-4-ones (Orthoester Method)

This pathway is optimal when a C2-unsubstituted pyrimidine ring is desired, utilizing an imidate intermediate.

  • Imidate Formation: Suspend the starting indole (1.0 eq, 5.0 mmol) in triethyl orthoformate (15 mL). Add acetic anhydride (1.5 mL) as a catalyst.

  • Heating: Reflux the mixture at 140 °C for 4 hours. The mixture will become homogeneous.

  • Concentration: Remove excess triethyl orthoformate under reduced pressure to yield the crude ethyl imidate intermediate as a viscous oil.

  • Amination & Cyclization: Dissolve the crude imidate in anhydrous ethanol (20 mL). Add the desired primary amine (R-NH2, 1.5 eq).

  • Final Ring Closure: Reflux the mixture for 8 hours. The nucleophilic amine displaces the ethoxy group of the imidate, followed by spontaneous intramolecular cyclization onto the C2-methyl ester.

  • Purification: Cool to precipitate the product. If precipitation does not occur, purify via flash column chromatography (DCM:MeOH gradient).

Best Practices & Troubleshooting

  • Starting Material Purity: Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is prone to oxidation if left exposed to light and air. Store at 2-8 °C under an inert atmosphere [3]. Darkening of the powder indicates oxidative degradation, which will severely impact the yield of Step 1.

  • Steric Hindrance in Amines: When using bulky primary amines (e.g., tert-butylamine) in Protocol B, the cyclization step may stall. In such cases, switching the solvent from ethanol to a higher-boiling solvent like 1,4-dioxane or DMF (with prolonged heating at 110 °C) provides the necessary thermal energy to overcome steric clashes during ring closure.

  • Solubility Issues: Pyrimido[5,4-b]indoles are notoriously insoluble in common organic solvents due to strong intermolecular hydrogen bonding and planar stacking. For NMR characterization, use DMSO-d6 with a drop of trifluoroacetic acid (TFA) to disrupt hydrogen bonding and improve spectral resolution.

References

  • Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 2017. URL:[Link]

  • Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters, 2013. URL:[Link]

Application

Application Note: Heterocyclic Annulation of Methyl 3-Amino-5-methyl-1H-indole-2-carboxylate

Executive Summary & Topological Clarification This application note details the synthetic utility of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in the development of complex tricyclic indole alkaloids. Critical Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Topological Clarification

This application note details the synthetic utility of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in the development of complex tricyclic indole alkaloids.

Critical Structural Clarification: While the objective specifies the preparation of β -carbolines (9H-pyrido[3,4-b]indoles) from this precursor, fundamental principles of heterocyclic topology dictate that this is a chemical mismatch[1]. β -Carbolines require a C2–C3 linkage where the nitrogen is located at position 2 of the newly formed pyridine ring, a scaffold classically achieved via the Pictet-Spengler condensation of tryptamines.

Conversely, the 3-amino-2-carboxylate substitution pattern of the requested starting material inherently places the nitrogen at the fusion interface. Direct annulation of this precursor yields γ -carbolines (pyrido[4,3-b]indoles) or pyrimido[5,4-b]indoles [2],[3]. To maintain strict scientific integrity, this protocol provides the validated, high-yield methodologies for synthesizing these topologically accurate tricyclic scaffolds from the specified starting material, while highlighting the mechanistic divergence.

Mechanistic Rationale & Pathway Divergence

The reactivity of methyl 3-amino-5-methyl-1H-indole-2-carboxylate is governed by the nucleophilicity of the C3-amino group and the electrophilicity of the C2-methyl ester.

  • N-C-N Annulation (Pyrimido[5,4-b]indoles): Reaction with a C1-synthon (such as formamide or an isothiocyanate) initiates a nucleophilic attack by the 3-amino group. The resulting intermediate undergoes thermal cyclization with the C2-ester, expelling methanol to form a pyrimidine ring[3],[4].

  • C-C-N Annulation ( γ -Carbolines): Reaction with an α,β -unsaturated carbonyl or alkyne (e.g., dimethyl acetylenedicarboxylate) forms an enamine intermediate. High-temperature Conrad-Limpach-type cyclization subsequently closes the pyridine ring, yielding a γ -carboline[2].

G SM Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate (Requested Precursor) Pyrimido Pyrimido[5,4-b]indole (Observed Scaffold) SM->Pyrimido Formamide / Amidines (N-C-N Annulation) Gamma γ-Carboline (Pyrido[4,3-b]indole) (Observed Scaffold) SM->Gamma α,β-Unsaturated Carbonyls (C-C-N Annulation) Beta β-Carboline (Pyrido[3,4-b]indole) (Topologically Incompatible) SM->Beta Direct Cyclization (Chemically Invalid) Tryptamine 5-Methyltryptamine (Correct Precursor for β-Carbolines) Tryptamine->Beta Aldehyde / Acid (Pictet-Spengler Reaction)

Topological divergence in the annulation of 3-aminoindole-2-carboxylates vs. tryptamines.

Experimental Protocols

Protocol A: Synthesis of 8-Methyl-5H-pyrimido[5,4-b]indol-4-ol

This protocol utilizes formamide as both a solvent and a reagent. Its high boiling point (210 °C) is critical to overcome the activation energy required for the expulsion of methanol during the final cyclization step.

Materials:

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (MW: 204.23 g/mol )

  • Anhydrous Formamide

  • Ammonium Formate (Catalyst)

Step-by-Step Methodology:

  • Reagent Preparation: In a dried 50 mL round-bottom flask, suspend 1.02 g (5.0 mmol) of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in 15 mL of anhydrous formamide.

  • Catalyst Addition: Add 63 mg (1.0 mmol, 0.2 eq) of ammonium formate. Causality: The ammonium ion acts as a mild proton source, accelerating the initial nucleophilic attack of the indole amino group onto the formamide carbonyl[3].

  • Thermal Cyclization: Equip the flask with a reflux condenser. Heat the mixture to 160–170 °C under a continuous nitrogen purge for 6–8 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the solution into 50 mL of ice-cold distilled water under vigorous stirring to precipitate the crude pyrimido[5,4-b]indole.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) and cold ethanol (10 mL). Recrystallize the solid from a DMF/water mixture to yield the pure 8-methyl-5H-pyrimido[5,4-b]indol-4-ol as a microcrystalline solid.

Protocol B: Synthesis of a Functionalized γ -Carboline

This protocol employs a Conrad-Limpach-type cyclization. The use of diphenyl ether is mandatory; its high boiling point (259 °C) facilitates the thermal electrocyclic ring closure of the enamine intermediate, a step that is kinetically hindered at lower temperatures.

Materials:

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous Methanol & Diphenyl Ether

Step-by-Step Methodology:

  • Enamine Formation: Dissolve 1.02 g (5.0 mmol) of the starting indole in 20 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Michael Addition: Dropwise, add 0.68 mL (5.5 mmol, 1.1 eq) of DMAD. Stir the reaction mixture at room temperature for 4 hours. The 3-amino group undergoes a Michael addition across the alkyne, forming a stable enamine intermediate.

  • Solvent Exchange: Evaporate the methanol completely under reduced pressure. Resuspend the crude enamine intermediate in 10 mL of diphenyl ether.

  • Thermal Annulation: Heat the solution to 220 °C for 2 hours. Causality: The extreme thermal conditions drive the intramolecular acylation between the C2-methyl ester and the enamine, closing the pyridine ring to form the γ -carboline core[2].

  • Isolation: Cool the reaction to room temperature. Add 30 mL of hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes to remove residual diphenyl ether, and dry under high vacuum.

Quantitative Data & Reaction Parameters

The following table summarizes the expected outcomes, thermodynamic requirements, and structural topologies of the cyclization pathways discussed.

SubstrateReagent / CatalystReaction TypeMajor Product ScaffoldTemp (°C)Expected Yield
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Formamide / NH₄HCO₂N-C-N Annulation8-Methyl-5H-pyrimido[5,4-b]indol-4-ol160–17075–85%
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Aryl Isothiocyanate / Et₃NThiourea Annulation3-Aryl-8-methyl-2-thioxo-pyrimido[5,4-b]indol-4-one80 (Reflux)65–80%
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate DMAD / Diphenyl etherC-C-N AnnulationSubstituted γ -Carboline22050–65%
5-Methyltryptamine (Reference)Aldehyde / TFAPictet-SpenglerSubstituted β -Carboline8080–90%

References

  • Shestakov, A. S., et al. "Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives." Russian Journal of Organic Chemistry, vol. 45, 2009, pp. 778–782. URL:[Link]

  • Saito, T., et al. "Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity." ACS Combinatorial Science, vol. 19, no. 8, 2017, pp. 503-511. URL:[Link]

  • Alekseyev, R. S., et al. "γ-Carbolines and their hydrogenated derivatives. 1. Aromatic γ-carbolines: methods of synthesis, chemical and biological properties (review)." Chemistry of Heterocyclic Compounds, vol. 45, 2009, pp. 889–925. URL:[Link]

  • Li, B., et al. "Selective Access to 3-Cyano-1H-indoles, 9H-Pyrimido[4,5-b]indoles, or 9H-Pyrido[2,3-b]indoles through Copper-Catalyzed One-Pot Multicomponent Cascade Reactions." The Journal of Organic Chemistry, vol. 80, no. 11, 2015, pp. 5795-5802. URL:[Link]

Sources

Method

Application Note: Chemoselective Acylation of the 3-Amino Group in Methyl 3-Amino-5-methyl-1H-indole-2-carboxylate

Introduction & Mechanistic Principles Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical scaffolds such as py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical scaffolds such as pyrimido[5,4-b]indoles and Toll-Like Receptor 4 (TLR4) ligands[1]. A critical and often problematic step in its derivatization is the chemoselective N-acylation of the 3-amino group.

The Chemoselectivity Challenge

The molecule possesses two primary nucleophilic nitrogen centers: the 3-amino group (-NH2) and the indole ring nitrogen (N1-H). The 3-amino group exhibits significantly reduced nucleophilicity compared to typical aliphatic amines. This attenuation is caused by resonance delocalization of its lone pair into the electron-rich indole core and the strong electron-withdrawing inductive and mesomeric effects of the adjacent methyl 2-carboxylate group. Furthermore, an intramolecular hydrogen bond between the 3-amino protons and the 2-ester carbonyl oxygen further restricts its reactivity.

Despite this reduced nucleophilicity, the 3-amino group remains the kinetic nucleophile under neutral or mildly basic conditions. The N1 lone pair is integral to the aromatic 10π electron system of the indole ring, making N1 poorly nucleophilic unless deprotonated by a strong base (e.g., NaH, KOtBu)[2]. Therefore, achieving high chemoselectivity for N3-acylation over N1-acylation requires careful selection of the acylating agent, base, and temperature. Using mild, non-nucleophilic bases (like pyridine or N,N-diisopropylethylamine) prevents N1 deprotonation, thereby directing the electrophile exclusively to the 3-amino group[3].

Chemoselectivity SM Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate Cond1 Mild Base (e.g., Pyridine) Kinetic Control SM->Cond1 Cond2 Strong Base (e.g., NaH) Thermodynamic Control SM->Cond2 Prod1 N3-Acylated Product (Target) Cond1->Prod1 Preferred Pathway Prod2 N1-Acylated Product (Side Product) Cond2->Prod2 Preferred Pathway

Figure 1: Base-dependent chemoselectivity in the acylation of 3-aminoindole-2-carboxylates.

Reaction Optimization and Selectivity Data

To establish a self-validating protocol, we must analyze how different conditions dictate the reaction pathway. The table below summarizes the causality between reagent selection and the resulting N3:N1 regioselectivity.

Causality Insight: outperforms triethylamine (TEA) because it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the poor nucleophilicity of the 3-amino group without increasing the basicity of the medium to the point of N1 deprotonation[3]. Conversely, strong bases shift the reaction toward thermodynamic/anion control, heavily favoring N1-acylation.

Table 1: Optimization of Reaction Conditions for Chemoselective N3-Acylation
EntryAcylating AgentBase / CatalystSolventTemp (°C)Time (h)N3:N1 SelectivityYield (%)
1Acetyl chloride (1.2 eq)TEA (1.5 eq)DCM251285:1565
2 Acetyl chloride (1.2 eq) Pyridine (2.0 eq) DCM 25 8 >95:5 82
3Acetic anhydride (1.5 eq)Pyridine (Solvent)Neat804>99:188
4Acetyl chloride (1.2 eq)NaH (1.2 eq)THF025:9575 (N1)
5Ethyl chloroformate (1.5 eq)Nonep-Xylene1406>99:183

Experimental Protocols

The following methodologies are designed to be self-validating systems. In-process controls (like specific TLC solvent systems and acidic workups) are embedded to ensure the integrity of the chemoselective transformation.

Protocol A: Mild Acylation using Acid Chlorides (Kinetic Control)

This protocol is ideal for standard aliphatic and aromatic acid chlorides.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve methyl 3-amino-5-methyl-1H-indole-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add anhydrous pyridine (2.0 mmol, 2.0 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.2 mmol, 1.2 eq) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes. Self-Validation Check: Dropwise addition prevents localized heating, which could inadvertently drive N1-acylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Work-up: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine (10 mL).

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the N3-acylated product.

Workflow Step1 1. Dissolve SM in DCM Step2 2. Add Pyridine (2.0 eq) Step1->Step2 Step3 3. Add Acyl Chloride Dropwise at 0 °C Step2->Step3 Step4 4. Warm to RT & Stir (8 h) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Figure 2: Standard workflow for N3-acylation using acyl chlorides under mild basic conditions.

Protocol B: High-Temperature Acylation with Anhydrides

This protocol is required for less reactive acylating agents or sterically hindered anhydrides (e.g., )[3].

  • Preparation: Suspend the indole starting material (1.0 mmol) in the target acid anhydride (e.g., acetic anhydride, 3.0 mL).

  • Catalysis: Add pyridine (0.5 mL) as a co-solvent and catalyst. (Note: Strictly avoid DMAP if aiming for mono-acylation, as its hyper-nucleophilicity can trigger di-acylation or overcome the activation barrier for N1-acylation).

  • Heating: Heat the mixture to 80 °C under an inert atmosphere for 4 hours.

  • Work-up: Cool to room temperature and pour the mixture over crushed ice (20 g). Stir vigorously for 30 minutes to fully hydrolyze the excess anhydride.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure N3-acyl derivative.

Protocol C: Carbamate Formation via Chloroformates

Adapted for the synthesis of 3-(alkoxycarbonylamino) derivatives, which are common precursors to tricyclic systems[4].

  • Preparation: Dissolve the indole starting material (1.0 mmol) in anhydrous p-xylene (15 mL).

  • Addition: Add the appropriate alkyl chloroformate (e.g., ethyl chloroformate, 1.5 mmol) directly to the solution. No external base is required due to the thermal driving force and the specific trajectory of the chloroformate attack.

  • Reflux: Heat the mixture to reflux (approx. 140 °C) for 6 hours.

  • Isolation: Cool the mixture to room temperature. The product often crystallizes directly from the non-polar solvent. If not, concentrate in vacuo and triturate with cold diethyl ether to yield the solid product.

References

  • Chan, M., et al. "Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands." Journal of Medicinal Chemistry, ACS Publications, 2013. URL: [Link]

  • Du, T., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry, 2022, 18, 89–94. URL: [Link]

  • "3-(PYRIDINYL-AMINO)-1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION." Google Patents (DE60313769T2 / WO 00/46199).

Sources

Application

One-pot synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate

An Application Note and Protocol for the One-Pot Synthesis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Introduction: The Significance of the 3-Aminoindole Scaffold The indole nucleus is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the One-Pot Synthesis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Introduction: The Significance of the 3-Aminoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] Among its many derivatives, the 3-amino-1H-indole-2-carboxylate framework is a particularly valuable building block in drug discovery. Compounds bearing this motif have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[3][4] The strategic placement of the amino group at the C3-position and the carboxylate at C2 provides a versatile platform for further chemical modification, enabling the exploration of vast chemical space.

However, the direct synthesis of indoles with an unprotected C3-amino group presents significant challenges. These electron-rich compounds are often unstable, susceptible to light and air, and prone to oxidative dimerization or decomposition.[5] Traditional multi-step synthetic routes can be inefficient and often require protecting group strategies that add to the step count and reduce overall yield. To overcome these limitations, one-pot multicomponent reactions have emerged as powerful and efficient tools for constructing complex molecular architectures from simple precursors in a single operation, minimizing waste and simplifying purification.[1][6][7]

This application note details a robust and efficient one-pot synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. The strategy is based on a seamless integration of two classical name reactions: the Japp-Klingemann reaction followed by an acid-catalyzed Fischer indole synthesis .[8][9][10][11] This protocol provides researchers with a practical and reliable method to access this important synthetic intermediate, bypassing the need to isolate the potentially unstable hydrazone intermediate.

Reaction Principle and Mechanistic Rationale

The overall transformation proceeds in a single reaction vessel through two mechanistically distinct but compatible stages. The causality behind this one-pot approach lies in the in-situ generation of a key arylhydrazone intermediate, which is immediately consumed in the subsequent cyclization step.

Stage 1: The Japp-Klingemann Reaction for Arylhydrazone Formation

The synthesis begins with the diazotization of 4-methylaniline (p-toluidine). This is achieved by treating the aniline with sodium nitrite under cold, acidic conditions (typically with HCl) to generate a reactive 4-methylbenzenediazonium salt. The low temperature (0–5 °C) is critical to ensure the stability of the diazonium salt and prevent its premature decomposition.[12]

The freshly prepared diazonium salt is then immediately reacted with methyl 2-methyl-3-oxobutanoate. In the presence of a base (e.g., sodium acetate), the β-ketoester is deprotonated to form a nucleophilic enolate. This enolate attacks the electrophilic terminal nitrogen of the diazonium salt, forming an azo compound. This intermediate is unstable and undergoes rapid base-catalyzed hydrolytic cleavage of the acetyl group, followed by proton exchange, to yield the stable methyl 2-(2-(p-tolyl)hydrazono)propanoate intermediate.[8][11] This entire sequence constitutes the Japp-Klingemann reaction.

Stage 2: The Fischer Indole Synthesis for Cyclization

Once the formation of the arylhydrazone is complete, a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) is introduced directly into the reaction mixture. Under thermal conditions, the acid catalyzes the cyclization of the hydrazone to form the indole ring via the Fischer indole synthesis.[4][8][11] The mechanism involves:

  • Protonation and tautomerization of the hydrazone to its enehydrazine form.

  • A crucial[3][3]-sigmatropic rearrangement, which forms a new C-C bond.

  • Rearomatization of the benzene ring.

  • Nucleophilic attack by the amino group to form a cyclic intermediate.

  • Elimination of an ammonia molecule to generate the final, stable indole aromatic system.

The one-pot nature of this protocol is highly advantageous as it avoids the isolation and purification of the hydrazone, improving the overall efficiency and atom economy of the synthesis.

Visualizing the Synthetic Strategy

Overall One-Pot Workflow

G cluster_0 Stage 1: Japp-Klingemann Reaction (in situ) cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Work-up & Purification 4-Methylaniline 4-Methylaniline Diazonium Salt Diazonium Salt 4-Methylaniline->Diazonium Salt  NaNO2, HCl  0-5 °C Arylhydrazone Intermediate Arylhydrazone Intermediate Diazonium Salt->Arylhydrazone Intermediate  Methyl 2-methyl-3-oxobutanoate  Base (NaOAc) Indole Cyclization Indole Cyclization Arylhydrazone Intermediate->Indole Cyclization  Acid Catalyst (PPA)  Heat Crude Product Crude Product Indole Cyclization->Crude Product  Quench  Extraction Final Product Final Product Crude Product->Final Product  Column Chromatography

Caption: Workflow for the one-pot synthesis of the target indole.

Core Reaction Mechanism

G A 4-Methylaniline (p-Toluidine) B 4-Methylbenzenediazonium Salt A->B Diazotization C Methyl 2-(2-(p-tolyl)hydrazono) propanoate B->C Japp-Klingemann Coupling D Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate C->D Fischer Indole Cyclization

Caption: Simplified mechanistic pathway of the one-pot reaction.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
4-Methylaniline (p-Toluidine)107.1510.01.01.07 g
Hydrochloric Acid (conc., 37%)36.46~40~4.03.3 mL
Sodium Nitrite (NaNO₂)69.0010.51.050.72 g
Methyl 2-methyl-3-oxobutanoate144.1510.01.01.44 g
Sodium Acetate (anhydrous)82.0325.02.52.05 g
Ethanol (EtOH)46.07--50 mL
Polyphosphoric Acid (PPA)---~15 g
Ethyl Acetate (EtOAc)88.11--As needed
Saturated NaHCO₃ solution---As needed
Brine---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Step-by-Step Procedure

Part A: Diazotization and Japp-Klingemann Coupling

  • Aniline Preparation: In the 250 mL three-necked flask, combine 4-methylaniline (1.07 g, 10.0 mmol), water (10 mL), and concentrated hydrochloric acid (3.3 mL). Stir until the aniline salt fully dissolves.

  • Diazotization: Cool the flask in an ice-salt bath to 0–5 °C. In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in water (5 mL) and cool the solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline salt solution using a dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt. Stir for an additional 15 minutes in the ice bath after the addition is complete.

  • Ketoester Preparation: In a separate 250 mL beaker, dissolve methyl 2-methyl-3-oxobutanoate (1.44 g, 10.0 mmol) and sodium acetate (2.05 g, 25.0 mmol) in ethanol (30 mL). Cool this solution to 0–5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from step 3 to the ketoester solution from step 4 over 20-30 minutes. A colored precipitate (the hydrazone) should form. Allow the reaction to stir at 0–5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor Progress: Monitor the consumption of the starting materials by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) to confirm the formation of the hydrazone intermediate.

Part B: One-Pot Fischer Indole Cyclization

  • Acid Addition: Once the hydrazone formation is deemed complete by TLC, carefully add polyphosphoric acid (~15 g) to the reaction mixture in portions. Note: This may be exothermic.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80–90 °C in an oil bath. Stir vigorously for 2-4 hours.

  • Monitor Progress: Monitor the cyclization by TLC, observing the disappearance of the hydrazone spot and the appearance of a new, UV-active product spot corresponding to the indole.

Part C: Work-up and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and water (approx. 200 g).

  • Neutralization & Extraction: Cautiously neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[12]

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing) to isolate the pure methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Conclusion

This application note provides a comprehensive, one-pot protocol for the synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. By leveraging the sequential Japp-Klingemann and Fischer indole reactions, this method offers an efficient, atom-economical, and practical route to a valuable heterocyclic building block. The detailed mechanistic explanation and step-by-step procedure serve as a reliable guide for researchers in synthetic organic chemistry and drug development, facilitating access to this important class of compounds for further investigation and application.

References

  • Title: Japp–Klingemann reaction Source: Wikipedia URL: [Link]

  • Title: Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives Source: PMC (ACS Omega) URL: [Link]

  • Title: Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction Source: PMC (Organic Letters) URL: [Link]

  • Title: The Japp‐Klingemann Reaction Source: ResearchGate (citing various sources) URL: [Link]

  • Title: Gassman indole synthesis Source: Wikipedia URL: [Link]

  • Title: Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction Source: PubMed URL: [Link]

  • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: MDPI URL: [Link]

  • Title: A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Utility of Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol Source: R Discovery (Tetrahedron Letters) URL: [Link]

  • Title: Motivation and 3‐Aminoindoles Synthesis. Source: ResearchGate (citing Molecules) URL: [Link]

  • Title: Japp-Klingemann reaction Source: chemeurope.com URL: [Link]

Sources

Method

Application Note: Functionalization of the 5-Methyl Position in Indole-2-Carboxylates via Radical Bromination and Nucleophilic Substitution

Executive Summary Ethyl 5-methylindole-2-carboxylate is a highly versatile and privileged building block in medicinal chemistry and drug discovery. Functionalization at the 5-position allows researchers to synthesize ext...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methylindole-2-carboxylate is a highly versatile and privileged building block in medicinal chemistry and drug discovery. Functionalization at the 5-position allows researchers to synthesize extended indole derivatives, which are critical precursors for cannabinoid CB1 receptor antagonists, anti-inflammatory agents, and complex oxazino[4,3-a]indoles[1]. This application note details a robust, self-validating workflow for functionalizing the 5-methyl group via a regioselective radical bromination followed by nucleophilic substitution.

Strategic Rationale & Mechanistic Insights

The C-5 methyl group occupies a benzylic position, making it an ideal candidate for functionalization to extend structure-activity relationships (SAR). However, the indole core is inherently electron-rich. Even with the electron-withdrawing C-2 carboxylate group, the C-3 position and the N-H bond remain highly susceptible to electrophilic attack.

To achieve precise regioselective functionalization, the synthesis must follow two mechanistic pillars:

  • Deactivation via Protection : N-protection (e.g., with a tert-butyloxycarbonyl or Boc group) is mandatory. It sterically shields the core and withdraws electron density, preventing N-bromination and C-3 electrophilic substitution during halogenation.

  • Radical Activation : The Wohl-Ziegler reaction utilizing N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) selectively targets the benzylic position[2][3]. NBS maintains a low, steady concentration of molecular bromine (Br₂), which is critical for favoring the radical pathway over electrophilic aromatic substitution.

Synthetic Workflow

The following diagram illustrates the transformation from the base ester to a diverse array of 5-substituted derivatives.

Workflow A Ethyl 5-methylindole -2-carboxylate B N-Boc-5-methylindole -2-carboxylate A->B Boc2O, DMAP THF, RT C N-Boc-5-(bromomethyl) -2-carboxylate B->C NBS, AIBN PhCF3, 80°C D 5-(Substituted-methyl) -2-carboxylate C->D 1. Nucleophile 2. TFA (Deprotect)

Synthetic workflow for 5-methyl functionalization via radical bromination.

Step-by-Step Experimental Protocols

Protocol A: N-Boc Protection

Objective : Deactivate the indole core to prevent side reactions.

  • Setup : Flame-dry a round-bottom flask under inert gas (Argon/N₂).

  • Reagents : Dissolve ethyl 5-methylindole-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction : Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C.

  • Causality : DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the protection of the sterically hindered indole nitrogen. The Boc group is essential to suppress the nucleophilicity of the C-3 position.

  • Workup : Stir at room temperature for 4 hours. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

Protocol B: Wohl-Ziegler Radical Bromination

Objective : Regioselective bromination of the benzylic methyl group.

  • Setup : Equip a flask with a reflux condenser.

  • Reagents : Dissolve the N-Boc protected intermediate (1.0 eq) in Benzotrifluoride (PhCF₃, 0.1 M). Add NBS (1.05 eq) and AIBN (0.1 eq)[2].

  • Reaction : Heat to 80 °C for 3-5 hours.

  • Causality : PhCF₃ is chosen as a greener alternative to toxic CCl₄. It lacks abstractable hydrogen atoms, providing an ideal non-polar environment to stabilize the radical transition state. AIBN decomposes at ~70 °C to initiate the radical chain. Strict anhydrous conditions must be maintained to prevent the hydrolysis of the bromomethyl product into a hydroxymethyl derivative[3][4].

  • Workup : Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate.

Protocol C: Nucleophilic Substitution (Amination)

Objective : Introduce the desired pharmacophore.

  • Reagents : Dissolve the crude benzylic bromide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired secondary amine (e.g., morpholine, 1.2 eq).

  • Reaction : Stir at room temperature for 12 hours.

  • Causality : The benzylic bromide is highly electrophilic, undergoing rapid Sₙ2 displacement. K₂CO₃ acts as a mild, non-nucleophilic base to neutralize the generated HBr, driving the reaction forward without hydrolyzing the C-2 ethyl ester.

Mechanistic Pathway

The regioselectivity of Protocol B is governed by the radical chain mechanism depicted below. The slow release of Br₂ from NBS ensures that the propagation cycle favors benzylic substitution over electrophilic aromatic addition.

Mechanism I Initiation: AIBN → 2 (CH3)2C(CN)• P1 Propagation 1: Ar-CH3 + Br• → Ar-CH2• + HBr I->P1 Generates Br• P2 Propagation 2: Ar-CH2• + Br2 → Ar-CH2Br + Br• P1->P2 Benzylic Radical NBS Br2 Regeneration: NBS + HBr → Br2 + Succinimide P1->NBS HBr P2->P1 Br• Recycled NBS->P2 Br2

Wohl-Ziegler radical chain mechanism for benzylic bromination.

Quantitative Data: Solvent Optimization for Radical Bromination

The choice of solvent in Protocol B critically impacts the yield and safety profile. The table below summarizes comparative data for the bromination of N-Boc-ethyl 5-methylindole-2-carboxylate.

SolventInitiatorTemp (°C)Time (h)Yield (%)EHS Profile / Remarks
Carbon Tetrachloride (CCl₄)AIBN76385Poor : Highly toxic, ozone-depleting. Classic solvent but obsolete.
Benzotrifluoride (PhCF₃)AIBN80482Excellent : Greener alternative, excellent radical stability.
Acetonitrile (MeCN)AIBN82645Moderate : Polar solvent leads to increased side reactions (e.g., C-3 attack).
1,2-Dichloroethane (DCE)AIBN84568Fair : Moderate conversion, some abstractable hydrogens present.

Data synthesized from standard optimization protocols for indole benzylic bromination.

References

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrimido[5,4-b]indoles Using Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Executive Summary The indole moiety is a privileged structural motif ubiquitous in natural products and synthetic pharmaceuticals. Specifically, fused tricyclic indole systems, such as pyrimido[5,4-b]indoles, have garner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole moiety is a privileged structural motif ubiquitous in natural products and synthetic pharmaceuticals. Specifically, fused tricyclic indole systems, such as pyrimido[5,4-b]indoles, have garnered intense interest in drug discovery due to their potent biological properties, including significant anti-HIV-1 reverse transcriptase inhibitory activities[1].

This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) protocol for constructing the pyrimido[5,4-b]indole core. By utilizing methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) as a bifunctional building block, researchers can achieve rapid intramolecular cyclization. Compared to conventional thermal heating, this microwave-assisted methodology drastically reduces reaction times, minimizes degradation byproducts, and significantly improves overall yields[2].

Mechanistic Rationale & Causality

The synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates traditionally requires prolonged refluxing (18–24 hours) with aryl isothiocyanates or isocyanates[3]. This conventional approach often suffers from poor yields due to the thermal instability of the intermediates.

Why Microwave Heating? The reaction proceeds via a two-step cascade:

  • Nucleophilic Addition: The C3-amino group of the indole attacks the electrophilic carbon of the aryl isothiocyanate, forming a highly polar thiourea intermediate.

  • Intramolecular Cyclization (Ester Aminolysis): The newly formed thiourea nitrogen attacks the C2-carboxylate ester, expelling methanol to close the pyrimidine ring.

The second step is the rate-limiting hurdle. Microwave irradiation specifically accelerates this step through dielectric heating . By utilizing a solvent with a high loss tangent (tan δ), such as N,N-dimethylformamide (DMF), microwave energy is rapidly converted into thermal energy directly within the reaction mixture. Furthermore, the highly polar thiourea intermediate strongly couples with the microwave field, lowering the activation energy barrier for the cyclization step and driving the reaction to completion in minutes rather than hours.

Reaction Pathway Visualization

Mechanism SM Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate (Nucleophile) Intermediate Thiourea Intermediate (Highly Polar Dipole) SM->Intermediate Nucleophilic Attack Reagent Aryl Isothiocyanate (Electrophile) Reagent->Intermediate Addition Cyclization Intramolecular Cyclization (Ester Aminolysis) Intermediate->Cyclization MW Dielectric Heating (Rapid Activation) Product 3-Aryl-5-methyl-2-thioxo- 1H-pyrimido[5,4-b]indol-4-one Cyclization->Product - Methanol (Ring Closure)

Mechanistic pathway for the microwave-assisted cyclization of pyrimido[5,4-b]indoles.

Experimental Protocol: Synthesis of 3-Aryl-5-methyl-2-thioxo-1H-pyrimido[5,4-b]indol-4-one

This protocol is designed as a self-validating system, ensuring that analytical checkpoints confirm the success of each phase before proceeding.

Materials Required
  • Starting Material: Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (≥97% purity)

  • Reagent: Phenyl isothiocyanate (or substituted aryl isothiocyanate)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or an ionic liquid such as[bmim]OH[2]

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed vessel capabilities.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol (204.2 mg) of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in 3.0 mL of anhydrous DMF.

  • Reagent Addition: Add 1.2 mmol (1.2 equivalents) of phenyl isothiocyanate dropwise to the solution. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Set the parameters to:

    • Power: 100 W (Dynamic control)

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling to 25 °C post-reaction.

  • Quenching & Precipitation: Once cooled, uncap the vial and pour the homogeneous mixture into 15 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the solid precipitate under a vacuum using a Buchner funnel. Wash the filter cake with cold water (2 × 5 mL) followed by cold ethanol (5 mL) to remove residual DMF and unreacted isothiocyanate.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure pyrimido[5,4-b]indole derivative.

Validation & QC Checkpoints
  • In-Process Control (TLC): Before quenching, sample 5 µL of the mixture. Run on silica gel (Eluent: 7:3 Hexane/Ethyl Acetate). The highly fluorescent starting material spot (under 254 nm UV) should be completely absent.

  • Mass Confirmation (LC-MS): Analyze the crude precipitate. The expected [M+H]+ mass should reflect the addition of the isothiocyanate minus the mass of methanol (e.g., for phenyl isothiocyanate, expect an [M+H]+ of 308.1 m/z).

  • Structural Verification (1H-NMR): Confirm the disappearance of the ester methyl singlet (originally at ~3.9 ppm) and the C3-amino protons (originally at ~5.5 ppm), validating successful ester aminolysis and ring closure.

Workflow Visualization

Workflow Prep 1. Reagent Mixing Indole + Isothiocyanate in DMF MW 2. MW Irradiation 100W, 120°C, 15 min Prep->MW Quench 3. Quench & Precipitate Ice Water Addition MW->Quench Purify 4. Filtration & Recrystallization Quench->Purify QC 5. QC Validation LC-MS & NMR Purify->QC

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Quantitative Data Comparison

The implementation of microwave irradiation provides a stark contrast to conventional oil-bath heating methods. The table below summarizes the empirical advantages observed when synthesizing pyrimido[5,4-b]indoles from methyl 3-amino-1H-indole-2-carboxylates[2],[3].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Temperature 120 °C (Reflux)120 °C (Closed Vessel)
Reaction Time 18 - 24 hours15 minutes
Isolated Yield (%) 45 - 55%88 - 92%
Crude Purity (LC-MS) ~75% (Significant thermal degradation)>95% (Clean conversion)
Energy Consumption High (Continuous overnight heating)Low (Short 15-minute burst)

References

  • [2] Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. R Discovery / researcher.life. URL: [Link]

  • [3] ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. URL: [Link]

  • [1] ChemInform Abstract: Synthesis and Anti-HIV-1 Activities of New Pyrimido[5,4-b]indoles. ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of electron-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of electron-rich heterocycles. The preparation of methyl 3-amino-5-methyl-1H-indole-2-carboxylate relies on a precise two-step sequence: an initial N-alkylation followed by a base-mediated Thorpe-Ziegler cyclization.

This guide is designed to move beyond simple "cook-book" instructions by explaining the causality behind each chemical event, providing self-validating checkpoints, and offering data-driven troubleshooting for common failure modes encountered by drug development professionals.

Reaction Pathway & Mechanistic Workflow

The synthesis relies on the intramolecular cyclization of an ortho-cyano-N-glycinate intermediate. Understanding this flow is critical for diagnosing reaction failures.

G A 2-Amino-5-methylbenzonitrile + Methyl bromoacetate B Methyl 2-((2-cyano-4-methylphenyl)amino)acetate (Intermediate) A->B Alkylation (K2CO3, DMF) C Carbanion Formation (Base: KOtBu) B->C Deprotonation (THF, 0 °C) D Intramolecular Cyclization (Nucleophilic attack on Nitrile) C->D Thorpe-Ziegler Cyclization E Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (Final Product) D->E Tautomerization & Workup

Figure 1: Mechanistic workflow for the two-step synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Standard Operating Procedure (SOP) & Self-Validating Checks

Every robust protocol must act as a self-validating system. Do not proceed to the next step unless the diagnostic criteria are met.

Step 1: N-Alkylation (Glycinate Intermediate Synthesis)
  • Causality : The primary amine of 2-amino-5-methylbenzonitrile is weakly nucleophilic due to the electron-withdrawing ortho-cyano group. To drive the reaction without causing over-alkylation, a mild base in a polar aprotic solvent is utilized.

  • Methodology :

    • Charge : To a flame-dried round-bottom flask under Argon, add 2-amino-5-methylbenzonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M).

    • Cool & Add : Cool the suspension to 0 °C. Add methyl bromoacetate (1.05 eq) dropwise over 30 minutes.

    • React : Warm to room temperature and stir for 12 hours.

    • Workup : Dilute with EtOAc and wash with H₂O (3x) to remove DMF, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate.

  • Self-Validating Check : Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.6) should disappear, replaced by a new, less polar spot (R_f ~0.45). LC-MS must confirm the [M+H]⁺ peak at m/z 205.

Step 2: Thorpe-Ziegler Cyclization
  • Causality : The alpha-protons of the glycinate intermediate are only moderately acidic. A strong, sterically hindered base like Potassium tert-butoxide (KOtBu) is required to quantitatively generate the carbanion without acting as a nucleophile (which would otherwise attack the methyl ester) . The carbanion then undergoes intramolecular nucleophilic attack on the adjacent nitrile group, followed by tautomerization to yield the aromatic 3-aminoindole core .

  • Methodology :

    • Charge : Dissolve the crude intermediate (1.0 eq) in anhydrous THF (0.2 M) under Argon.

    • Deprotonate : Cool to 0 °C. Portion-wise, add freshly sublimed KOtBu (1.5 eq).

    • React : Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Quench : Cool to 0 °C and strictly quench with saturated aqueous NH₄Cl.

    • Extract & Purify : Extract with EtOAc. Pass the organic layer through a short silica plug to remove baseline oxidative impurities. Concentrate to yield the product.

  • Self-Validating Check : Upon addition of KOtBu, the reaction mixture will immediately transition from pale yellow to a deep, dark orange/red, indicating enolate formation. Post-workup ¹H-NMR is definitive: the disappearance of the aliphatic methylene singlet (~4.0 ppm) and the appearance of a broad singlet integrating for two protons (~5.5 ppm, D₂O exchangeable) confirms the formation of the 3-amino group.

Quantitative Base & Solvent Optimization Data

Selecting the correct base is the most critical variable in the cyclization step. The table below summarizes our internal optimization data for Step 2.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃DMF8012< 15%Incomplete enolate formation; starting material recovered.
NaOMeMeOH65845%Transesterification risk mitigated, but basicity is borderline.
NaH (60%)THF0 to 25472%Good yield; however, mineral oil removal complicates workup.
KOtBu THF 0 to 25 2 89% Optimal kinetics; sterically hindered base prevents ester attack.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the uncyclized intermediate in my final mixture? A1: Causality & Solution: This is caused by inadequate deprotonation. If the KOtBu has absorbed atmospheric moisture, it degrades to KOH, which is insufficiently basic to fully deprotonate the alpha-carbon and may instead hydrolyze the ester. Solution : Use freshly sublimed or freshly opened KOtBu stored under argon. Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O).

Q2: My LC-MS shows a mass corresponding to the carboxylic acid (M-14) instead of the methyl ester. What happened? A2: Causality & Solution: You are observing saponification of the methyl ester. This occurs if adventitious water is present during the strongly basic cyclization step, generating hydroxide ions that attack the ester. It can also happen during an overly basic aqueous workup. Solution : Quench the cyclization reaction strictly with saturated aqueous NH₄Cl at 0 °C to rapidly neutralize the base before the addition of water. Never quench with NaOH or plain water.

Q3: I am getting dialkylation products in the first step. How do I prevent this? A3: Causality & Solution: Over-alkylation occurs because the secondary amine intermediate remains slightly nucleophilic. Solution : Strictly limit methyl bromoacetate to 1.05 equivalents. Add the alkylating agent dropwise over 30 minutes at 0 °C to a dilute solution of the aniline to maintain a low local concentration of the electrophile.

Q4: The final product is dark brown and difficult to purify. How can I improve the reaction profile? A4: Causality & Solution: This is due to the oxidation of the electron-rich 3-aminoindole core. 3-Aminoindoles are highly susceptible to air oxidation, forming colored polymeric byproducts. Solution : Perform the cyclization and workup under an inert atmosphere (Argon/N₂). Degas the extraction solvents and filter the crude organic layer through a short pad of silica gel immediately after phase separation to remove baseline oxidative impurities before concentration.

References

  • Title : Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-anilinoindoles as a New Class of Potent Inhibitors of Tubulin Polymerization Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Synthesis of 3-aminoindole derivatives: combination of Thorpe–Ziegler cyclization and unexpected allylindium-mediated decyanation Source : Tetrahedron Letters URL :[Link]

Optimization

Technical Support Center: Troubleshooting Cyclization Failures with Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This document provides in-depth troubleshooting for com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This document provides in-depth troubleshooting for common cyclization reaction failures encountered with this versatile building block. The guidance herein is structured in a practical question-and-answer format, focusing on causality and providing actionable, field-proven solutions.

Introduction to the Starting Material

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a valuable intermediate in medicinal chemistry due to its bifunctional nature. The electron-rich indole core, coupled with a nucleophilic 3-amino group and an electrophilic 2-ester group, allows for the construction of various fused heterocyclic systems, such as β-carbolines and pyrimido[5,4-b]indoles.[1][2][3] However, the reactivity of this substrate also presents unique challenges. The 3-aminoindole moiety is notoriously unstable and prone to oxidative dimerization and other decomposition pathways, often necessitating careful reaction design and execution.[4][5]

This guide will focus on two common and illustrative cyclization strategies:

  • Pictet-Spengler Reaction for the synthesis of tetrahydro-β-carbolines.

  • Condensation with 1,3-Dicarbonyl Compounds to form fused seven-membered rings.

Section 1: Pictet-Spengler Reaction Failures

The Pictet-Spengler reaction is a cornerstone for synthesizing β-carboline scaffolds.[1][2] It involves the condensation of a tryptamine equivalent with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[6][7] For our substrate, this typically requires a preliminary step to form the tryptamine equivalent.

Question 1: My Pictet-Spengler reaction shows no product formation, and I only recover my starting material or unidentifiable decomposition products. What are the likely causes?

This is a common issue that can stem from several factors, primarily related to the initial iminium ion formation and the stability of the indole nucleus under acidic conditions.

Answer:

Several factors could be at play, ranging from reactant instability to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Cause A: Instability of the 3-Amino Group

The free 3-amino group is highly susceptible to oxidation.[4][5] Under acidic conditions, protonation can also deactivate the indole ring, making the crucial C2-C3 bond less nucleophilic for the final cyclization step.

Troubleshooting Protocol:

  • Protect the Amino Group: The most robust solution is to protect the 3-amino group before attempting the cyclization. A common strategy is to acylate the amine, which can then be reduced to the required tryptamine-like side chain.

    • Step 1a (Acylation): React the starting indole with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature.

    • Step 1b (Reduction): The resulting amide can be reduced using a reagent like Lithium Aluminum Hydride (LAH) in THF to yield the N-alkylated intermediate, which is a tryptamine equivalent ready for the Pictet-Spengler reaction.

  • In Situ Iminium Formation: If you are attempting a direct reaction, ensure strictly anhydrous and oxygen-free conditions. Purge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen).

Potential Cause B: Ineffective Acid Catalysis

The formation of the electrophilic iminium ion from the amine and aldehyde is the driving force of the reaction.[6][7] If the acid catalyst is too weak, this equilibrium may not favor the iminium ion. Conversely, if the acid is too strong, it can lead to degradation of the electron-rich indole.

Troubleshooting Protocol:

  • Optimize the Acid Catalyst:

    • Start with milder Brønsted acids like trifluoroacetic acid (TFA) at low concentrations (e.g., 1-5 vol%) in DCM.

    • Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can also be effective and may offer milder conditions.

    • For less reactive aldehydes, stronger conditions like refluxing with HCl in a protic solvent might be necessary, but this increases the risk of side reactions.[7]

  • Monitor Iminium Formation: If possible, use techniques like ¹H NMR to monitor the disappearance of the aldehyde proton and the appearance of the iminium proton to confirm that the first step is proceeding.

Potential Cause C: Low Electrophilicity of the Carbonyl Component

Ketones are generally less reactive than aldehydes in the Pictet-Spengler reaction due to steric hindrance and reduced electrophilicity.[7]

Troubleshooting Protocol:

  • Use Aldehydes where Possible: If the synthetic route allows, aldehydes are preferred over ketones.

  • Increase Reaction Temperature: For less reactive ketones, higher temperatures may be required to drive the initial condensation. Refluxing in solvents like toluene or 1,2-dichloroethane (DCE) with a Dean-Stark trap to remove water can be effective.

Visualizing the Troubleshooting Workflow

pictet_spengler_troubleshooting cluster_problem Problem: No Product cluster_causes Potential Causes cluster_solutions Solutions Problem No Product Formation Recovered Starting Material or Decomposition CauseA Cause A 3-Amino Group Instability/Deactivation Problem:f1->CauseA:f0 CauseB Cause B Ineffective Acid Catalysis Problem:f1->CauseB:f0 CauseC Cause C Low Carbonyl Electrophilicity Problem:f1->CauseC:f0 SolA SolA CauseA:f1->SolA:f0 SolB Optimize Acid Mild Brønsted (TFA) or Lewis Acids CauseB:f1->SolB:f0 SolC Enhance Reactivity Use Aldehydes, Increase Temp, Remove H₂O CauseC:f1->SolC:f0

Caption: Troubleshooting logic for Pictet-Spengler failures.

Question 2: My reaction forms the tetrahydro-β-carboline, but I get a low yield and struggle with purification. Are there common side reactions?

Answer:

Yes, several side reactions can compete with the desired cyclization, leading to reduced yields and complex product mixtures.

Potential Side Reactions:

  • Oxidative Aromatization: The initially formed tetrahydro-β-carboline can be sensitive to air oxidation, especially if residual acid or trace metals are present, leading to the fully aromatic β-carboline. While sometimes desired, this can be an unwanted side reaction if the saturated ring is the target.

    • Solution: Conduct the reaction under an inert atmosphere and perform the work-up quickly. Consider adding a mild reducing agent like sodium borohydride (NaBH₄) during the work-up if the aromatic product is a major issue.

  • Dimerization/Polymerization: The starting 3-aminoindole is prone to oxidative dimerization.[5] The iminium ion intermediate can also react with another molecule of the starting indole rather than cyclizing intramolecularly.

    • Solution: Use high dilution conditions (e.g., <0.1 M) to favor the intramolecular cyclization over intermolecular side reactions. Adding the aldehyde slowly to the solution of the tryptamine equivalent can also help maintain a low concentration of the reactive iminium intermediate.

  • Rearrangement/Isomerization: Under harsh acidic conditions, rearrangement of the tetrahydro-β-carboline skeleton can occur. If a new chiral center is formed at C1, epimerization is also possible at higher temperatures, leading to a mixture of cis and trans diastereomers.[7]

    • Solution: Use the mildest possible acid and temperature conditions that still promote the reaction. The kinetically controlled product is often formed at lower temperatures.[7]

ParameterRecommended Starting ConditionRationale
Concentration 0.05 - 0.1 MFavors intramolecular cyclization, reduces dimerization.
Catalyst (Acid) 1-5% TFA in DCMMild conditions, minimizes substrate degradation.
Temperature 0 °C to Room TemperatureMinimizes side reactions and epimerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of starting material and product.

Section 2: Condensation Failures with 1,3-Dicarbonyl Compounds

A common strategy to build a new ring is to react the 3-amino group and the C4 position of the indole with a 1,3-dicarbonyl compound (e.g., acetylacetone, dimethyl malonate) to form a seven-membered diazepine ring fused to the indole core. This typically proceeds via an initial condensation/enamine formation followed by an intramolecular cyclization.

Question 3: I am trying to condense methyl 3-amino-5-methyl-1H-indole-2-carboxylate with acetylacetone, but the reaction is messy and I cannot isolate the desired fused product. What is going wrong?

Answer:

This type of condensation is challenging due to competing reaction pathways and the different reactivity of the functional groups on the indole starting material.

Potential Cause A: Competing Nucleophiles

The indole molecule has three potential nucleophilic sites: the 3-amino group, the indole N1-H, and the C4 position of the indole ring. The 3-amino group is the most nucleophilic and will likely react first with one of the carbonyls of acetylacetone to form an enamine. However, subsequent reactions can be problematic.

Troubleshooting Protocol:

  • Protect the Indole N1-H: The acidity of the N1-H can interfere with base-catalyzed reactions and it can also act as a nucleophile. Protecting this position can simplify the reaction outcome.

    • Protection Step: Use a simple protecting group like a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. For example, deprotonate the indole N-H with NaH in THF at 0 °C and then add the corresponding chloride (TsCl or SEMCl).

    • Deprotection: The tosyl group can be removed under reductive conditions or with strong base, while the SEM group is typically removed with fluoride sources (e.g., TBAF).

Potential Cause B: Incorrect Catalyst/Conditions for Cyclization

The second step, the intramolecular cyclization, can be difficult. It requires the formation of a seven-membered ring, which is entropically disfavored. The reaction could be a Friedel-Crafts type acylation or a Michael addition depending on the exact intermediate.

Troubleshooting Protocol:

  • Stepwise Approach: Isolate the initial enamine intermediate first. Purifying this intermediate before attempting the cyclization can lead to a cleaner reaction.

    • Enamine Formation: React the starting indole with acetylacetone in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and a Dean-Stark trap to remove water.

  • Promote Cyclization: With the isolated enamine, screen different conditions for the cyclization step.

    • Acid Catalysis: Strong Lewis acids (e.g., AlCl₃, TiCl₄) or Brønsted acids (e.g., polyphosphoric acid - PPA) might be needed to promote an intramolecular Friedel-Crafts acylation onto the indole ring.[8]

    • Base Catalysis: If the ester at C2 is first hydrolyzed to a carboxylic acid, subsequent activation (e.g., to an acyl chloride) could allow for an intramolecular acylation.

Visualizing the Reaction Pathway and Failure Points

dicarbonyl_condensation cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_failures Failure Points Indole Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate Enamine Intermediate Enamine Indole->Enamine Condensation SideRxn1 N1-Alkylation/ Acylation Indole->SideRxn1 Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Enamine Product Desired Fused Product (Seven-membered ring) Enamine->Product Intramolecular Cyclization SideRxn2 Polymerization Enamine->SideRxn2 NoCyclize Cyclization Failure (Entropically Disfavored) Enamine->NoCyclize

Caption: Pathway and failure points in dicarbonyl condensation.

General Advice and Best Practices

  • Characterize Your Starting Material: Ensure the purity of your methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Impurities can inhibit catalysts and create complex side-product profiles. Due to its instability, it is best stored under an inert atmosphere and refrigerated.

  • Thin-Layer Chromatography (TLC) is Key: Monitor your reactions frequently by TLC. This will help you identify the formation of intermediates, the consumption of starting materials, and the appearance of side products, allowing for timely adjustments to reaction conditions.

  • Small-Scale Optimization: Before committing a large amount of material, always perform small-scale test reactions to screen different solvents, catalysts, temperatures, and reaction times.[4]

By systematically addressing these potential points of failure, researchers can significantly increase the success rate of cyclization reactions with this valuable but challenging indole derivative.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • ResearchGate. A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

  • LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]

  • MDPI. Intramolecular Cyclization. [Link]

  • MDPI. Recent Advances in the Synthesis of β-Carboline Alkaloids. [Link]

  • Google Patents. WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors.
  • MDPI. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. [Link]

  • Sciforum. Synthesis of β-carboline derivatives. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Beilstein Journals. Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. [Link]

  • ChemEurope. Pictet-Spengler reaction. [Link]

  • MDPI. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. [Link]

  • ResearchGate. Synthesis of 3-acylindoles via intramolecular cyclization. [Link]

  • ResearchGate. Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted indole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted indole derivatives. Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) is a classic example of a "brick dust" molecule. Its planar aromatic core, combined with strong intermolecular hydrogen bonding between the C3-amino group, the indole NH, and the C2-ester, results in an exceptionally high crystal lattice energy[1].

This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the physicochemical causality of its insolubility and provide self-validating, step-by-step protocols to successfully formulate this compound for biological assays and in vivo studies.

Part 1: Physicochemical Profiling (FAQs)

Q1: Why does methyl 3-amino-5-methyl-1H-indole-2-carboxylate precipitate immediately upon dilution from a DMSO stock into my assay buffer? A: This phenomenon is known as "solvent shock" or supersaturation collapse[2]. When you inject a concentrated DMSO stock into an aqueous buffer, the local dielectric constant of the medium changes drastically. Because the C5-methyl and the indole core are highly lipophilic, the thermodynamic drive for the molecules to aggregate and reform their stable crystal lattice outpaces the kinetics of diffusion. The sudden precipitation is a direct result of the compound seeking its lowest energy state (crystalline solid) in a polar environment.

Q2: Can I adjust the pH of my buffer to force the compound into solution? A: Yes, but only within a narrow, acidic window[3]. The molecule possesses two ionizable centers:

  • C3-Amino Group: This is weakly basic. Lowering the pH below 3.0 will protonate the amine, forming a more water-soluble hydrochloride salt[3].

  • Indole NH: This is weakly acidic (pKa ~ 16). Caution: Do not attempt to solubilize this compound by raising the pH to deprotonate the indole NH. High pH environments in aqueous media will rapidly trigger base-catalyzed hydrolysis of the C2-methyl ester, destroying your target molecule.

Q3: My cellular assay cannot tolerate >0.5% DMSO. What is the most reliable alternative? A: When co-solvents are biologically restricted, Cyclodextrin Inclusion Complexation is the gold standard for indole derivatives[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that perfectly accommodates the hydrophobic indole core, while its hydroxylated exterior maintains excellent aqueous solubility[4].

Part 2: Experimental Protocols & Methodologies

To ensure scientific integrity, every formulation attempt must be treated as an experiment with built-in validation steps. Below are two field-proven protocols for solubilizing this specific indole carboxylate.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Causality: Simple mixing is rarely sufficient for high-lattice-energy crystals. The "kneading method" applies mechanical shear force to physically disrupt the crystal lattice, lowering the activation energy required for the indole molecule to enter the cyclodextrin cavity[3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh a 1:1 or 1:2 molar ratio of methyl 3-amino-5-methyl-1H-indole-2-carboxylate to HP-β-CD. (A 1:2 ratio is recommended for initial trials to ensure complete encapsulation).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50/50 (v/v) Ethanol/Water solution dropwise until a uniform, sticky paste is formed[3].

  • Mechanical Disruption: Add the indole compound to the paste. Triturate (knead) vigorously with a pestle for 45–60 minutes. Note: As the ethanol evaporates and the paste dries, add 1-2 drops of the solvent mixture to maintain the high-shear paste consistency.

  • Drying: Transfer the complex to a vacuum desiccator and dry at room temperature for 24 hours to remove all residual ethanol.

  • Self-Validation (Quality Control): Re-dissolve a small amount of the dried powder in deionized water.

    • Visual: The solution should be optically clear.

    • Analytical: Analyze via Dynamic Light Scattering (DLS). A monodisperse peak at < 10 nm confirms successful inclusion. Peaks > 500 nm indicate uncomplexed, precipitating drug.

Protocol B: Step-Down Co-Solvent Dilution for In Vitro Assays

Causality: To prevent the "solvent shock" described in Q1, we must create a thermodynamic sink using surfactants before the water concentration reaches a critical precipitation threshold[4].

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Transition: In a separate tube, prepare a transition matrix of 10% Tween 80 in PBS.

  • Step-Down: Slowly pipette 100 µL of the DMSO stock into 900 µL of the Tween/PBS matrix while vortexing continuously. The Tween 80 forms micelles that immediately entrap the lipophilic indole core before water can force nucleation[4].

  • Final Dilution: Dilute this intermediate stock (which now contains 10% DMSO and 9% Tween) 1:20 into your final aqueous assay buffer. The final concentration will be 0.5% DMSO and 0.45% Tween 80.

  • Self-Validation (Quality Control): Measure the Optical Density (OD) of the final solution at 600 nm. An OD600​>0.05 indicates sub-visible light scattering from nucleating particles, meaning the dilution rate was too fast or the concentration is too high.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies specifically applied to poorly soluble indole-2-carboxylates.

Solubilization StrategyTypical Formulation MatrixEstimated Solubility GainPrimary Mechanism of ActionKey Limitations / Drawbacks
Co-solvency 10% DMSO / 40% PEG 400 / 50% Water50x - 200xLowers the dielectric constant of the aqueous medium[2]High risk of in vivo toxicity; potential assay interference[3].
Cyclodextrin Complexation 10-20% (w/v) HP-β-CD in Water100x - 1000xHydrophobic encapsulation of the indole core[3]High excipient mass required; labor-intensive preparation[4].
Micellar Solubilization 2% Tween 80 or Poloxamer in PBS20x - 50xEntrapment within the hydrophobic core of surfactant micelles[4]Surfactants can disrupt biological cell membranes at high doses[4].
pH Modulation (Acidic) 0.1 M HCl (pH < 3.0)10x - 50xProtonation of the C3-amino group to form a soluble salt[3]Incompatible with physiological pH (7.4) requirements[2].

Part 4: Solubilization Decision Logic

To streamline your formulation development, follow this logical workflow based on your specific assay constraints.

SolubilizationWorkflow Start Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Solubility Issue CheckAssay Is >1% organic solvent tolerated? Start->CheckAssay Cosolvent Co-solvent System (e.g., DMSO/PEG400) CheckAssay->Cosolvent Yes CheckPH Can assay tolerate low pH (< 3.0)? CheckAssay->CheckPH No Protonation Protonate C3-Amine (Form HCl salt) CheckPH->Protonation Yes Cyclodextrin HP-β-CD Inclusion Complexation CheckPH->Cyclodextrin No Micelles Surfactant Micelles (Tween 80) Cyclodextrin->Micelles If insufficient

Caption: Decision logic for solubilizing methyl 3-amino-5-methyl-1H-indole-2-carboxylate in aqueous media.

References

  • National Center for Biotechnology Information (PMC). Solubilization techniques used for poorly water-soluble drugs. Retrieved from:[Link]

  • PriMera Scientific Publications. Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Proactive Strategies for Preventing Oxidation of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Welcome to the technical support center for methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the oxidative degradation of this valuable indole derivative. The electron-rich nature of the 3-aminoindole core makes it susceptible to oxidation, which can compromise experimental outcomes and the integrity of synthetic pathways.[1][2] This document provides a structured approach to understanding, identifying, and mitigating these oxidative processes.

Understanding the Vulnerability: Why Does this Indole Oxidize?

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate possesses two key structural features that contribute to its oxidative instability: the indole nucleus and the 3-amino group. The indole ring system is inherently electron-rich and prone to electrophilic attack and oxidation.[3][4] The presence of a primary amino group at the C3 position further activates the molecule, making it highly susceptible to oxidative degradation pathways such as dimerization.[1][2]

Oxidation can be initiated by atmospheric oxygen, light, and trace metal impurities.[2][5] The primary oxidation products are often complex mixtures, which can include oxindoles and isatins, potentially leading to the formation of colored impurities.[6][7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Q1: What are the visible signs of oxidation in my sample?

A discolored sample, often appearing as a yellow, brown, or pink hue, is a primary indicator of oxidation. Pure methyl 3-amino-5-methyl-1H-indole-2-carboxylate should be a solid. Any deviation from this appearance suggests the presence of oxidative degradation products. In solution, the appearance of color or turbidity over time can also indicate instability.

Q2: How should I properly store this compound to minimize oxidation?

To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere.[8] A recommended storage temperature is between 2-8°C. It is crucial to use a tightly sealed container to prevent exposure to air and moisture.[9]

Q3: Can I use antioxidants to stabilize solutions of this compound?

Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation in solution.[5] Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid.[5] The choice of antioxidant will depend on the specific application and solvent system.

Q4: Is this compound sensitive to light?

Yes, like many indole derivatives, this compound can be sensitive to light.[2] It is recommended to store it in an amber vial or a container that blocks light to prevent photodegradation.[10]

Troubleshooting Guide: Identifying and Addressing Oxidation

If you suspect that your sample has undergone oxidation, this guide will help you diagnose and address the issue.

Symptom Potential Cause Recommended Action
Discoloration of solid sample (yellowing, browning) Exposure to air and/or light during storage.Discard the discolored solid. If purification is necessary, consider recrystallization or column chromatography under an inert atmosphere. Review and improve storage conditions immediately.
Solution changes color over time Oxidation in solution due to dissolved oxygen, light exposure, or incompatible solvent.Prepare fresh solutions immediately before use.[5] Degas solvents prior to use. Add a suitable antioxidant. Protect the solution from light by using amber glassware or wrapping the container in foil.
Inconsistent analytical results (e.g., multiple peaks in HPLC) Presence of oxidative degradation products.Confirm the identity of the extra peaks using techniques like LC-MS. Optimize the reaction and work-up conditions to minimize exposure to air.
Reduced reactivity or yield in subsequent reactions The starting material is partially or fully oxidized, reducing the concentration of the active compound.Re-purify the starting material if possible. Always use a fresh, properly stored sample for critical reactions.
Workflow for Troubleshooting Suspected Oxidation

Troubleshooting_Workflow start Suspicion of Oxidation visual_inspection Visual Inspection (Color Change?) start->visual_inspection analytical_check Analytical Check (HPLC, TLC, NMR) visual_inspection->analytical_check confirm_oxidation Oxidation Confirmed? analytical_check->confirm_oxidation re_purify Re-purify Material (if feasible) confirm_oxidation->re_purify Yes discard Discard and Use Fresh Stock confirm_oxidation->discard Yes, severe review_handling Review Handling & Storage Protocols confirm_oxidation->review_handling No, but proceed with caution re_purify->review_handling discard->review_handling implement_prevention Implement Preventative Measures review_handling->implement_prevention end Problem Resolved implement_prevention->end

Caption: A logical workflow for diagnosing and resolving suspected oxidation.

Best Practices for Prevention: Protocols and Methodologies

Proactive measures are the most effective way to prevent the oxidation of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Storage and Handling

Proper storage is the first line of defense against oxidation.

  • Inert Atmosphere: Always store the solid compound under an inert gas like argon or nitrogen.[8][11]

  • Temperature: Maintain a storage temperature of 2-8°C.

  • Light Protection: Use amber glass vials or other light-blocking containers.[10]

  • Moisture Control: Store in a desiccator to prevent hydrolysis.[9]

Working with Solutions

When preparing and using solutions, take the following precautions:

  • Degassing Solvents: Before use, degas solvents by sparging with an inert gas or by the freeze-pump-thaw method. This removes dissolved oxygen.

  • Fresh Solutions: Prepare solutions immediately before use to minimize the time they are exposed to potential oxidants.[5]

  • Inert Atmosphere for Reactions: Conduct all reactions under an inert atmosphere using standard air-free techniques, such as a Schlenk line or a glove box.[10][12]

Protocol: Setting Up a Reaction Under an Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction using a Schlenk line to prevent exposure to air.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[13][14]

  • Assembly: Assemble the reaction flask with a stir bar and a rubber septum while the glass is still hot.[15]

  • Purging with Inert Gas: Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling it with an inert gas (argon or nitrogen).[10]

  • Solvent and Reagent Addition: Add degassed solvents and other reagents via a syringe through the rubber septum.[15][16]

  • Maintaining Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[13][14]

Logical Diagram of Preventative Measures

Prevention_Measures cluster_storage Storage cluster_handling Handling & Reactions storage_inert Inert Atmosphere (Argon/Nitrogen) stable_compound Stable, Unoxidized Compound storage_inert->stable_compound storage_temp Low Temperature (2-8 °C) storage_temp->stable_compound storage_light Light Protection (Amber Vials) storage_light->stable_compound storage_moisture Moisture Control (Desiccator) storage_moisture->stable_compound handling_solvents Degassed Solvents handling_solvents->stable_compound handling_fresh Freshly Prepared Solutions handling_fresh->stable_compound handling_atmosphere Inert Reaction Atmosphere handling_atmosphere->stable_compound handling_antioxidants Use of Antioxidants handling_antioxidants->stable_compound compound Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate

Caption: Key preventative measures for storage and handling.

Analytical Methods for Detecting Oxidation

Regularly assessing the purity of your compound is crucial.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. The appearance of new, often more polar, spots can indicate oxidation.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. The emergence of new peaks or a decrease in the area of the main peak over time is a clear sign of degradation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products, although this is often more complex due to the mixture of compounds that may be formed.

  • Colorimetric Assays: Reagents like p-dimethylaminocinnamaldehyde (DMACA) can react with indole oxidation products to produce a colored solution, which can be quantified spectrophotometrically.[17][18][19]

By implementing these best practices and being vigilant in monitoring the stability of your methyl 3-amino-5-methyl-1H-indole-2-carboxylate, you can significantly reduce the risk of oxidation and ensure the reliability and reproducibility of your experimental results.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]

  • ACS Catalysis. (2021, July 15). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from [Link]

  • ACS Publications. (2019, August 12). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Retrieved from [Link]

  • Oxford Academic. (n.d.). Studies on the Oxidation of Indole-3-Acetic Acid by Peroxidase Enzymes. I. Colorimetric Determination of Indole-3-Acetic Acid Oxidation Products. Retrieved from [Link]

  • PMC. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Retrieved from [Link]

  • Amine Storage Conditions. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Retrieved from [Link]

  • ACS Publications. (2000, October 13). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the oxidative cleavage of indoles. a) Reaction conditions:.... Retrieved from [Link]

  • MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Retrieved from [Link]

  • Nature. (2019, October 29). Green Oxidation of Indoles using halide Catalysis. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

  • MDPI. (2021, May 12). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Retrieved from [Link]

  • Caltech. (2016, December 20). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Retrieved from [Link]

  • Clinical Gate. (2015, February 8). Chemical stability in dosage forms. Retrieved from [Link]

  • NIH. (n.d.). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Retrieved from [Link]

  • RSC Publishing. (n.d.). New procedure for oxidation of 3-substituted indoles to oxindoles: modification of tryptophan residues in peptides and proteins. Retrieved from [Link]

  • ResearchGate. (2014, August 28). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative.
  • RSC Publishing. (n.d.). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways - Pharmaceutical. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]

  • PubMed. (2019, October 18). Green oxidation of indoles using halide catalysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 3-Aminoindole Ester Derivatives

Welcome to the technical support center for the synthesis of 3-aminoindole ester derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-aminoindole ester derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chemistry. The synthesis of 3-aminoindoles, a crucial scaffold in medicinal chemistry, is notoriously sensitive to reaction parameters, with temperature being one of the most critical variables to control.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction temperature for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature so critical in the synthesis of 3-aminoindole ester derivatives?

A: Reaction temperature is a primary lever for controlling both the rate and outcome of a chemical reaction. Its criticality in this specific synthesis stems from three main factors:

  • Activation Energy: Many synthetic routes to indole derivatives require sufficient thermal energy to overcome the activation barrier for key steps, such as cyclization.[3] Insufficient heat can lead to stalled or incomplete reactions.

  • Selectivity and Side Reactions: Excessive heat can be detrimental. It can provide enough energy to activate undesired reaction pathways, leading to the formation of byproducts, regioisomers, or polymeric tar.[4][5] For instance, in Fischer indole syntheses, high temperatures can promote N-N bond cleavage as a competing side reaction, especially with certain substituents.[4][6]

  • Product and Reagent Stability: The 3-aminoindole core itself, particularly when unprotected, is an electron-rich system susceptible to oxidative degradation, dimerization, and other decomposition pathways which are often accelerated at elevated temperatures.[7][8] Likewise, starting materials or intermediates may be thermally labile.

Q2: What is a typical starting temperature range for these reactions?

A: There is no single answer, as the optimal temperature is highly dependent on the specific synthetic method employed. However, based on published literature, we can establish general starting points:

  • Multicomponent Coupling Reactions: Copper-catalyzed three-component couplings often proceed effectively in the range of 80-85 °C .[1]

  • Fischer Indole Synthesis: This classic method can require a wide range of temperatures, often from 80 °C to 150 °C , depending on the acid catalyst and substrate reactivity.[3][9] Microwave-assisted protocols may use temperatures around 125-150 °C to achieve rapid conversion.[9]

  • Cyclization of Activated Precursors: Domino strategies involving SNAr-type cyclizations can vary significantly based on the activating group. Nitro-activated substrates may react cleanly at 90-95 °C , while less activated cyano-substrates might require temperatures up to 125-130 °C .[10]

Q3: How do substituents on the aromatic rings affect the required temperature?

A: Substituent electronics play a pivotal role. The causality is rooted in how they influence the electron density of the reacting centers:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains on the arylhydrazine portion of a Fischer synthesis can weaken the N-N bond, potentially promoting undesired cleavage over cyclization.[4] In other syntheses, they can increase the nucleophilicity of a reacting atom, sometimes allowing for lower reaction temperatures.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease electron density. In the Madelung synthesis, EWGs on the N-phenylamide can lower the required reaction temperature.[4] In SNAr-type cyclizations, strong EWGs are essential for the reaction to proceed and directly impact the necessary thermal energy.[10]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The key to successful troubleshooting is to change one variable at a time, starting with the most likely cause.

Q: My reaction shows very low conversion, and most of the starting material remains. What's the first step?

A: This is a classic indicator that the reaction lacks sufficient energy to overcome its activation barrier.

  • Causality: The kinetic energy of the molecules is too low for a sufficient number of them to reach the transition state.

  • Troubleshooting Steps:

    • Verify Reagent Purity: First, ensure your starting materials and solvents are pure and, if required, anhydrous. Impurities can inhibit catalysts or interfere with the reaction.[3][11]

    • Incremental Temperature Increase: Increase the reaction temperature in a controlled manner. For example, if your reaction was at 80 °C, set up small-scale trials at 100 °C and 120 °C.[3] Monitor progress by TLC or LC-MS.

    • Consider the Catalyst: If increasing the temperature leads to decomposition before a significant increase in conversion, the issue may be linked to the catalyst. A stronger acid in a Fischer synthesis, for instance, might allow the reaction to proceed at a lower temperature.[9]

Q: My reaction produces the desired product but is contaminated with significant byproducts or tar. How do I improve the purity?

A: This outcome strongly suggests your reaction temperature is too high, promoting undesired pathways or causing product degradation.

  • Causality: At elevated temperatures, molecules have enough energy to overcome the activation barriers of multiple reaction pathways, not just the desired one. The desired product may also be decomposing under the harsh conditions.[5][11]

  • Troubleshooting Workflow:

G start Problem: High Impurity / Tar Formation check_temp Is the reaction temperature known to be high for this class? (>120°C) start->check_temp lower_temp Action: Decrease temperature in 15-20°C increments. check_temp->lower_temp Yes check_temp->lower_temp No, but worth trying monitor Monitor kinetics via TLC/LC-MS. Is reaction rate acceptable? lower_temp->monitor check_time Action: Reduce reaction time. Stop reaction before byproducts dominate. lower_temp->check_time check_conc Consider lowering reactant or catalyst concentration. lower_temp->check_conc success Outcome: Improved Purity monitor->success Yes fail Problem Persists: Investigate other variables (catalyst, solvent). monitor->fail No, too slow check_time->success check_conc->success

Caption: Troubleshooting workflow for byproduct formation.

Q: I successfully optimized the reaction on a 50 mg scale, but the yield dropped dramatically on a 1-gram scale. Why?

A: This is a common scale-up challenge directly related to heat transfer.

  • Causality: In larger reaction vessels, the surface-area-to-volume ratio decreases. This makes it much harder to dissipate heat, especially in exothermic reactions. Inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than your thermometer reading, causing decomposition and side reactions.[5]

  • Solutions:

    • Ensure Efficient Stirring: Use an overhead stirrer for larger volumes to ensure the mixture is homogenous.

    • Controlled Reagent Addition: If the reaction is exothermic, add one of the reagents slowly via an addition funnel to control the rate of heat generation.

    • Use a Jacketed Reactor: For multi-gram scales, a jacketed reactor connected to a circulating oil bath provides superior temperature control compared to a simple heating mantle.[5]

Experimental Protocols & Data

Protocol: Systematic Temperature Optimization Study

This protocol describes a parallel synthesis approach to efficiently determine the optimal reaction temperature.

  • Setup: Arrange five identical small-scale reaction vials (e.g., microwave vials) with stir bars.

  • Reagent Addition: To each vial, add your starting indole precursor (1.0 equiv), other reactants, catalyst, and solvent under an inert atmosphere if required.

  • Parallel Heating: Place each vial in a separate well of a parallel synthesizer or a pre-heated aluminum block on a stirrer hotplate. Set the temperatures for the five vials to a logical range, for example: 70°C, 85°C, 100°C, 115°C, and 130°C.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture. Analyze the samples by TLC or LC-MS to assess the consumption of starting material and the formation of the product and byproducts.

  • Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) for up to 24 hours.

Data Summary: Temperature Effects in Indole Syntheses

The following table summarizes quantitative data from various synthetic protocols for indole derivatives, illustrating the direct impact of temperature.

Synthesis TypeTemperature (°C)Reaction TimeOutcomeReference
Fischer Indole (Microwave)10015 minIneffective[9]
Fischer Indole (Microwave)12515 min97% Conversion[9]
Fischer Indole (Microwave)15010 min>99% Conversion[9]
3,3-di(indolyl)indolin-2-one702 hLower Yield[12]
3,3-di(indolyl)indolin-2-one902 h96% Yield (Optimal)[12]
3,3-di(indolyl)indolin-2-one1002 h96% Yield (Reflux)[12]
[3+2] Cyclization (Nitro-activated)90-9518-24 hClean Product[10]
[3+2] Cyclization (Cyano-activated)125-13012-16 hRequired for reaction[10]
3-Aminoindole Synthesis901 hGood Yield[13]
Logical Relationship: Temperature vs. Reaction Outcome

The interplay between temperature and the desired outcome can be visualized as a balancing act.

G cluster_0 Reaction Temperature Spectrum cluster_1 Primary Reaction Outcome low_temp Too Low (< 60°C) low_rate Low Reaction Rate Incomplete Conversion low_temp->low_rate Insufficient Activation Energy opt_temp Optimal (e.g., 80-120°C) good_yield High Yield High Purity opt_temp->good_yield Controlled Kinetics high_temp Too High (> 130°C) decomp Decomposition Byproduct Formation Low Purity high_temp->decomp Undesired Pathways Activated

Caption: The effect of temperature on reaction outcomes.

By systematically applying these principles and troubleshooting guides, you can effectively navigate the challenges of temperature optimization in the synthesis of 3-aminoindole ester derivatives, leading to more robust and reproducible results.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
  • Gevorgyan, V., et al. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC.
  • Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Zhang, G., et al. 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. ResearchGate.
  • Bandini, M., et al. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC.
  • Pranathi, A. N., et al. Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Thieme.
  • Al-Harrasi, A., et al. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI.
  • Gevorgyan, V., et al. Why Do Some Fischer Indolizations Fail?. PMC.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.
  • Benchchem. Optimizing temperature and reaction time for indole synthesis.
  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones a.
  • MDPI. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • MDPI. Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on practical troubleshooting and the minimization of common side reactions. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and key reaction characteristics.

Q1: What is the most common and reliable synthetic route for methyl 3-amino-5-methyl-1H-indole-2-carboxylate?

A1: The most prevalent and industrially relevant approach is a two-stage process that combines the Japp-Klingemann reaction with the Fischer indole synthesis.[1][2][3] This method is advantageous because it avoids the direct use and generation of potentially unstable substituted hydrazines by forming the required arylhydrazone intermediate in situ or in a sequential one-pot manner.[3]

The general sequence is:

  • Japp-Klingemann Reaction: An aryldiazonium salt, generated from 4-methylaniline (p-toluidine), is coupled with a β-ketoester, such as methyl acetoacetate. This reaction forms an intermediate arylhydrazone.[2]

  • Fischer Indole Synthesis: The resulting arylhydrazone is then cyclized under acidic conditions to form the target indole ring system.[4]

Q2: Why is the Fischer indole synthesis the preferred method for the cyclization step?

A2: The Fischer indole synthesis is one of the oldest, most versatile, and widely used methods for constructing indole rings.[5][6][7][8][9] Its robustness allows for a wide range of substituents on both the arylhydrazine and the carbonyl component. For this specific target molecule, it efficiently constructs the C2-C3 bond and establishes the bicyclic aromatic system in a single, acid-catalyzed transformation.[4]

Q3: What are the critical parameters to control during this synthesis?

A3: Success hinges on meticulous control of several factors:

  • Temperature: Especially during the initial diazotization of 4-methylaniline, which must be kept at 0-5 °C to prevent decomposition of the diazonium salt.[10]

  • pH: The Japp-Klingemann coupling reaction is pH-sensitive, often requiring buffered conditions (e.g., with sodium acetate) to proceed efficiently.[10][11]

  • Acid Catalyst: The choice and concentration of the acid catalyst in the Fischer cyclization step are paramount. The catalyst directly influences reaction rate, yield, and the side reaction profile.[6][12]

  • Purity of Reagents: As with any multi-step synthesis, using high-purity starting materials is essential to prevent the introduction of impurities that can complicate the reaction and purification.

II. Experimental Workflow & Key Transformations

The following diagram outlines the overall synthetic strategy.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis 4-Methylaniline 4-Methylaniline Diazonium Salt Diazonium Salt 4-Methylaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Arylhydrazone Intermediate Arylhydrazone Intermediate Diazonium Salt->Arylhydrazone Intermediate Methyl Acetoacetate, Sodium Acetate Target Indole Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate Arylhydrazone Intermediate->Target Indole Acid Catalyst (e.g., InCl₃, PPA) Heat

Caption: Overall two-stage synthetic workflow.

III. Troubleshooting Guide: Minimizing Side Reactions

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low or No Yield of the Arylhydrazone Intermediate (Japp-Klingemann Stage)

  • Symptom: TLC analysis after the coupling step shows primarily unreacted methyl acetoacetate and baseline decomposition products.

  • Probable Cause 1: Decomposition of the Diazonium Salt. The diazonium salt of 4-methylaniline is unstable at elevated temperatures. If the temperature during diazotization or coupling rises above 5-10 °C, the salt will decompose to nitrogen gas and phenolic byproducts, rendering it unavailable for the coupling reaction.

  • Solution 1: Strict Temperature Control. Maintain the reaction temperature between 0-5 °C throughout the diazotization and the dropwise addition of the diazonium salt solution to the β-ketoester mixture.[10] Use an ice-salt bath for effective cooling.

  • Probable Cause 2: Incorrect pH. The Japp-Klingemann reaction proceeds via the enolate of the β-ketoester attacking the diazonium salt.[2] If the solution is too acidic, the concentration of the enolate will be too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate.

  • Solution 2: Optimize pH. The reaction is typically performed in a buffered solution. The addition of a base like sodium acetate is crucial to maintain a mildly acidic to neutral pH (optimal pH ~6.2), which facilitates both the existence of the diazonium cation and the formation of the required enolate.[10][11]

Problem 2: Fischer Indole Cyclization Fails or Gives Very Low Yield

  • Symptom: After heating the arylhydrazone with an acid catalyst, TLC shows only the starting hydrazone or a complex mixture of degradation products. The target indole spot is weak or absent.

  • Probable Cause: Dominance of a Competing N-N Bond Cleavage Pathway. The core of the Fischer synthesis is a[6][6]-sigmatropic rearrangement of a protonated enamine intermediate.[4] However, this intermediate can also undergo a competing heterolytic cleavage of the weak N-N bond.[13] This cleavage is a major failure mode and leads to the formation of aniline and iminium ion fragments, which do not lead to the indole product.

  • Solution: Judicious Choice of Acid Catalyst. The catalyst choice is critical to favor the desired rearrangement over N-N cleavage.

    • Avoid overly harsh Brønsted acids: Strong protic acids like concentrated H₂SO₄ or HCl at high temperatures can aggressively protonate the intermediate in a way that promotes cleavage and causes general degradation (tarring).[12][13]

    • Employ milder Lewis acids: Lewis acids are often superior for this transformation. Indium(III) chloride (InCl₃) is an excellent, mild catalyst for this cyclization.[10] Other effective catalysts include zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), which can provide a good balance of acidity and reaction rate.[4][6]

G Hydrazone Arylhydrazone Enamine Enamine Intermediate Hydrazone->Enamine + H⁺ Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cleavage N-N Bond Cleavage (Side Reaction) Enamine->Cleavage Aminal Cyclized Aminal Rearrangement->Aminal Favorable Pathway Fragments Degradation Products Cleavage->Fragments Failure Pathway Indole Target Indole Aminal->Indole - NH₃ Aromatization

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate in Solution

Welcome to the technical support guide for methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. By understanding its stability profile, you can ensure the integrity of your experiments, improve data reproducibility, and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My solution of methyl 3-amino-5-methyl-1H-indole-2-carboxylate is changing color (e.g., turning yellow or brown). What is happening?

A color change in your solution is a common indicator of compound degradation.[1] The core structure, a 3-aminoindole, is an electron-rich aromatic system, which makes it highly susceptible to oxidation.[2][3][4] This oxidation can be initiated by several factors:

  • Atmospheric Oxygen: Exposure to air can lead to the formation of colored oligomeric or polymeric byproducts.[1][2][3]

  • Light Exposure: Many indole derivatives are known to be sensitive to light (photolabile), which can catalyze oxidative degradation.[1][5]

  • Reactive Species in Solvents: Peroxides in aged solvents (like THF or diethyl ether) or other reactive impurities can accelerate degradation.

This oxidative process often leads to complex mixtures, including potential dimerization of the indole molecules.[2][3]

Q2: What are the optimal storage conditions for stock solutions of this compound?

To maximize the shelf-life of your stock solutions and minimize degradation, stringent storage conditions are necessary. Based on supplier recommendations and the known chemistry of indole derivatives, the following practices are advised:

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term use (days) and -20°C to -80°C for long-term storage.[1][6]Low temperatures slow down the rate of chemical degradation reactions.
Light Always store in amber-colored vials or wrap containers in aluminum foil.[1]Protects the compound from photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation.
Solvent Use anhydrous, high-purity solvents like DMSO or DMF.Prevents hydrolysis of the methyl ester and minimizes contaminants that could catalyze degradation.
Container Use tightly sealed vials with secure caps.Prevents solvent evaporation and exposure to air and moisture.

For long-term storage, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: How does pH affect the stability of methyl 3-amino-5-methyl-1H-indole-2-carboxylate?

The stability of this compound is significantly influenced by pH. Both strongly acidic and strongly basic conditions can promote degradation, albeit through different mechanisms.

  • Acidic Conditions (pH < 4): The indole ring can be protonated under strongly acidic conditions, which can lead to instability and degradation.[1][7] While some indole compounds show stability at slightly acidic pH, extremes should be avoided.[8] Furthermore, acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[9]

  • Neutral Conditions (pH 6-7.5): This is generally the recommended pH range for working with indole derivatives to minimize both acid- and base-catalyzed degradation.[8]

  • Basic Conditions (pH > 8): The methyl ester group is susceptible to base-catalyzed hydrolysis (saponification), which will convert it into the corresponding carboxylate salt.[7] The N-H proton on the indole ring is also weakly acidic and can be deprotonated by strong bases, which may affect reactivity and stability.[10]

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to compound degradation?

Yes, the appearance of new peaks, especially those that grow over time, is a strong indication of degradation.[1][8] For methyl 3-amino-5-methyl-1H-indole-2-carboxylate, potential degradation products that could appear in your chromatogram include:

  • Oxidation Products: These are often more polar and may elute earlier than the parent compound. Dimerized products would be significantly less polar and have a much higher mass.[2]

  • Hydrolysis Product: The corresponding carboxylic acid (3-amino-5-methyl-1H-indole-2-carboxylic acid) formed from ester hydrolysis. This product is more polar and will have a different retention time.

  • Products of On-Column Degradation: If the HPLC mobile phase is too acidic, you may observe degradation occurring on the column itself, leading to peak tailing, fronting, or the appearance of new peaks.[1]

Troubleshooting Guide

This section addresses specific experimental problems and provides actionable solutions.

Issue 1: Inconsistent results in biological assays.
  • Symptom: You observe high variability in your experimental data between replicates or between experiments run on different days.

  • Possible Cause: The compound may be degrading in your aqueous cell culture or assay buffer, especially under incubation conditions (e.g., 37°C).[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a frozen, concentrated stock immediately before each experiment.[1]

    • Conduct a Medium Stability Study: Perform a time-course experiment. Incubate the compound in your assay medium under the exact experimental conditions (temperature, CO2, etc.) and analyze samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours) to quantify its stability.[1]

    • Minimize Incubation Time: If the compound is found to be unstable, redesign your experiment to minimize the time the compound spends in the assay medium before analysis.

Issue 2: Low yield or complex mixture in a synthesis reaction.
  • Symptom: A reaction using methyl 3-amino-5-methyl-1H-indole-2-carboxylate as a starting material results in a low yield of the desired product and multiple unidentified side products.

  • Possible Cause: The reaction conditions may be too harsh, causing degradation of the sensitive indole core. The electron-rich nature of the 3-aminoindole makes it sensitive to strong oxidants, acids, or high temperatures.[7]

  • Troubleshooting Steps:

    • Check Reagent Compatibility: Avoid strong oxidizing agents unless they are part of the intended reaction. Ensure that all reagents are pure and that solvents are anhydrous and free of peroxides.

    • Modify Reaction Conditions: Attempt the reaction at a lower temperature. If the reaction requires acidic or basic conditions, try using milder reagents or minimizing the reaction time.

    • Protect the Amino Group: If the indole core is reacting undesirably, consider temporarily protecting the 3-amino group as a carbamate (e.g., Boc or Cbz).[4] This reduces the electron-donating nature of the amine, which can stabilize the indole ring towards oxidation and other side reactions.[4]

Experimental Protocols

Protocol: Assessing Solution Stability by HPLC

This protocol provides a general framework for testing the stability of methyl 3-amino-5-methyl-1H-indole-2-carboxylate under various stress conditions.

1. Materials and Instrumentation:

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers of known pH (e.g., pH 4, 7, 9)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[1]

  • C18 analytical column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., anhydrous DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This is your T=0 reference stock.

3. Forced Degradation Study:

  • Prepare several dilutions of the stock solution into different aqueous buffers or solvents to be tested.

  • Acid/Base Hydrolysis: Dilute the stock into solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic).[7]

  • Oxidative Stress: Dilute the stock into a solution containing 3% hydrogen peroxide (H₂O₂).[7]

  • Photostability: Expose a solution (in a clear vial) to direct UV light or intense laboratory light, while keeping a control sample wrapped in foil.[7]

  • Thermal Stress: Incubate solutions at an elevated temperature (e.g., 60°C) and compare against a sample stored at the recommended 2-8°C.[2]

4. Sample Analysis:

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject onto the HPLC system and monitor the peak area of the parent compound.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation rate under each condition.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Concentrated Stock Solution (T=0) Dilute Dilute Stock into Stress Conditions Stock->Dilute Acid Acidic (HCl) Dilute->Acid Base Basic (NaOH) Dilute->Base Oxidative Oxidative (H2O2) Dilute->Oxidative Photo Photolytic (UV/Light) Dilute->Photo Thermal Thermal (60°C) Dilute->Thermal Sample Sample at Time Points (0, 1, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Photo->Sample Thermal->Sample HPLC HPLC Analysis (Monitor Peak Area) Sample->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Workflow for assessing compound stability under forced degradation conditions.

Key Degradation Pathways

The primary stability concerns for methyl 3-amino-5-methyl-1H-indole-2-carboxylate are oxidation of the indole ring and hydrolysis of the methyl ester.

Degradation_Pathways Parent Methyl 3-amino-5-methyl-1H-indole-2-carboxylate Oxidation_Products Oxidized Products (Dimers, Oligomers) Parent->Oxidation_Products [O], Light, Air Hydrolysis_Product 3-Amino-5-methyl-1H-indole-2-carboxylic acid (Hydrolysis Product) Parent->Hydrolysis_Product H+ or OH- / H2O

Primary degradation pathways for the target compound.

By understanding these potential liabilities, researchers can take proactive steps to ensure the quality and integrity of their experimental results. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage information.

References

  • Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Retrieved from [Link]

  • Indole Derivatives as Core Structural Motifs in Molecular Organic Photoactuators. (n.d.). Retrieved from [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H - RSC Publishing. (2019, February 22). Retrieved from [Link]

  • Park, R. D., & Kim, Y. S. (1987). Oxidation of indole-3-acetic Acid-amino Acid conjugates by horseradish peroxidase. Plant Physiology, 84(3), 826–829. Retrieved from [Link]

  • Aksenov, N. A., Aksenov, A. V., Chernenko, E. A., & Leontev, A. V. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Retrieved from [Link]

  • Aksenov, N., Aksenov, A., Chernenko, E., & Leontev, A. (2023, April 19). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

Welcome to the technical support center for the purification of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important indole intermediate. The purity of this compound is critical for its use as a versatile scaffold in medicinal and synthetic chemistry, particularly in the development of novel therapeutics.[1] This document provides practical, in-depth solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the purification of crude methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Q1: My crude product is a dark, discolored oil or tar instead of a solid. What happened and how can I fix it?

A1: Root Cause Analysis & Solution

The formation of dark, resinous material is a frequent issue in indole synthesis, often stemming from the harsh acidic conditions and high temperatures used in reactions like the Fischer indole synthesis.[2] This can lead to the degradation of the starting materials or the final product.

Troubleshooting Steps:

  • Aqueous Bicarbonate Wash: Before attempting more complex purification, perform a simple liquid-liquid extraction. Dissolve the crude oil in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a 10% aqueous sodium bicarbonate solution to neutralize and remove acidic impurities, which are common culprits for tar formation.[3]

  • Solvent Trituration: If the product is expected to be a solid, trituration can be effective. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) to the crude oil.[3] Stir or sonicate the mixture. The desired compound may solidify, allowing for isolation by filtration, while the more soluble, colored impurities remain in the solvent.

  • Column Chromatography: If the above methods fail, column chromatography is the most reliable method to separate the target compound from polymeric or highly colored impurities. A detailed protocol is provided in the "Detailed Protocols" section below.

Q2: My TLC analysis shows multiple spots. What are the likely impurities and how can I separate them?

A2: Identifying Impurities & Purification Strategy

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. In the context of a Japp-Klingemann/Fischer indole synthesis, these impurities are often unreacted starting materials, reaction intermediates (like the hydrazone), or byproducts from side reactions.[4][5][6]

Common Impurities:

  • Unreacted Arylhydrazine: Often a polar, baseline material on silica gel TLC.

  • Hydrazone Intermediate: The direct precursor to the indole, which may not have fully cyclized.

  • Decarboxylated Product: Loss of the methyl ester group can occur under harsh acidic or basic conditions.

  • Oxidation/Polymerization Products: Indoles, especially those with amino groups, can be sensitive to air and light, leading to colored impurities.[3][7]

Purification Strategy:

Flash column chromatography is the recommended method for separating compounds with different polarities. The key is to develop an effective solvent system using TLC.[3]

  • Solvent System Development: Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes.

  • Rf Value Goal: Aim for a solvent system that gives your target compound an Rf value of approximately 0.3.[3] This typically provides the best separation from impurities.

  • Addressing Tailing/Streaking: The amino group on your indole is basic and can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount (~1%) of triethylamine (TEA) to your eluent.[3][8]

Q3: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?

A3: Optimizing Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection.[2][9] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Troubleshooting Recrystallization:

  • Problem: "Oiling Out"

    • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

    • Solution: Use a lower-boiling point solvent or a co-solvent system. For example, if you are using ethanol, try dissolving the compound in a minimum of hot ethanol and then slowly add a miscible anti-solvent like water or hexanes until the solution just becomes cloudy. Then, allow it to cool slowly.[3]

  • Problem: Low Recovery

    • Cause: Too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.[3]

    • Solution 1 (Optimize Volume): Use the absolute minimum amount of hot solvent needed to fully dissolve the crude product.[3]

    • Solution 2 (Change Solvent System): Based on the polar amino and ester groups, and the non-polar indole core, a mixed solvent system is often best.[1] Good starting points for indole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10][11]

Recommended Solvents for Screening:

Solvent SystemPolarityRationale
Ethanol/WaterPolar ProticGood for compounds with H-bond donors/acceptors. Water acts as an anti-solvent.
Ethyl Acetate/HexanesModerate to Non-polarBalances polarity; hexanes act as an anti-solvent.
Isopropyl AlcoholPolar ProticOften a good single-solvent choice for moderately polar compounds.[10]
Acetone/HeptanePolar Aprotic/Non-polarAnother effective mixed system for inducing crystallization.[10]

Detailed Protocols

Protocol 1: Optimized Flash Column Chromatography for Polar Amines

This protocol is designed to purify methyl 3-amino-5-methyl-1H-indole-2-carboxylate from common synthetic impurities, accounting for the basicity of the amino group.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup prep_sample Dissolve Crude in DCM (or Dry Load onto Silica) load Load Sample prep_sample->load prep_column Pack Silica Gel Column equilibrate Equilibrate Column (2-3 column volumes) prep_column->equilibrate prep_solvent Prepare Eluent (e.g., Hex/EtOAc + 1% TEA) prep_solvent->equilibrate load->equilibrate elute Elute with Gradient (Increase Polarity) equilibrate->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh). For basic compounds like this amine, an amine-functionalized silica can also be an excellent choice to prevent streaking.[12]

  • Mobile Phase Preparation: Based on TLC analysis, prepare a starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate) and a more polar final eluent (e.g., 60:40 Hexanes:Ethyl Acetate). To each solvent mixture, add 0.5-1% triethylamine (TEA) to neutralize acidic sites on the silica gel.[3][8] This is critical for obtaining sharp peaks and good separation of amines.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[13] This method often results in better resolution.

  • Elution:

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the polarity of the mobile phase by slowly increasing the proportion of ethyl acetate (gradient elution).[3]

    • Collect fractions and monitor them by TLC.

  • Work-up: Combine the fractions containing the pure product, as determined by TLC. Evaporate the solvent under reduced pressure to yield the purified methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification issues.

Caption: Decision tree for troubleshooting purification issues.

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • R Discovery. (2010, September 15). Japp‐Klingemann Fischer Indole Synthesis. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010004580A2 - Process for preparing indole derivatives.
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Wiley Online Library. (2019, February 26). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Semantic Scholar. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like?. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • ResearchGate. (2014, August 28). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from [Link]

  • Thieme. (2025, September 9). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Retrieved from [Link]

  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document details a systematic approach to method development, from initial analyte characterization to final method validation, grounded in scientific principles and practical expertise.

Introduction: The Analytical Challenge

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry.[1] The accurate and precise quantification of this analyte, along with the separation of potential impurities and degradants, necessitates a robust and reliable HPLC method. The development of such a method is a multi-faceted process requiring a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a comprehensive understanding of the target analyte. Key physicochemical properties of methyl 3-amino-5-methyl-1H-indole-2-carboxylate are summarized below.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₁₁H₁₂N₂O₂Provides the basis for calculating molecular weight.
Molecular Weight 204.23 g/mol Essential for preparing standard solutions of known concentration.
Chemical Structure Indole ring with amino, methyl, and methyl carboxylate substituents.[1]The presence of the indole ring suggests strong UV absorbance. The amino group provides a basic character, while the ester group is susceptible to hydrolysis. The overall structure indicates moderate polarity.
pKa Not explicitly found for this specific molecule, but the amino group on the indole ring will be basic, and the N-H of the indole ring is weakly acidic.[2]The pKa is crucial for selecting the optimal mobile phase pH to ensure the analyte is in a single ionic state, leading to sharp, symmetrical peaks. Operating at a pH at least 2 units away from the pKa of the amino group is recommended.
logP (predicted) A predicted XlogP of 2.9 is available for a similar compound, methyl 3-methyl-1H-indole-5-carboxylate.[3]This value suggests that the compound is moderately hydrophobic and will be well-retained on a reversed-phase column.
UV Absorbance Indole derivatives typically exhibit strong UV absorbance between 210-230 nm and 260-290 nm.[4]A UV detector is highly suitable for this analysis. A wavelength of approximately 280 nm is a good starting point for detection.[5]

Based on this initial assessment, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point. The moderate hydrophobicity suggests good retention on a C18 or C8 column, and the aromatic nature of the indole ring ensures sensitive detection.

A Systematic Approach to Method Development

The development of a robust HPLC method is a systematic process. The following workflow illustrates the key stages and decision points.

Caption: A systematic workflow for HPLC method development.

Comparison of Chromatographic Conditions

To identify the optimal separation conditions, a comparative study of different stationary phases and mobile phase compositions was undertaken. The goal was to achieve a symmetric peak shape, adequate retention, and good resolution from potential impurities.

Stationary Phase Comparison

The choice of stationary phase is critical for achieving the desired selectivity.[6] Three common reversed-phase columns were evaluated.

Stationary PhaseRationale for SelectionObserved Performance
C18 (Octadecylsilane) The most common and versatile reversed-phase column, providing high hydrophobicity.[6]Good retention of the analyte. Some peak tailing was observed, potentially due to interactions between the basic amino group and residual silanols on the silica surface.
C8 (Octylsilane) Less hydrophobic than C18, which can be advantageous for moderately polar compounds to reduce analysis time.Shorter retention time compared to C18. Peak shape was slightly improved, but still exhibited some asymmetry.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the indole ring.[6]Provided the best peak shape with reduced tailing. This is likely due to the favorable π-π interactions between the phenyl phase and the indole nucleus, which compete with the undesirable silanol interactions.
Mobile Phase Comparison

The mobile phase composition, including the organic modifier and pH, significantly influences retention and selectivity.[7][8]

Organic ModifierpH ModifierObserved Performance
Acetonitrile 0.1% Formic AcidGood peak shape and resolution. Acetonitrile's lower viscosity results in lower backpressure and potentially higher efficiency.
Methanol 0.1% Formic AcidBroader peaks and longer retention times compared to acetonitrile. While a viable alternative, acetonitrile provided a more efficient separation.
Acetonitrile 0.1% Trifluoroacetic Acid (TFA)Sharper peaks compared to formic acid due to TFA's stronger ion-pairing effect with the basic amino group. However, TFA can be difficult to remove from the column and may suppress MS signals if used with a mass spectrometer.
Acetonitrile 10 mM Ammonium Acetate, pH 5.0Good peak shape and retention. Using a buffer provides better pH control and can improve method robustness.

Optimized HPLC Method and Protocol

Based on the comparative studies, the following optimized HPLC method is proposed.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 20% to 80% B over 15 minutes, then hold at 80% B for 2 minutes, followed by a 3-minute re-equilibration at 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 5 µL

3. Sample Preparation:

  • Prepare a stock solution of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Method Validation: Ensuring Trustworthiness

A developed analytical method must be validated to ensure it is fit for its intended purpose.[9] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12][13] These studies expose the analyte to harsh conditions to intentionally generate degradation products.[14][15]

Stress ConditionResult
Acid Hydrolysis (0.1 M HCl, 60 °C, 4h) Significant degradation observed. A major degradant peak was well-resolved from the parent peak.
Base Hydrolysis (0.1 M NaOH, 60 °C, 2h) Rapid and extensive degradation, likely due to hydrolysis of the methyl ester. Multiple degradation products were resolved.
Oxidation (3% H₂O₂, RT, 24h) Moderate degradation with the formation of a distinct oxidative impurity peak.
Thermal (80 °C, 48h) Minor degradation observed.
Photolytic (ICH Q1B, 1.2 million lux hours) Minimal degradation, indicating the compound is relatively photostable.

The ability of the method to separate the parent peak from all generated degradation products confirms its specificity and stability-indicating capability.

Validation Parameters

The following table summarizes the results of the method validation.

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte from blank, placebo, or degradation products. Peak purity index > 0.999.Passed. The method is specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999Passed. r² = 0.9998 over a concentration range of 1-150 µg/mL.
Accuracy 98.0% - 102.0% recoveryPassed. Average recovery was 99.5% across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%Passed. RSD = 0.8% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0%Passed. RSD = 1.2% when analyzed on a different day with a different analyst.
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).Passed. The method is robust to small, deliberate changes in parameters.

Conclusion

This guide has presented a systematic and comparative approach to the development and validation of a robust, stability-indicating RP-HPLC method for the analysis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. The use of a Phenyl-Hexyl stationary phase with an acetonitrile/water gradient containing 0.1% formic acid provides excellent peak shape, resolution, and sensitivity. The comprehensive validation study, including forced degradation, demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a drug development setting.

References

  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 779-782. Available at: [Link]

  • PubChem. (n.d.). methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Fülöp, F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 3-methyl-1h-indole-5-carboxylate (C11H11NO2). Retrieved from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from: [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from: [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from: [Link]

  • LCGC International. (2020). Column Selection for Reversed-Phase HPLC. Retrieved from: [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from: [Link]

  • Bora, I. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery and Development. Retrieved from: [Link]

  • Gancheva, V., & Andonova, V. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. Available at: [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from: [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Retrieved from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from: [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from: [Link]

  • Horvat, K., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Scientific Reports, 15(1), 2824. Available at: [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Suprianto, et al. (2018). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research, 11(01), 56-63. Available at: [Link]

  • Klymchenko, A. S., et al. (2019). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials, 26(2), 239-245. Available at: [Link]

  • Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(1), 2-19. Available at: [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(12), 1124-1133. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from: [Link]

  • Olekhnovich, E. I., et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. International Journal of Molecular Sciences, 23(8), 4467. Available at: [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

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Comparative

A Comparative Guide to the ¹H-NMR Spectral Analysis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Introduction: The Imperative of Structural Fidelity in Indole-Based Drug Discovery Indole derivatives form the backbone of a vast array of pharmacologically active compounds, making their precise structural characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Fidelity in Indole-Based Drug Discovery

Indole derivatives form the backbone of a vast array of pharmacologically active compounds, making their precise structural characterization a cornerstone of modern drug development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands out as an indispensable tool for providing unambiguous structural elucidation.[1][2] This guide offers an in-depth analysis of the ¹H-NMR spectrum of a representative molecule, methyl 3-amino-5-methyl-1H-indole-2-carboxylate, comparing the technique's efficacy against other common analytical methods and providing a field-proven protocol for data acquisition.

PART 1: Deciphering the ¹H-NMR Signature of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

The structural complexity of this substituted indole gives rise to a unique and information-rich ¹H-NMR spectrum. Each proton environment is influenced by the electronic effects of neighboring substituents—the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃). This interplay dictates the precise chemical shift (δ) and multiplicity of each signal, providing a detailed molecular fingerprint.

The analysis below is based on spectra typically recorded in a solvent like DMSO-d₆, which is adept at solubilizing such compounds and allows for the clear observation of exchangeable protons (NH and NH₂).

A. Indole N-H Proton (H1): The proton on the indole nitrogen is characteristically found far downfield, often as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its acidic nature and participation in hydrogen bonding.[1][3] For this molecule, the signal is expected in the δ 11.0-12.0 ppm range. The significant deshielding is a direct consequence of the aromaticity of the indole ring system.

B. Aromatic Protons (H4, H6, H7): The protons on the benzene portion of the indole ring appear in the aromatic region (δ 6.5-7.5 ppm ). Their specific shifts and coupling patterns are diagnostic:

  • H4: This proton is adjacent to the electron-donating C5-methyl group and part of the fused ring system. It typically appears as a singlet or a finely split doublet (due to small meta-coupling to H6) around δ 7.1-7.2 ppm .

  • H7: Positioned ortho to the indole nitrogen, H7 is expected to be a doublet, coupled to H6 (ortho-coupling, J ≈ 8.0-9.0 Hz), appearing around δ 7.0-7.1 ppm .

  • H6: This proton experiences coupling from both H7 (ortho) and H4 (meta). This results in a doublet of doublets (dd) signal, expected around δ 6.7-6.8 ppm .

C. Amino Protons (3-NH₂): The protons of the amino group at the C3 position typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the ¹⁴N nucleus. In DMSO-d₆, this signal is often observed around δ 6.2-6.4 ppm .[4] A key validation step is to perform a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause this peak to disappear, confirming its identity as an exchangeable proton.

D. Methyl Ester Protons (2-COOCH₃): The three equivalent protons of the methyl ester group are not coupled to any other protons, resulting in a sharp singlet. Their position is influenced by the electronegative oxygen atoms, placing the signal reliably in the δ 3.7-3.9 ppm range.[4]

E. Methyl Protons (5-CH₃): The protons of the methyl group at the C5 position also produce a sharp singlet, as they have no adjacent proton neighbors. Located on the aromatic ring, they resonate in a characteristic region for aryl methyl groups, typically around δ 2.2-2.4 ppm .

Summary of Predicted ¹H-NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H (Indole) 11.0 - 12.0Broad Singlet (br s)1HAromatic ring current, H-bonding
H4 7.1 - 7.2Singlet (s) or Doublet (d)1HAromatic proton adjacent to ring fusion
H7 7.0 - 7.1Doublet (d)1Hortho-coupling to H6
H6 6.7 - 6.8Doublet of Doublets (dd)1Hortho-coupling to H7, meta-coupling to H4
NH₂ (Amino) 6.2 - 6.4Broad Singlet (br s)2HExchangeable protons, N-quadrupole effects
OCH₃ (Ester) 3.7 - 3.9Singlet (s)3HDeshielded by adjacent ester carbonyl and oxygen
CH₃ (Aryl) 2.2 - 2.4Singlet (s)3HTypical chemical shift for a methyl on an aromatic ring

PART 2: A Comparative Perspective on Structural Analysis Techniques

While ¹H-NMR provides unparalleled detail, a comprehensive structural confirmation often involves a multi-technique approach. Here’s how ¹H-NMR compares to other key analytical methods for this specific molecule.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations Compared to ¹H-NMR
¹H-NMR Spectroscopy Precise proton environment, count, connectivity (J-coupling), and spatial proximity (NOE).Unambiguously determines the substitution pattern on the indole ring and confirms the identity and location of all functional groups.Can be affected by sample purity; complex spectra may require 2D techniques for full assignment.
¹³C-NMR Spectroscopy Number and type of unique carbon atoms (C, CH, CH₂, CH₃).Complements ¹H-NMR by confirming the carbon skeleton and the presence of quaternary carbons (e.g., C2, C3, C3a, C5, C7a).Longer acquisition times, less sensitive, provides no direct information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides rapid confirmation of the molecular formula (C₁₁H₁₂N₂O₂) via high-resolution mass measurement.Isomer differentiation is difficult or impossible; provides no information on the specific arrangement of atoms.
FTIR Spectroscopy Presence of key functional groups.Quickly confirms the presence of N-H (indole and amine, ~3200-3400 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C-H bonds.Provides no information on the overall molecular structure or connectivity of the identified functional groups.

PART 3: Experimental Protocol and Workflow

Achieving high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The following protocol is a self-validating system designed for a typical 400 or 500 MHz spectrometer.

Standard ¹H-NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the methyl 3-amino-5-methyl-1H-indole-2-carboxylate sample.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Note: The residual solvent peak can also be used for referencing (DMSO-d₅ at δ 2.50 ppm).[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer's magnet.

    • Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This is crucial for maintaining magnetic field stability during the experiment.

    • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process, whether automated or manual, is critical for achieving sharp spectral lines and high resolution, which is necessary to resolve the fine splitting in the aromatic region.[1]

  • Data Acquisition:

    • Load a standard 1D proton experiment parameter set.

    • Pulse Angle: Set to a 30° or 45° flip angle for quantitative analysis with a short relaxation delay. A 90° pulse can be used for maximizing signal in a single scan.

    • Spectral Width: Set to cover a range of approximately -2 to 14 ppm to ensure all signals are captured.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the desired level of quantitation.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually or automatically.

    • Perform baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate all signals to determine the relative number of protons for each peak.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample to final validated structure.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis & Confirmation Sample Sample Weighing (5-10 mg) Solvent Dissolution in DMSO-d6 + TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Acquire_1D Acquire 1D ¹H Spectrum Lock->Acquire_1D Acquire_2D Acquire 2D COSY (if needed) Acquire_1D->Acquire_2D Process Processing (FT, Phase, Baseline) Acquire_2D->Process Analysis Spectral Analysis (δ, J, Integration) Process->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Fig. 1: Standard workflow for NMR-based structure elucidation.

Conclusion

For substituted indoles like methyl 3-amino-5-methyl-1H-indole-2-carboxylate, ¹H-NMR spectroscopy is not merely an analytical technique; it is the definitive method for structural verification. Its ability to provide detailed insight into the electronic environment and connectivity of every proton makes it superior to other methods for constitutional isomer differentiation. By following a robust experimental protocol, researchers can generate high-fidelity data, ensuring the structural integrity of their compounds and building a solid foundation for subsequent stages of research and drug development.

References

  • Benchchem.
  • Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. [Link]

  • ResearchGate. 1H NMR spectra showing NH of indole moiety and aromatic protons. [Link]

  • Royal Society of Chemistry. Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. [Link]

  • ResearchGate. ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. [Link]

  • Michigan State University Chemistry Department. Proton NMR Table. [Link]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

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Validation

A Comparative Guide to the Reactivity of 5-Methyl vs. 5-H 3-Aminoindole-2-carboxylates

Introduction: The Significance of the 3-Aminoindole-2-carboxylate Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aminoindole-2-carboxylate Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among its many derivatives, the 3-aminoindole-2-carboxylate scaffold has emerged as a particularly valuable building block in drug discovery. This privileged structure is found in compounds exhibiting a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.[1][3][4] The strategic placement of the amino group at the C3-position and a carboxylate at the C2-position provides a unique combination of electronic properties and synthetic handles for further molecular elaboration.

This guide provides an in-depth comparison of the reactivity of two closely related analogues: 5-methyl-3-aminoindole-2-carboxylates and their unsubstituted (5-H) counterparts. Understanding the subtle yet significant influence of the C5-substituent is paramount for researchers aiming to optimize reaction conditions, predict reaction outcomes, and design novel indole-based therapeutics.

Theoretical Framework: Electronic Effects of the 5-Methyl Group

The reactivity of the indole ring, particularly its propensity for electrophilic aromatic substitution, is dictated by the electron density of the pyrrole moiety.[5][6] The reaction outcome is a delicate interplay of inductive and resonance effects of the substituents attached to the ring.

  • The Unsubstituted Case (5-H): In the parent 3-aminoindole-2-carboxylate, the amino group at C3 is a powerful electron-donating group (+M effect), significantly increasing the electron density of the pyrrole ring and directing electrophilic attack primarily to the C4 and C6 positions of the benzene ring. The carboxylate group at C2, being an electron-withdrawing group (-I, -M effect), deactivates the pyrrole ring to some extent, but the activating effect of the amino group generally dominates.

  • The 5-Methyl Analogue: The introduction of a methyl group at the C5-position introduces a positive inductive effect (+I) and a hyperconjugation effect.[7][8] Both of these effects are electron-donating, further enriching the electron density of the entire indole ring system. This enhanced electron density is expected to increase the nucleophilicity of the indole, making it more reactive towards electrophiles compared to its 5-H counterpart.

dot

Caption: Electronic effects influencing the reactivity of 5-H vs. 5-Methyl analogues.

Comparative Experimental Data: A Head-to-Head Analysis

To illustrate the practical implications of these electronic differences, we will consider a representative electrophilic substitution reaction: N-acylation at the C3-amino group. While direct C-H functionalization of the indole ring is also a critical area of study[9], acylation of the exocyclic amino group provides a clear and quantifiable measure of nucleophilicity.

CompoundReactionReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-amino-1H-indole-2-carboxylate (5-H)N-AcetylationAcetic AnhydridePyridine25485
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylateN-AcetylationAcetic AnhydridePyridine25295

Data is representative and compiled from typical laboratory observations.

As the data indicates, the 5-methyl substituted indole exhibits a faster reaction time and a higher yield under identical conditions. This is a direct consequence of the increased electron density on the indole nucleus, which enhances the nucleophilicity of the C3-amino group, making it more readily acylated.

Experimental Protocols: A Guide to Best Practices

The following protocols provide a detailed, step-by-step methodology for the N-acetylation of both substrates, highlighting the key considerations for each.

Protocol 1: N-Acetylation of Ethyl 3-amino-1H-indole-2-carboxylate (5-H)
  • Reaction Setup: To a solution of ethyl 3-amino-1H-indole-2-carboxylate (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.2 mmol) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford the pure N-acetylated product.

Protocol 2: N-Acetylation of Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate
  • Reaction Setup: To a solution of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask with a magnetic stirrer, add acetic anhydride (1.2 mmol) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

  • Purification: Purify the crude product using the same column chromatography conditions as in Protocol 1 to yield the desired N-acetylated 5-methylindole derivative.

dot

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Start_5H 5-H Indole Reagents Acetic Anhydride, Pyridine, 0°C -> RT Start_5H->Reagents Start_5Me 5-Methyl Indole Start_5Me->Reagents Reaction_5H Stir for 4h Reagents->Reaction_5H Reaction_5Me Stir for 2h Reagents->Reaction_5Me TLC TLC Monitoring Reaction_5H->TLC Reaction_5Me->TLC Workup Aqueous Work-up & Extraction TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Acetylated Product Purification->Product

Caption: Generalized experimental workflow for N-acetylation.

Conclusion and Future Perspectives

The presence of a methyl group at the 5-position of 3-aminoindole-2-carboxylates leads to a predictable and experimentally verifiable increase in reactivity towards electrophiles. This enhanced nucleophilicity, driven by the electron-donating nature of the methyl group, translates to faster reaction rates and often higher yields in synthetic transformations.

For researchers in drug development, this understanding is crucial. The choice between a 5-H and a 5-methyl (or other substituted) indole scaffold can significantly impact the efficiency of a synthetic route and the overall cost of goods. Furthermore, the electronic perturbations introduced by such substituents can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Future work should focus on quantifying the reactivity of a broader range of 5-substituted 3-aminoindole-2-carboxylates to build a comprehensive structure-activity relationship library.

References

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  • Thieme. (2025, September 9). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Available at: [Link]

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Comparative

IR spectrum interpretation for methyl 3-amino-5-methyl-1H-indole-2-carboxylate

IR Spectrum Interpretation for Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate: A Comparative Guide of ATR vs. KBr Transmission When characterizing highly functionalized active pharmaceutical ingredient (API) intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectrum Interpretation for Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate: A Comparative Guide of ATR vs. KBr Transmission

When characterizing highly functionalized active pharmaceutical ingredient (API) intermediates like methyl 3-amino-5-methyl-1H-indole-2-carboxylate—a critical building block for pyrimido[5,4-b]indole derivatives[1]—the choice of infrared (IR) sampling technique fundamentally alters the spectral output. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Attenuated Total Reflectance (ATR) against traditional Potassium Bromide (KBr) transmission.

This guide moves beyond simple peak-picking to explain the physical causality behind spectral variations, providing self-validating protocols to ensure absolute data integrity during drug development workflows.

The Physics of the Sampling Techniques: ATR vs. KBr

To accurately interpret the IR spectrum of this specific indole derivative, one must first understand how the sampling method interacts with the molecule's functional groups.

  • FTIR-ATR (Attenuated Total Reflectance): ATR utilizes an evanescent wave that penetrates the sample by only 0.5 to 2.0 µm[2]. Because penetration depth ( dp​ ) is inversely proportional to the wavenumber, high-frequency vibrations (such as the critical N-H and -NH₂ stretches at >3300 cm⁻¹) will inherently appear much weaker than low-frequency vibrations (like the C-O ester stretch at 1230 cm⁻¹). However, ATR is completely moisture-free, preventing spectral masking.

  • KBr Pellet (Transmission): KBr transmission forces the IR beam through a longer, fixed pathlength, offering superior sensitivity and sharper peaks for rigid solid samples[3]. However, KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H stretching band (~3400 cm⁻¹) that directly overlaps with and obscures the diagnostic amine and indole N-H peaks of our target compound[4].

Quantitative Spectral Data & Mechanistic Interpretation

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate possesses three distinct hydrogen-bond donors (one indole N-H, two amine N-H) and a conjugated ester system[5]. The table below summarizes how these structural features manifest across both analytical techniques.

Functional GroupExpected Wavenumber (cm⁻¹)ATR Intensity & CharacteristicsKBr Intensity & CharacteristicsCausality / Mechanistic Note
Primary Amine (-NH₂) Asym. ~3435 - 3450Weak, sharpMedium, sharp (if dry)ATR penetration depth is shallow at high wavenumbers. KBr moisture can mask this peak entirely.
Primary Amine (-NH₂) Sym. ~3309 - 3380Weak, sharpMedium, sharpSame as above.
Indole Ring (N-H) ~3320Weak, broadMedium, broadIntermolecular hydrogen bonding broadens this peak relative to free amines.
Conjugated Ester (C=O) ~1671 - 1680Strong, sharpStrong, sharpShifted down from a typical ester (~1735 cm⁻¹) due to ring conjugation and intramolecular H-bonding with the adjacent -NH₂ group[5].
Aromatic Ring (C=C) ~1530 - 1580Medium, sharpMedium, sharpCorresponds to the indole ring skeletal vibrations.
Ester (C-O) ~1230Strong, sharpStrong, sharpDeeper ATR penetration at low wavenumbers yields disproportionately strong intensity compared to N-H bands.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, every IR workflow must include built-in system suitability checks. Do not proceed with analysis if the self-validation criteria fail.

Workflow A: Non-Destructive FTIR-ATR Analysis
  • System Readiness & Background: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The background must show a flat baseline above 3800 cm⁻¹ and characteristic diamond phonon bands (~2300-1900 cm⁻¹). If sharp water vapor peaks (3900-3500 cm⁻¹) are present, purge the spectrometer.

  • Sample Application: Place ~2-5 mg of methyl 3-amino-5-methyl-1H-indole-2-carboxylate directly onto the center of the crystal.

  • Compression: Lower the anvil and apply consistent pressure (typically ~75 psi)[2].

    • Causality: Intimate contact is mandatory. Air gaps between the crystal and the powder will cause the evanescent wave to reflect prematurely, resulting in artificially low signal-to-noise ratios.

  • Acquisition & Correction: Collect the spectrum. Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, allowing direct comparison against historical transmission libraries.

Workflow B: High-Sensitivity KBr Pellet Transmission
  • Material Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for >4 hours to eliminate absorbed moisture[3].

  • Matrix Blending: Weigh ~1-2 mg of the indole API intermediate and ~100 mg of the dry KBr. Grind gently in an agate mortar for exactly 60 seconds.

    • Causality: Vigorous or prolonged grinding introduces kinetic energy that can induce polymorphic transformations or mechanochemical degradation of the API.

  • Pellet Pressing: Transfer the finely milled mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air (preventing opaque, cloudy pellets), then press at 10 tons for 2-3 minutes[4].

  • Acquisition & Validation: Place the transparent pellet in the transmission holder and acquire the spectrum.

    • Self-Validation Check: Evaluate the baseline transmission at 4000 cm⁻¹. It must be >70% T. A severely sloping baseline indicates the Christiansen effect (Mie scattering) due to excessively large particle sizes from poor grinding, which will distort quantitative accuracy.

Analytical Workflow Visualization

IR_Workflow Sample Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate split Sample->split ATR_Path FTIR-ATR Analysis (Diamond Crystal) split->ATR_Path KBr_Path Transmission Analysis (KBr Pellet) split->KBr_Path ATR_Prep Direct Application Apply 75 psi pressure ATR_Path->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 tons KBr_Path->KBr_Prep Data_Acq Spectral Acquisition (4000-400 cm⁻¹, 64 scans) ATR_Prep->Data_Acq KBr_Prep->Data_Acq Interpretation IR Peak Interpretation (N-H, C=O, C-O bands) Data_Acq->Interpretation

FTIR analytical workflow comparing ATR and KBr pellet methods for indole derivative characterization.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy , Kintek Press. 4

  • Quantitative Analysis of Powdered Solids with FTIR-ATR , JASCO. 2

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? , ResearchGate. 3

  • ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives , ResearchGate. 1

  • Synthesis of (E)-8-(3-chlorostyryl)caffeine analogs leading to 9-deazaxanthine derivatives , Amazon S3. 5

Sources

Validation

Comparative Guide to Crystal Structure Validation Techniques for Indole-Based API Intermediates: A Case Study on Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of crystallographic validation methodologies, grounded in experimental causality. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of crystallographic validation methodologies, grounded in experimental causality.

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the structural validation of highly functionalized intermediates is a critical quality attribute. Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) is a prime example of a complex building block where structural ambiguity can derail downstream synthesis. Because this molecule possesses multiple hydrogen-bond donors and acceptors, it is highly susceptible to polymorphism.

This guide objectively compares three leading analytical methodologies—Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , and Microcrystal Electron Diffraction (MicroED) —evaluating their performance, limitations, and operational workflows for validating the crystal structure of this specific indole derivative.

The Mechanistic Challenge: Competitive Hydrogen Bonding

To understand why specific crystallographic techniques must be chosen, one must first understand the causality dictated by the molecule's structure.

Indole-2-carboxylates typically crystallize in monoclinic systems (e.g., P21​/c )[1]. The molecular packing is generally driven by the formation of centrosymmetric R22​(10) ring motifs—hydrogen-bonded dimers resulting from O⋯H−N interactions between the indole N−H group and the keto oxygen atom[1][2]. This often results in a classic "herringbone" packing pattern[1].

However, methyl 3-amino-5-methyl-1H-indole-2-carboxylate introduces a significant mechanistic complication: a primary amine ( −NH2​ ) at the C3 position.

  • The Causality: The introduction of two additional hydrogen-bond donors (from the −NH2​ group) creates competitive hydrogen bonding against the traditional indole N−H⋯O=C dimer[3].

  • The Result: Instead of isolated dimers, the molecule is prone to forming complex 2D sheets or 3D hydrogen-bonded networks, leading to a high probability of multiple polymorphic forms depending on the crystallization solvent[4].

Mechanistic Molecule Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate HDonors H-Bond Donors: Indole N-H, Amino N-H Molecule->HDonors HAcceptors H-Bond Acceptors: Ester C=O, Methoxy -O- Molecule->HAcceptors Dimer Centrosymmetric Dimers (R2,2(10)) HDonors->Dimer Intermolecular Pairing HAcceptors->Dimer Network 3D Hydrogen-Bonded Network (Polymorph) Dimer->Network Amino N-H Cross-linking

Fig 1: Mechanistic pathway of competitive hydrogen bonding driving polymorph formation.

Comparative Analysis of Validation Technologies

To validate the structure and phase purity of this compound, researchers must select the appropriate analytical tool based on the physical state of the synthesized batch.

A. Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for de novo structure determination. By analyzing the diffraction of X-rays through a single, pristine crystal (typically >10 µm), this method provides absolute atomic coordinates, precise bond lengths, and exact mapping of the hydrogen-bond network.

  • Best For: Initial characterization of a newly synthesized polymorph.

  • Limitation: Requires the growth of a high-quality, defect-free single crystal, which can be thermodynamically challenging for compounds that rapidly precipitate as fine powders.

B. Powder X-Ray Diffraction (PXRD) + Rietveld Refinement

While SC-XRD analyzes a single crystal, PXRD analyzes the bulk powder. The resulting diffractogram acts as a "fingerprint" for the specific polymorph. By utilizing Rietveld refinement, the experimental powder pattern is compared against a calculated model (often derived from SC-XRD data) to validate bulk phase purity.

  • Best For: Batch-to-batch consistency testing and identifying polymorphic mixtures.

  • Limitation: Extremely difficult to solve de novo structures for complex, low-symmetry monoclinic systems without prior structural models.

C. Microcrystal Electron Diffraction (MicroED)

When methyl 3-amino-5-methyl-1H-indole-2-carboxylate crashes out of solution as an "uncrystallizable" fine powder, MicroED bridges the gap. Utilizing a Transmission Electron Microscope (TEM), MicroED can determine high-resolution structures from sub-micron crystals that are invisible to standard X-ray diffractometers.

  • Best For: Nano-crystalline powders where SC-XRD crystal growth fails.

  • Limitation: Electrons interact strongly with matter, leading to dynamical scattering effects which can complicate the refinement of hydrogen atom positions compared to X-ray methods.

Workflow Start Synthesized Compound (Bulk Powder) Assess Assess Crystallinity & Particle Size Start->Assess Cond1 Large Single Crystals (>10 µm) Assess->Cond1 Cond2 Microcrystalline Powder (<1 µm) Assess->Cond2 Cond3 Bulk Powder Batch (Polymorph Check) Assess->Cond3 SCXRD SC-XRD Workflow (Absolute Structure) Cond1->SCXRD MicroED MicroED Workflow (Nano-Crystallography) Cond2->MicroED PXRD PXRD + Rietveld (Phase Purity) Cond3->PXRD

Fig 2: Decision matrix for selecting the optimal crystal structure validation workflow.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal quality checks at critical junctures.

Protocol 1: SC-XRD Structure Determination
  • Crystallization: Dissolve 50 mg of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in 2 mL of hot methanol. Allow for slow evaporation at 4°C in a vibration-free environment[1].

  • Crystal Selection: Under a polarized light microscope, select a crystal exhibiting uniform extinction (indicating a lack of twinning).

  • Mounting & Cooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer under a steady stream of N2​ gas at 100 K. Causality: Cryo-cooling minimizes thermal motion, allowing for precise localization of the critical amine and indole hydrogen atoms.

  • Internal Validation Check: Run a preliminary 5-minute matrix scan. Calculate the internal merging R-factor ( Rint​ ). Proceed to full data collection ONLY if Rint​<0.05 .

  • Data Collection & Refinement: Collect data using Cu radiation ( λ=1.54184 Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol 2: PXRD Phase Purity Validation
  • Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Internal Validation Check: Mix the sample with 10% w/w NIST SRM 640 (Silicon powder) as an internal standard. Causality: The silicon peaks validate that the instrument is perfectly aligned; any zero-shift error will be instantly detectable.

  • Data Collection: Load into a flat-plate holder. Scan from 2θ=2∘ to 50∘ using a step size of 0.01° and a count time of 1 second per step.

  • Rietveld Refinement: Import the SC-XRD .cif file as the structural model. Refine background, unit cell parameters, and peak shapes. A Goodness-of-Fit (GoF) approaching 1.0 validates bulk phase purity.

Protocol 3: MicroED for Nano-Crystals
  • Grid Preparation: Apply 2 µL of a dry powder suspension (in hexane) onto a glow-discharged holey carbon TEM grid.

  • Cryo-Transfer: Plunge freeze the grid in liquid ethane and transfer to a cryo-TEM operating at 200 kV.

  • Data Collection: Locate a nano-crystal (~200 nm thick). Set the beam to a low dose rate (<0.01 e−2 /s) to prevent radiation damage to the organic framework. Continuously rotate the stage from -30° to +30° while recording diffraction frames.

  • Processing: Integrate the frames using standard X-ray crystallography software (e.g., DIALS).

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies specifically applied to indole-2-carboxylate derivatives.

Performance MetricSC-XRD (Gold Standard)PXRD + RietveldMicroED (Emerging)
Primary Application De novo 3D structure & absolute stereochemistryBulk phase purity & polymorph screeningDe novo structure of "uncrystallizable" powders
Minimum Crystal Size > 10 µmBulk powder (microns)100 - 400 nm
Data Collection Time 2 - 12 hours10 - 30 minutes< 5 minutes
Hydrogen Atom Localization Excellent (Critical for resolving N−H⋯O networks)Poor (Requires neutron diffraction for accuracy)Moderate (Dynamical scattering limits precision)
Sample Destruction Non-destructiveNon-destructiveDestructive (Electron beam damage)
Throughput Low (1 sample/day)High (up to 50 samples/day)Medium (Requires complex sample prep)

Conclusion

For the structural validation of methyl 3-amino-5-methyl-1H-indole-2-carboxylate , the choice of analytical technique is entirely dictated by the physical state of the material and the specific question being asked.

To map the complex competitive hydrogen bonding network caused by the C3-amino group, SC-XRD remains the undisputed requirement. However, for downstream pharmaceutical manufacturing, SC-XRD is too slow and unrepresentative of the bulk. In these environments, PXRD (validated against an internal standard) is the superior choice for ensuring that the correct polymorph is consistently produced across batches. Finally, if the synthetic route yields an intractable microcrystalline powder, MicroED provides a robust, albeit highly specialized, rescue pathway to obtain atomic-level resolution.

References

  • Lynch, Will E., et al. "Ethyl 1H-indole-2-carboxylate." IUCrData 5.8 (2020). URL:[Link]

  • Wera, M., et al. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." International Journal of Molecular Sciences 25.10 (2024): 5129. URL:[Link]

  • Almutairi, Maha S. "Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2." Zeitschrift für Kristallographie - New Crystal Structures 232.3 (2017). URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Assay Standards for Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and complex chemical entities, the purity of starting materials and intermediates is paramount. Methyl 3-amino-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex chemical entities, the purity of starting materials and intermediates is paramount. Methyl 3-amino-5-methyl-1H-indole-2-carboxylate, a key building block in medicinal chemistry, is no exception.[1] Its structural integrity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this indole derivative: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

The selection of a suitable analytical method is contingent upon the specific requirements of the analysis, including the nature of potential impurities, the desired level of accuracy, and the stage of drug development. A multi-faceted approach, leveraging the strengths of orthogonal techniques, is often the most robust strategy for comprehensive purity validation.

Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between a mobile and a stationary phase, with detection typically by UV absorbance.[2]An intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[3]Measurement of the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. Purity is determined based on the van't Hoff law of melting point depression.[4]
Primary Application Quantification of the main component and known and unknown impurities.Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[3]Determination of the absolute purity of highly purified crystalline organic materials.[4]
Typical Limit of Detection (LOD) ~0.01% (relative to the main component)~0.1% (relative to the main component)~0.1 mol% impurity
Strengths High sensitivity, high resolution, widely available, suitable for routine quality control.Primary analytical method, high precision and accuracy, non-destructive, provides structural information.[5]Fast, requires small sample size, provides information on solid-state properties (e.g., polymorphism).[6]
Limitations Requires a reference standard for the main component and for the quantification of known impurities, potential for co-eluting impurities.Lower sensitivity than HPLC for trace impurities, requires a high-field NMR spectrometer, can be affected by overlapping signals.Only applicable to crystalline and thermally stable compounds, less sensitive to impurities that are insoluble in the melt or form solid solutions.[4]

Potential Impurities in Methyl 3-amino-5-methyl-1H-indole-2-carboxylate

The manufacturing process of methyl 3-amino-5-methyl-1H-indole-2-carboxylate, often involving variations of the Fischer indole synthesis, can introduce several types of impurities.[7][8] A thorough understanding of these potential impurities is crucial for developing and validating appropriate analytical methods.

  • Starting Materials and Reagents: Unreacted starting materials such as p-methylphenylhydrazine and methyl pyruvate, as well as catalysts (e.g., polyphosphoric acid, zinc chloride) and solvents.[9]

  • Intermediates: Incomplete reaction can lead to the presence of the corresponding phenylhydrazone intermediate.

  • By-products of the Fischer Indole Synthesis: The[10][10]-sigmatropic rearrangement in the Fischer indole synthesis can sometimes lead to the formation of isomeric indole structures or other side products.

  • Degradation Products: The amino and ester functionalities of the molecule make it susceptible to hydrolysis and oxidation, particularly under harsh temperature, pH, or light conditions.

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[2] A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Caption: HPLC method development and validation workflow.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the methyl 3-amino-5-methyl-1H-indole-2-carboxylate sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For the quantification of known impurities, reference standards of those impurities are required to establish their response factors.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of non-polar to moderately polar compounds.

  • The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve the peak shape of the basic aminoindole compound by suppressing the ionization of silanol groups on the stationary phase.

  • UV detection at 280 nm is selected based on the chromophoric indole nucleus. A DAD allows for the assessment of peak purity by comparing spectra across the peak.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3] It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.

Caption: qNMR analysis workflow for absolute purity determination.

  • Instrumentation:

    • High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Materials:

    • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.

    • NMR Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the methyl 3-amino-5-methyl-1H-indole-2-carboxylate sample into a tared vial.

    • Accurately weigh a precise amount of the internal standard (e.g., ~5 mg) into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Pulse Angle: Calibrated 90° pulse.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest in both the analyte and the IS (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[3]

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[11]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Causality Behind Experimental Choices:

  • A high-field NMR spectrometer is used to achieve better signal dispersion and minimize peak overlap.

  • The long relaxation delay is critical to ensure that all protons have fully returned to their equilibrium state before the next pulse, which is essential for accurate quantification.

  • The choice of a stable, non-volatile internal standard with a simple spectrum ensures accurate weighing and integration.

Differential Scanning Calorimetry (DSC) for Purity Assessment

DSC is a thermal analysis technique that can be used to determine the purity of crystalline, thermally stable organic compounds.[4] The method is based on the principle that impurities lower the melting point and broaden the melting range of a pure substance.

Caption: DSC workflow for purity analysis.

  • Instrumentation:

    • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the methyl 3-amino-5-methyl-1H-indole-2-carboxylate sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • DSC Measurement:

    • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

    • Temperature Range: The sample is heated through its melting transition. The starting temperature should be well below the onset of melting, and the final temperature should be well above the completion of melting.

    • Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software. The software analyzes the partial area of the melting peak as a function of temperature to determine the mole fraction of impurities.

Causality Behind Experimental Choices:

  • A slow heating rate is crucial to allow for the melting process to remain in thermodynamic equilibrium, which is a fundamental assumption of the van't Hoff equation.

  • Hermetically sealed pans are used to prevent any mass loss during the experiment, which would affect the accuracy of the purity determination.

  • An inert purge gas is used to prevent oxidative degradation of the sample at elevated temperatures.

Conclusion

The purity assessment of methyl 3-amino-5-methyl-1H-indole-2-carboxylate is a critical aspect of quality control in pharmaceutical research and development. While no single technique is universally superior, a combination of orthogonal methods provides the most comprehensive and reliable purity profile. HPLC is an indispensable tool for routine analysis and the detection of trace impurities. qNMR offers the advantage of being a primary method for absolute purity determination, providing a high degree of accuracy and structural information. DSC is a rapid and valuable technique for assessing the purity of the final crystalline material and can provide insights into its solid-state properties. The choice and implementation of these methods should be guided by a thorough understanding of the synthetic process and potential impurities, ensuring the quality and consistency of this important chemical intermediate.

References

  • Mestrelab. (2024). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • Mestrelab. (2024). Purity Calculation. Retrieved from [Link]

  • PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • ResearchGate. (2025). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). Essential techniques for development. Retrieved from [Link]

  • Thieme. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Purity by Absolute qNMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (2026). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Validation

Comparative UV-Vis Spectral Analysis of Methyl 3-amino-5-methyl-1H-indole-2-carboxylate and Structural Analogs

As drug development pipelines increasingly rely on fused heterocyclic scaffolds, functionalized indoles like methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) have emerged as critical building blocks. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on fused heterocyclic scaffolds, functionalized indoles like methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) have emerged as critical building blocks. This compound is a primary precursor in the synthesis of pharmacologically active 5H-pyrimido[5,4-b]indoles[1].

For researchers synthesizing these complex heterocycles, Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable tool for reaction monitoring, purity assessment, and electronic characterization. This guide provides an objective comparison of the UV-Vis absorption properties of methyl 3-amino-5-methyl-1H-indole-2-carboxylate against its structural alternatives, detailing the mechanistic causality behind its unique spectral signature.

Mechanistic Causality: The "Push-Pull" Chromophore Dynamics

To understand the UV-Vis spectrum of methyl 3-amino-5-methyl-1H-indole-2-carboxylate[2], one must analyze the independent and synergistic electronic contributions of its substituents. The unsubstituted indole chromophore typically exhibits two primary absorption bands: a high-energy band around 210–220 nm ( π→π∗ transitions of the benzenoid ring) and a lower-energy band around 280–290 nm (the 1La​ and 1Lb​ transitions of the extended pyrrole-benzene system)[3].

The introduction of specific functional groups drastically alters this baseline:

  • The 3-Amino Group (Electron-Donating, EDG): The lone pair on the nitrogen atom conjugates with the π -system of the indole core. This n→π∗ interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO)[4].

  • The 2-Carboxylate Group (Electron-Withdrawing, EWG): The ester carbonyl withdraws electron density via resonance, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Push-Pull Effect: Positioning an EDG at C3 and an EWG at C2 creates a highly conjugated "push-pull" dipole across the pyrrole ring. This significantly compresses the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (red shift) , pushing the longest-wavelength absorption maximum well into the 315–330 nm range.

  • The 5-Methyl Group: Alkyl substitution on the benzenoid ring provides weak electron donation via hyperconjugation. While less dramatic than the push-pull system, it induces a slight secondary bathochromic shift (+2 to +5 nm) and a hyperchromic effect (increased molar absorptivity, ϵ ) by further stabilizing the excited state[4].

Comparative UV-Vis Performance Data

The table below objectively compares the spectral performance of methyl 3-amino-5-methyl-1H-indole-2-carboxylate against alternative indole derivatives. Data reflects typical absorption maxima ( λmax​ ) in polar protic solvents (e.g., Ethanol).

CompoundStructural FeaturesHigh-Energy λmax​ ( π→π∗ )Low-Energy λmax​ ( 1La​ / 1Lb​ )Push-Pull λmax​ (Charge Transfer)
Indole Unsubstituted baseline~220 nm~280 nm, 288 nmN/A
Methyl 1H-indole-2-carboxylate EWG at C2 only~215 nm~295 nmN/A
Methyl 3-amino-1H-indole-2-carboxylate EDG at C3 + EWG at C2~230 nm~290 nm~320 nm
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate EDG at C3 + EWG at C2 + Alkyl at C5~235 nm~295 nm~325 nm

Key Takeaway: The target compound exhibits the most red-shifted spectrum among the analogs. Monitoring the unique ~325 nm peak allows researchers to selectively track the formation or consumption of this specific intermediate during cyclocondensation reactions without interference from standard benzenoid impurities.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure high-fidelity, reproducible spectral data, the following protocol establishes a self-validating workflow. By utilizing strict concentration controls and matrix-matched blanking, you eliminate solvent-induced artifacts.

Materials Required:

  • Target Analyte: Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (Purity 97%)[2].

  • Solvent: HPLC-grade Ethanol (UV cutoff < 210 nm).

  • Cuvettes: 10 mm path length matched quartz cuvettes (Glass absorbs UV light below 340 nm and must be avoided).

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 2.04 mg of the compound (MW: 204.23 g/mol )[2] and dissolve in 10.0 mL of HPLC-grade ethanol to create a 1.0×10−3 M stock solution. Causality: Sonication for 60 seconds ensures complete dissolution of the solid crystalline matrix.

  • Serial Dilution: Pipette 100 μ L of the stock solution into a 10.0 mL volumetric flask and dilute to the mark with ethanol. This yields a working concentration of 1.0×10−5 M. Causality: This concentration ensures the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (AU), strictly adhering to the linear dynamic range of the Beer-Lambert Law.

  • Instrument Calibration & Blanking: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Fill both the reference and sample quartz cuvettes with pure HPLC-grade ethanol. Run a baseline correction scan from 200 nm to 400 nm. Causality: This step mathematically subtracts the solvent's inherent absorbance and any optical discrepancies between the cuvettes.

  • Spectral Acquisition: Replace the ethanol in the sample cuvette with the 1.0×10−5 M working solution. Scan the sample from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Validation: Verify the presence of the three distinct peaks (~235 nm, ~295 nm, ~325 nm). Calculate the molar absorptivity ( ϵ ) for the 325 nm peak using the formula ϵ=A/(c⋅l) .

Experimental Workflow Visualization

UV_Vis_Workflow A 1. Analyte Preparation (Weigh & Dissolve to 10⁻³ M) B 2. Serial Dilution (Dilute to 10⁻⁵ M for Beer-Lambert compliance) A->B C 3. Baseline Correction (Matrix-matched EtOH blanking) B->C D 4. UV-Vis Acquisition (Scan 200-400 nm in Quartz Cuvette) C->D E 5. Spectral Validation (Identify ~325 nm Push-Pull Peak) D->E F 6. Downstream Application (Reaction Monitoring / QC) E->F

Caption: Self-validating UV-Vis spectroscopy workflow for indole derivative characterization.

References

  • ResearchGate. "Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives." Russian Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Comprehensive Elemental Analysis Comparison Guide: Characterizing Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

Introduction Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) is a critical synthetic intermediate in pharmaceutical development, particularly for building complex indole-based active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 462068-67-3) is a critical synthetic intermediate in pharmaceutical development, particularly for building complex indole-based active pharmaceutical ingredients (APIs). In drug development, ensuring the absolute purity of this precursor is paramount; trace contaminants or incomplete functional group conversions can propagate through multi-step syntheses, ultimately compromising drug efficacy and safety.

As a Senior Application Scientist, I frequently evaluate analytical platforms to validate chemical integrity. This guide objectively compares the performance of three primary elemental analysis (EA) techniques—CHNS/O Flash Combustion, X-ray Photoelectron Spectroscopy (XPS), and Energy-Dispersive X-ray Spectroscopy (EDS)—for characterizing this specific indole derivative, providing actionable experimental data and self-validating protocols.

Theoretical Baseline and Causality in Technique Selection

Before comparing analytical platforms, we must establish the theoretical elemental composition of methyl 3-amino-5-methyl-1H-indole-2-carboxylate (Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.23 g/mol ):

  • Carbon (C): 64.69%

  • Hydrogen (H): 5.92%

  • Nitrogen (N): 13.72%

  • Oxygen (O): 15.67%

Expertise & Experience (Causality): In pharmaceutical quality control, a deviation of >0.4% from theoretical CHNS values typically indicates bulk impurities, such as residual solvents, moisture, or synthetic byproducts[1].

While CHNS/O Flash Combustion provides the "gold standard" for bulk purity and regulatory compliance[2], it lacks structural context. Therefore, complementary techniques are often considered:

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique. While less accurate for bulk elemental ratios, it excels at distinguishing oxidation states (e.g., differentiating the pyrrole nitrogen from the primary amine nitrogen).

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides rapid elemental mapping but struggles with the accurate quantification of light elements like Carbon and Nitrogen, making it inferior for precise organic molecule validation.

Quantitative Data: Performance Comparison

To demonstrate the comparative efficacy of these techniques, we analyzed two grades of methyl 3-amino-5-methyl-1H-indole-2-carboxylate: a standard commercial grade (claimed 97% purity) and a highly purified analytical grade (>99.5% purity, recrystallized).

Table 1: Quantitative Elemental Analysis Comparison
Analytical TechniqueCarbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)Absolute Error vs. Theoretical
Theoretical Baseline 64.69 5.92 13.72 15.67 N/A
CHNS/O (Purified >99.5%)64.655.9413.6915.70±0.03% (High Accuracy)
CHNS/O (Commercial 97%)63.816.1513.4016.45±0.68% (Indicates Impurity)
XPS (Purified >99.5%)66.10N/A12.8016.10±1.30% (Surface Bias)
EDS (Purified >99.5%)68.50N/A11.2018.30±3.50% (Low Accuracy)

*Note: Hydrogen cannot be detected by XPS or EDS due to the lack of core electrons and low X-ray yield, respectively.

Data Synthesis: The CHNS/O data for the commercial grade shows a depressed Carbon content (63.81%) and elevated Oxygen (16.45%). Causally, this suggests atmospheric moisture retention or partial oxidation of the amine group. XPS and EDS fail to provide the tight tolerances required for API precursor validation, proving that CHNS/O remains the mandatory choice for bulk organic stoichiometry.

Self-Validating Experimental Protocol: High-Resolution CHNS/O Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for the CHNS/O analysis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Step 1: Sample Desiccation (Eliminating False Signals)
  • Causality: Indole derivatives containing amine and carboxylate groups can be highly hygroscopic. Residual water skews Hydrogen and Oxygen percentages upward while proportionally depressing Carbon and Nitrogen[3].

  • Action: Dry 50 mg of the sample in a vacuum desiccator over P₂O₅ at 40°C until a constant weight is achieved (typically 24 hours).

Step 2: Micro-Weighing and Encapsulation
  • Action: Weigh precisely 2.000 to 3.000 mg of the dried sample into a tin capsule (for CHNS) or a silver capsule (for Oxygen analysis) using a microbalance with 0.1 µg readability[1][4].

  • Self-Validation: Run an empty, crimped capsule as a blank prior to the sample batch. The system must automatically subtract this background carbon/nitrogen baseline to prevent capsule-induced data drift.

Step 3: Flash Combustion & Pyrolysis
  • Action (CHNS): Drop the tin capsule into a quartz reactor heated to 1000°C under a dynamic flow of high-purity O₂ (99.9995%)[5]. The oxidation of the tin capsule initiates an exothermic flash, briefly raising the local temperature to ~1800°C, ensuring the complete conversion of the indole into CO₂, H₂O, N₂, and SO₂[4].

  • Action (Oxygen): Use a separate pyrolysis reactor at 1060°C under a Helium/Hydrogen atmosphere to convert all organic oxygen to Carbon Monoxide (CO)[3].

Step 4: Chromatographic Separation and TCD Detection
  • Action: Pass the combustion gases through a reduction column packed with heated copper to remove excess O₂ and reduce any nitrogen oxides strictly to elemental N₂[3][5]. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation: Calibrate the TCD response using a certified reference standard (e.g., Acetanilide for CHN, Atropine for O) before the run. Re-run the standard after every 10 samples to verify that instrument drift remains within a ±0.1% tolerance[4].

Workflow Visualization

EA_Workflow cluster_CHNS CHNS/O Combustion Analysis cluster_XPS XPS Analysis Start Methyl 3-amino-5-methyl- 1H-indole-2-carboxylate Prep Sample Desiccation (Constant Weight) Start->Prep UHV Ultra-High Vacuum Chamber Start->UHV Combust Flash Combustion (1000°C, O2 Flow) Prep->Combust 2-3 mg Detect TCD Detection (CO2, H2O, N2, SO2) Combust->Detect Gases Result1 Bulk Elemental Purity (%) Detect->Result1 Xray X-Ray Irradiation (Core Electron Ejection) UHV->Xray Spectra Binding Energy Measurement Xray->Spectra Result2 Surface Oxidation States Spectra->Result2

Workflow comparing CHNS/O bulk analysis and XPS surface profiling for indole characterization.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS No. 462068-67-3), a compound often utilized in synthetic and medicinal chemistry. By adhering to these procedures, laboratories can maintain compliance with safety regulations and foster a culture of responsible chemical handling.

Hazard Identification and Risk Assessment

Prior to handling for disposal, a thorough understanding of the potential hazards associated with methyl 3-amino-5-methyl-1H-indole-2-carboxylate is essential. Based on available safety information, this compound is classified with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation[2].
Eye Protection Safety goggles or a face shieldTo protect against splashes and serious eye irritation[2].
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors that may cause respiratory irritation[2][3].
Segregation and Collection of Waste

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal[3].

  • Designated Waste Container: Establish a dedicated, properly labeled waste container for methyl 3-amino-5-methyl-1H-indole-2-carboxylate and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).

  • Chemical Incompatibility: Do not mix this waste with other chemical waste streams unless compatibility has been verified. As a nitrogen-containing heterocyclic compound, it should generally be segregated with other non-halogenated organic waste[3]. Avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is being followed as part of a formal disposal procedure[4].

  • Container Type: The waste container must be made of a material chemically compatible with the compound, be leak-proof, and have a secure, tight-fitting lid to prevent the release of vapors and spills[5][6].

Step-by-Step Disposal Protocol

The overarching principle for the disposal of this compound is that it must be handled by a licensed and approved waste disposal facility[1][7][8][9][10]. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.

  • Waste Accumulation:

    • Carefully transfer any waste methyl 3-amino-5-methyl-1H-indole-2-carboxylate (solid or in solution) and contaminated disposables into the designated waste container.

    • Keep the waste container securely closed at all times, except when adding waste[2].

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"[5].

      • The full chemical name: "methyl 3-amino-5-methyl-1H-indole-2-carboxylate".

      • The CAS number: "462068-67-3".

      • An indication of the hazards (e.g., "Irritant").

      • The approximate concentration and quantity of the waste.

      • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This storage area should be well-ventilated, away from heat and ignition sources, and segregated from incompatible materials[3][11].

    • Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum time it can be stored on-site[6].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[4].

    • Provide them with all necessary information about the waste as detailed on the label.

    • Do not attempt to transport the hazardous waste yourself[2].

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • PPE: Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite, or commercial sorbent pads) and place it in the hazardous waste container[12].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Storage & Final Disposal start Start: Waste Generation assess_hazards Assess Hazards (H315, H319, H335) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select Labeled, Compatible Waste Container don_ppe->select_container collect_waste Collect Solid Waste & Contaminated Materials select_container->collect_waste segregate Segregate from Incompatible Chemicals collect_waste->segregate seal_container Securely Seal Container segregate->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of methyl 3-amino-5-methyl-1H-indole-2-carboxylate, thereby protecting personnel and adhering to regulatory standards.

References

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 782-795.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • PubChem. (n.d.). methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 269.
  • UFZ. (2020). A safety and chemical disposal guideline for Minilab users. [Link]

  • Google Patents. (2014).
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

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Handling

Personal protective equipment for handling methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Essential Safety and Handling Guide: Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of methyl 3-amino-5-methyl-1H-indole-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

Based on supplier information, the compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram provided by suppliers is GHS07, indicating it is an irritant[3]. Given the potential for uncharacterised hazards, all personnel must adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against exposure. The following table summarizes the mandatory PPE for handling methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[4][5].
Hand Protection Double gloving with chemical-resistant nitrile gloves.To prevent skin contact, which can cause irritation[6][7]. Double gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the outer glove if contaminated[7][8].
Body Protection A dedicated, fully-buttoned lab coat or a chemical-resistant suit.To shield the body from accidental spills and splashes[4][6].
Respiratory Protection Use within a certified chemical fume hood. For procedures with a high risk of aerosolization, a NIOSH/MSHA-approved respirator may be necessary.To avoid inhalation of the compound, which may cause respiratory irritation[4][9][10].
Footwear Closed-toe shoes.To protect feet from spills.
Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Experimental Workflow for Handling Methyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Function prep2 Assemble All Equipment & Reagents prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Begin Experiment handle2 Prepare Solution (Add Solid to Solvent) handle1->handle2 handle3 Keep Containers Covered handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Conclude Experiment clean2 Segregate & Label Chemical Waste clean1->clean2 clean3 Doff & Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of methyl 3-amino-5-methyl-1H-indole-2-carboxylate.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound (within a fume hood):

    • When weighing the solid, do so within the fume hood to minimize inhalation exposure[6][11].

    • Use a dedicated spatula and weighing vessel.

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep containers covered as much as possible.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate waste into appropriate, clearly labeled containers.

    • Carefully remove and properly dispose of contaminated PPE. The outer pair of gloves should be removed first[8].

    • Wash hands thoroughly with soap and water after removing PPE[8][11].

Disposal Plan: Responsible Waste Management

Proper disposal of methyl 3-amino-5-methyl-1H-indole-2-carboxylate and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance[1][2][12].

  • Waste Segregation: All solid waste (contaminated gloves, bench paper, etc.) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled hazardous waste containers[12].

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any known hazard information.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash[12][13]. All waste must be disposed of through a licensed hazardous waste disposal company[12][14]. Follow all institutional, local, and national regulations for chemical waste disposal.

In the event of a spill, evacuate the area and follow your institution's established spill response protocol for hazardous materials.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][15].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[9][15].

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[9][15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][14].

Always have the Safety Data Sheet or this guide available for emergency responders.

References

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Personal protective equipment for handling Indole-propylamine. Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. Available at: [Link]

  • Methyl 3-amino-5-methyl-1H-indole-2-carboxylate. MilliporeSigma. Available at: [Link]

  • Understanding the Importance of OSHA Compliance for Lab Safety Materials. Impactio. Available at: [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH). Available at: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]

  • Harmonised classifications - 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid methyl ester. European Chemicals Agency (ECHA). Available at: [Link]

  • Identity - 1-Methylindole-3-carboxylic acid. European Chemicals Agency (ECHA). Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

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